1-Formylpiperazine
Description
Properties
IUPAC Name |
piperazine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c8-5-7-3-1-6-2-4-7/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSDTZLYNMFTKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064790 | |
| Record name | 1-Piperazinecarboxaldehyde | |
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Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7755-92-2 | |
| Record name | 1-Piperazinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7755-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxaldehyde | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007755922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Formylpiperazine | |
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| Record name | 1-Piperazinecarboxaldehyde | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1-Piperazinecarboxaldehyde | |
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| Record name | Piperazine-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
1-Formylpiperazine chemical properties and structure
An In-depth Technical Guide to 1-Formylpiperazine: Properties, Synthesis, and Applications
Introduction: The Versatility of a Core Scaffold
This compound, also known as piperazine-1-carbaldehyde, is a heterocyclic organic compound that has emerged as a cornerstone in medicinal chemistry and organic synthesis.[1] As a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions, it possesses a unique combination of structural features and reactivity. The presence of a formyl group on one nitrogen atom and a secondary amine on the other makes it an exceptionally versatile building block.[1] This guide offers an in-depth exploration of the chemical properties, structure, synthesis, and key applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. Its stability, ease of handling, and compatibility with a wide range of functional groups make it an invaluable intermediate in the synthesis of complex bioactive molecules, particularly those targeting neurological disorders.[1]
Molecular Structure and Conformational Dynamics
The molecular structure of this compound (C₅H₁₀N₂O) is fundamental to its chemical behavior.[2][3] The piperazine ring typically adopts a chair conformation to minimize steric strain. The formyl group (CHO) attached to one of the nitrogen atoms introduces a planar amide linkage. The orientation of this formyl group and the conformation of the piperazine ring have been subjects of spectroscopic and computational studies. Understanding these conformational preferences is critical, as they can influence the molecule's reactivity and its ability to bind to biological targets when incorporated into larger pharmaceutical agents.
Caption: 2D Chemical Structure of this compound.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are well-documented, making it a reliable reagent in various synthetic applications. It is typically a clear, colorless to light yellow liquid at room temperature.[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀N₂O | [2][5] |
| Molecular Weight | 114.15 g/mol | [2][3][5] |
| CAS Number | 7755-92-2 | [2][5] |
| Appearance | Clear colorless to faintly yellow liquid | [2][4] |
| Boiling Point | 264-266 °C | [2] |
| Density | 1.107 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.512 | [2] |
| Flash Point | 102 °C (215.6 °F) - closed cup | [4] |
| Storage Temperature | 2-8°C | [2] |
| Solubility | Water soluble |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
¹H NMR: The proton NMR spectrum provides distinct signals for the protons on the piperazine ring and the formyl proton. The protons on the carbons adjacent to the formylated nitrogen are typically shifted downfield compared to those adjacent to the secondary amine. The formyl proton appears as a singlet at a characteristic downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique carbons in the piperazine ring and a characteristic downfield signal for the carbonyl carbon of the formyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically appearing in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amine is also observable, usually in the 3200-3500 cm⁻¹ region. Vibrational spectra of this compound have been investigated to understand its conformational stability.
-
Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M+) corresponding to its molecular weight (114.15 g/mol ), along with characteristic fragmentation patterns of the piperazine ring.
Synthesis and Reactivity
Synthesis of this compound
A common and straightforward method for the synthesis of this compound involves the reaction of piperazine with a suitable formylating agent, such as methyl formate. This reaction selectively adds a formyl group to one of the nitrogen atoms of the piperazine.
Causality in Experimental Design: The use of a simple formate ester like methyl formate is advantageous due to its availability, low cost, and the volatile nature of the methanol byproduct, which simplifies purification. The reaction is typically performed under conditions that favor mono-formylation.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine in a suitable solvent like methanol.
-
Reagent Addition: Slowly add a molar equivalent of methyl formate to the piperazine solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and the methanol byproduct under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Reactivity
The reactivity of this compound is dictated by the secondary amine (N-H). This nitrogen is nucleophilic and readily undergoes reactions such as alkylation, acylation, and arylation. This allows for the straightforward introduction of a wide variety of substituents at the N-4 position, making it a pivotal intermediate in combinatorial and medicinal chemistry.[1] For instance, it can react with benzoylisothiocyanate to form 1-formyl-4-(N-benzoylthiocarbamoyl)piperazine.
Caption: Reaction scheme for N-alkylation of this compound.
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile building block used extensively in the synthesis of pharmaceuticals and other complex organic molecules.[1] The piperazine moiety is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas.
-
Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those for anti-anxiety, anti-depressant, and other neurological medications.[1]
-
Neuroscience Research: Its derivatives are used in studies involving neurotransmitter systems, helping to develop treatments for a range of neurological disorders.[1]
-
Organic Synthesis: Beyond pharmaceuticals, it acts as a versatile building block, enabling chemists to construct complex molecular architectures more efficiently.[1]
-
Material Science: this compound is also employed in the creation of polymers and other advanced materials.[1]
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[3][6][7] It may also cause respiratory irritation.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[6][8] Work in a well-ventilated area or a chemical fume hood.[7][8]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid breathing vapors or mist.[6][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] It is noted to be air-sensitive and should be stored under an inert atmosphere.[2][7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[6]
References
- PrepChem. (n.d.). Synthesis of this compound hydrochloride. Retrieved from prepchem.com/synthesis-of-1-formylpiperazine-hydrochloride/
- Capot Chemical Co., Ltd. (2012). MSDS of this compound.
- National Center for Biotechnology Information. (n.d.). 1-Piperazinecarboxaldehyde. PubChem Compound Database.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Formylpiperidine, 99%.
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An In-depth Technical Guide to the Synthesis of 1-Formylpiperazine from Piperazine and Formic Acid
<_ / _>
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 1-formylpiperazine, a crucial building block in the pharmaceutical industry. We will delve into the reaction's mechanistic underpinnings, provide a detailed and validated experimental protocol, and discuss essential safety and analytical considerations. This document is designed to offer not just a procedure, but a thorough understanding of the chemical transformations involved, empowering researchers to confidently and efficiently execute this synthesis.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its piperazine core is a common motif in drug discovery, and the formyl group serves as a versatile handle for further chemical modifications or as a protecting group for one of the nitrogen atoms in the piperazine ring.[3][4] The direct N-formylation of piperazine using formic acid represents a cost-effective and sustainable synthetic route, utilizing an easily accessible C1 source.[5][6] This method avoids the use of more hazardous or expensive formylating agents like acetic formic anhydride or chloral.[3]
Mechanistic Insights: The Chemistry of N-Formylation
The reaction between piperazine and formic acid is a classic example of N-formylation, a fundamental transformation in organic chemistry. While often considered a straightforward condensation, the underlying mechanism involves several key steps that influence reaction efficiency and product purity.
The reaction proceeds through the nucleophilic attack of a nitrogen atom of piperazine on the carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to form the stable amide, this compound. The reaction is typically driven to completion by removing the water byproduct, often through azeotropic distillation.[7][8]
It is important to note that while the direct formylation with formic acid is effective, related reactions like the Eschweiler-Clarke and Leuckart-Wallach reactions provide broader context to the reactivity of amines with formic acid and a carbonyl source.[9][10][11][12] The Eschweiler-Clarke reaction, for instance, utilizes formic acid and formaldehyde for the exhaustive methylation of primary or secondary amines, highlighting the role of formic acid as a hydride source in a reductive amination process.[9][13][14][15] In our case, the absence of an additional reducing agent and the inherent stability of the formamide product favor the formation of this compound.
Caption: Reaction mechanism for the N-formylation of piperazine.
Experimental Protocol: A Validated Approach
This section provides a detailed, step-by-step protocol for the synthesis of this compound. This procedure has been designed for robustness and high yield, incorporating best practices for reaction setup, monitoring, and workup.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Piperazine, anhydrous | >99% |
| Formic acid | 88-98% aqueous solution |
| Toluene | Anhydrous |
| Sodium sulfate, anhydrous | Reagent grade |
| Round-bottom flask | Appropriate size for the scale |
| Dean-Stark apparatus | To remove water azeotropically |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Rotary evaporator | |
| Standard laboratory glassware |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add piperazine (1.0 equivalent).
-
Solvent and Reagent Addition: Add toluene to the flask to create a slurry. Then, add formic acid (1.0-1.2 equivalents). The use of a slight excess of formic acid can help drive the reaction to completion.[3]
-
Azeotropic Dehydration: Heat the reaction mixture to reflux. Toluene will form an azeotrope with the water generated during the reaction, which will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected. This step is critical for achieving high conversion.[2][3]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the piperazine starting material is no longer visible.[3]
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The crude product is often of sufficient purity for many applications.[3]
-
Purification (Optional): If higher purity is required, the crude product can be purified by vacuum distillation.[7]
Caption: Experimental workflow for this compound synthesis.
Analytical Characterization
Proper characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for confirming the molecular weight of this compound and assessing its purity.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the molecule. The spectra will show characteristic peaks for the formyl proton and the piperazine ring protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the amide carbonyl group, which will exhibit a strong absorption band typically in the range of 1650-1680 cm⁻¹.[18]
Safety and Handling
Both piperazine and formic acid are corrosive and require careful handling in a well-ventilated fume hood.[19][20][21]
-
Piperazine: Can cause severe skin burns and eye damage.[19] It may also cause an allergic skin reaction or asthma-like symptoms if inhaled. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[22]
-
Formic Acid: Is a corrosive liquid that can cause severe burns. Inhalation of vapors can cause respiratory irritation. Handle with care and ensure adequate ventilation.
-
Toluene: Is a flammable liquid. Keep away from ignition sources.[19]
Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.[19][20][21]
Conclusion
The synthesis of this compound from piperazine and formic acid is a robust and efficient method for producing this valuable pharmaceutical intermediate. By understanding the reaction mechanism, adhering to a validated protocol, and employing proper analytical and safety procedures, researchers can consistently obtain high yields of a high-purity product. This guide provides the necessary technical foundation for the successful implementation of this important chemical transformation.
References
- Eschweiler-Clarke Reaction. (n.d.). NROChemistry.
- Liang, H., & Ou, J. (2023). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering.
- Kim, J., et al. (2003). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 24(11), 1681-1683.
- Liang, H., et al. (2023). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering.
- Eschweiler–Clarke reaction. (2024). In Wikipedia.
- Eschweiler-Clarke Reaction. (2022). YouTube.
- Reddy, K. L., et al. (2015). N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. Tetrahedron Letters, 56(38), 5329-5332.
- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry.
- Review of Modern Eschweiler–Clarke Methyl
- Formyl
- Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. (n.d.). Alfa Chemistry.
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- Leuckart reaction. (2024). In Wikipedia.
- Reaction conditions optimization with 1-methylpiperazine formylation by... (n.d.).
- Leuckart reaction. (n.d.). Grokipedia.
- SAFETY DATA SHEET - Piperazine. (2010). Fisher Scientific.
- SAFETY DATA SHEET - Piperazine Anhydrous. (2025). TCI Chemicals.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molecules.
- SAFETY DATA SHEET - Piperazine. (2025). Sigma-Aldrich.
- Preparation of N-formyl morpholine, N-formyl piperazine and their homologues. (1997).
- Prepn. method for n-formyl piperidine and homologs thereof. (1997).
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- Prepn. method for n-formyl piperidine and homologs thereof. (1996).
- 3,4-Dibromo-2,5-Diformylthiophene. (n.d.). Organic Syntheses.
- An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (n.d.). RSC Publishing.
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- Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate. (2023).
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A Comprehensive Technical Guide to the Characterization of 1-Formylpiperazine (CAS Number: 7755-92-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the characterization data and analytical methodologies for 1-Formylpiperazine, a key chemical intermediate. As a Senior Application Scientist, the following sections are structured to deliver not just data, but actionable insights into the experimental logic and protocols necessary for the robust quality assessment of this compound.
Section 1: Compound Identification and Physicochemical Properties
This compound, also known as 1-Piperazinecarboxaldehyde, is a heterocyclic compound with the CAS registration number 7755-92-2.[1][2][3][4][5][6][7][8] Its molecular structure consists of a piperazine ring N-substituted with a formyl group. This structural feature imparts specific chemical reactivity and physical properties that are critical for its application in synthesis and research.
A primary understanding of its identity is foundational. The empirical formula is C₅H₁₀N₂O, with a molecular weight of approximately 114.15 g/mol .[5][9]
Workflow for Initial Compound Verification
The following diagram outlines the logical flow for the initial verification of this compound upon receipt or synthesis.
Caption: Initial verification workflow for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7755-92-2 | [1][3][4][5][6][8][9] |
| Molecular Formula | C₅H₁₀N₂O | [5][8][9] |
| Molecular Weight | 114.15 g/mol | [5][9] |
| Appearance | Clear colorless to faintly yellow liquid | [4] |
| Boiling Point | 264-266 °C | [4][9] |
| Density | 1.107 g/mL at 25 °C | [4][9] |
| Refractive Index (n20/D) | ~1.512 | [4][9] |
| Flash Point | 102 °C (215.6 °F) - closed cup | [4][9] |
| Solubility | Soluble in water | [9] |
| Storage Temperature | 2-8°C, under inert gas, air sensitive | [4][9] |
Section 2: Spectroscopic Characterization
Spectroscopic analysis is the cornerstone of structural elucidation and purity assessment. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the presence of the formyl group, restricted rotation around the C-N amide bond can lead to the observation of rotamers, which may result in peak broadening or duplication of signals for the piperazine ring protons and carbons adjacent to the formyl nitrogen, especially at lower temperatures.
¹H NMR (Proton NMR) - Expected Chemical Shifts
-
Formyl Proton (-CHO): A singlet is expected around δ 8.0 ppm . This downfield shift is characteristic of a proton attached to a carbonyl carbon.
-
Piperazine Protons (N-CH₂-): The eight protons on the piperazine ring are chemically non-equivalent. The four protons on the carbons adjacent to the formyl nitrogen (positions 2 and 6) are expected to appear as a multiplet around δ 3.3-3.5 ppm . The four protons on the carbons adjacent to the secondary amine (positions 3 and 5) will be shifted slightly upfield, appearing as a multiplet around δ 2.8-3.0 ppm .
-
Amine Proton (-NH-): A broad singlet is expected for the secondary amine proton. Its chemical shift is variable and depends on concentration and solvent, but typically appears between δ 1.5-2.5 ppm .
¹³C NMR (Carbon NMR) - Expected Chemical Shifts
-
Carbonyl Carbon (-CHO): The formyl carbon is expected to resonate significantly downfield, typically around δ 160-165 ppm .
-
Piperazine Carbons (N-CH₂-): The four carbon atoms of the piperazine ring will give rise to two distinct signals. The carbons adjacent to the formyl group (C2, C6) are expected around δ 40-50 ppm , while the carbons adjacent to the secondary amine (C3, C5) will be in a similar region, potentially slightly shifted.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The analysis is typically performed on a neat liquid sample using a capillary cell or Attenuated Total Reflectance (ATR).[1]
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| ~3300-3400 | N-H Stretch | Secondary Amine (Piperazine) | Medium, Broad |
| ~2940, ~2850 | C-H Stretch | Aliphatic (CH₂) | Strong |
| ~2720 | C-H Stretch | Aldehyde (Fermi resonance) | Medium to Weak |
| ~1650-1680 | C=O Stretch | Amide (Formyl group) | Strong, Sharp |
| ~1450 | C-H Bend | Aliphatic (CH₂) | Medium |
| ~1100-1300 | C-N Stretch | Amine/Amide | Medium to Strong |
The most diagnostic peak is the strong carbonyl (C=O) stretch of the tertiary amide group around 1650-1680 cm⁻¹. The presence of the N-H stretch further confirms the piperazine structure. A study has reported detailed analysis of the IR and Raman spectra of this compound.[4][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity and structural integrity. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this analysis, as it simultaneously provides purity information (from the chromatogram) and mass data.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 114 , corresponding to the molecular weight of C₅H₁₀N₂O.[3]
-
Key Fragmentation Pattern: The fragmentation is dictated by the piperazine ring and the formyl group. Common fragments would include:
Section 3: Chromatographic Purity Assessment
For use in research and development, particularly in drug discovery, assessing the purity of this compound is critical. Chromatographic techniques are the gold standard for this purpose.
Gas Chromatography (GC)
Rationale: this compound has a suitable boiling point (264-266 °C) and thermal stability for GC analysis.[4][9] This makes GC, particularly with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification, an excellent choice for purity determination and impurity profiling. Commercial grades are often specified with an assay of ≥90% or >98% by GC.[9]
Experimental Protocol: GC-MS for Purity and Identity
-
System Preparation:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent like methanol or dichloromethane.
-
Vortex to ensure complete dissolution.
-
-
Instrumental Parameters:
-
Injector: Splitless mode, 250 °C.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
(Note: This is a starting point and must be optimized for the specific instrument and column.)
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-350 amu.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
-
Data Analysis:
-
Integrate the total ion chromatogram (TIC). Purity is calculated based on the relative peak area of this compound.
-
Confirm the identity of the main peak by comparing its mass spectrum with a reference library (e.g., NIST).[3] The spectrum should show the molecular ion at m/z 114 and key fragments.
-
Identify any impurity peaks by their mass spectra to understand the impurity profile, which may include unreacted piperazine or by-products from synthesis.
-
Diagram of the Analytical Workflow
Caption: Integrated workflow for the analysis of this compound.
Section 4: Safety and Handling
A thorough understanding of the hazards associated with this compound is essential for safe laboratory practice. The Globally Harmonized System (GHS) classification provides a clear summary of its potential risks.
Table 3: GHS Hazard Information for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Danger | H302: Harmful if swallowed.[9] |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Danger | H315: Causes skin irritation.[9] |
| Serious Eye Damage/Irritation | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage.[9] |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Danger | H335: May cause respiratory irritation.[9] |
Source: Aggregated GHS information from multiple suppliers.[1][4][9]
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[9]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[4]
-
Storage: Store in a cool, dry place (recommended 2-8°C) in a tightly sealed container under an inert atmosphere, as the compound is air sensitive.[4][9]
-
In case of contact:
References
- PrepChem. Synthesis of this compound hydrochloride.
- SpectraBase. 1-Piperazinecarboxaldehyde - Optional[13C NMR] - Chemical Shifts.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 82191, 1-Piperazinecarboxaldehyde.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 82191, 1-Piperazinecarboxaldehyde.
- NIST. 1-Piperazinecarboxaldehyde in NIST Chemistry WebBook.
- SpectraBase. 1-Piperazinecarboxaldehyde.
- Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- NIST. 1-Piperazinecarboxaldehyde Phase change data.
- Pharmaffiliates. This compound | CAS No: 7755-92-2.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 17429, 1-Piperidinecarboxaldehyde.
- Indian Journal of Pure & Applied Physics. Spectral investigation and normal coordinate analysis of piperazine.
- Organic Syntheses. Procedure for the synthesis of N-Formylpiperidine.
- Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs.
- NMPPDB. 1-Piperazinecarboxaldehyde.
- Royal Society of Chemistry. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
- NIST. 1-Piperazinecarboxaldehyde.
- Gasmet. This compound.
- UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- U.S. Environmental Protection Agency. 1-Piperazinecarboxaldehyde - Substance Details.
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Introduction: The Pivotal Role of 1-Formylpiperazine in Synthetic Chemistry
An In-depth Technical Guide to 1-Formylpiperazine for Researchers and Drug Development Professionals
This compound (CAS No. 7755-92-2), also known as piperazine-1-carbaldehyde, is a heterocyclic organic compound that has emerged as a cornerstone in modern medicinal chemistry and organic synthesis.[1][2] As a derivative of piperazine, it possesses a unique combination of structural features and reactivity that make it an invaluable building block for the synthesis of complex molecules.[1] The piperazine moiety itself is recognized as a "privileged scaffold" in drug design, frequently incorporated into therapeutic agents to modulate pharmacokinetic and pharmacodynamic properties such as solubility, basicity, and receptor interaction.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, applications, and handling protocols for professionals in research and drug development.
Part 1: Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in a laboratory setting. This compound is typically a colorless to slightly yellow, clear liquid under standard conditions.[1][5][6] Its key properties are summarized in the table below.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀N₂O | [2][7][8] |
| Molecular Weight | 114.15 g/mol | [2][7][8] |
| Density | 1.107 g/mL at 25 °C | [5][8] |
| Boiling Point | 264-266 °C | [5][8] |
| Refractive Index | n20/D 1.512 | [5][8] |
| Flash Point | 102 °C (215.6 °F) | [5][6] |
| CAS Number | 7755-92-2 | [2][7][8] |
The structure consists of a piperazine ring where one of the nitrogen atoms is substituted with a formyl group. This functionalization differentiates it from its parent compound, piperazine, by modifying the nucleophilicity of the substituted nitrogen while leaving the second nitrogen available for further chemical transformations. This structural feature is central to its utility as a synthetic intermediate.
Part 2: Synthesis and Purification Protocols
The synthesis of this compound is well-documented and can be achieved through various formylating reactions. A common and efficient laboratory-scale method involves the formylation of piperazine using a suitable formylating agent. The secondary amine on the resulting this compound remains available for subsequent reactions, such as alkylation or amination, making it a versatile intermediate.[5][9]
Workflow for a Representative Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for the synthesis and purification of this compound.
Experimental Protocol: Formylation of Piperazine
This protocol describes a representative method for synthesizing this compound.
Materials:
-
Piperazine
-
Ethyl formate (or another suitable formylating agent)
-
Appropriate solvent (e.g., ethanol or toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for reaction, extraction, and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine in the chosen solvent.
-
Addition of Formylating Agent: Slowly add a molar equivalent of ethyl formate to the piperazine solution at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue can be taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water or brine to remove any remaining water-soluble impurities.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield pure this compound as a clear liquid.
-
Verification: Confirm the identity and purity of the final product using analytical techniques such as GC, NMR (¹H and ¹³C), and IR spectroscopy.
Part 3: Applications in Research and Drug Development
This compound serves as a critical intermediate in the synthesis of a wide range of biologically active molecules and materials.[1] Its bifunctional nature allows for the strategic introduction of the piperazine scaffold into target structures.
Role in Medicinal Chemistry
The piperazine ring is a ubiquitous feature in many FDA-approved drugs, contributing to improved bioavailability and therapeutic efficacy.[3][4] this compound is a key precursor for creating these complex pharmaceutical agents. Its applications span multiple therapeutic areas:
-
Neuroscience: It is an important intermediate for synthesizing drugs targeting the central nervous system, including anti-anxiety and anti-depressant medications.[1]
-
Antiviral & Antibacterial Agents: The piperazine moiety is a common structural element in various antimicrobial, antiviral, and antimalarial drugs.[10]
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate the piperazine scaffold to interact with specific biological targets.[3]
The following diagram illustrates how the this compound scaffold serves as a branching point for developing diverse classes of therapeutic agents.
Caption: this compound as a central scaffold in drug discovery pathways.
Other Industrial Applications
Beyond pharmaceuticals, this compound is also utilized in:
-
Material Science: Employed in the creation of specialized polymers, where it can enhance properties like thermal stability and chemical resistance.[1]
-
Analytical Chemistry: Used in certain analytical methods for the detection and quantification of other chemical substances.[1]
Part 4: Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound. It is classified with several GHS hazard statements.
Key Hazards: [11]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling vapors.[11][12]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][13] Face shields are recommended when there is a risk of splashing.
-
Wash hands thoroughly after handling.[6] Avoid contact with skin, eyes, and clothing.[12]
First Aid Measures:
-
If Swallowed: Rinse mouth with water and consult a physician immediately. Do not induce vomiting.[11]
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[11]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[11]
Storage and Disposal:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] It is recommended to store at temperatures below 15°C.[6]
-
The compound is noted as being air-sensitive and should be stored under an inert gas (e.g., nitrogen or argon).[6]
-
Dispose of unused material and its container in accordance with local, regional, and national regulations. This should be done through a licensed waste disposal company.[11]
References
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- 1-Piperazinecarboxaldehyde | C5H10N2O | CID 82191 - PubChem - NIH. [Link]
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- N-Formylpiperidine - Wikipedia. [Link]
- The Role of Piperazine Derivatives in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- An evolving role of piperazine moieties in drug design and discovery - PubMed. [Link]
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Physical properties of 1-Formylpiperazine (boiling point, density)
An In-Depth Technical Guide to the Physical Properties of 1-Formylpiperazine for Researchers and Drug Development Professionals
Introduction: The Significance of this compound
This compound (CAS No. 7755-92-2), also known as piperazine-1-carbaldehyde, is a heterocyclic organic compound that serves as a critical building block in modern medicinal chemistry and material science.[1][2][3] Its piperazine core is a ubiquitous scaffold found in a multitude of FDA-approved drugs, valued for its ability to impart favorable physicochemical properties such as improved solubility and bioavailability.[4] As a synthetic intermediate, this compound is instrumental in the development of pharmaceuticals targeting neurological disorders, including anti-anxiety and anti-depressant medications.[1] Its utility also extends to nanotechnology, where it is explored for creating advanced drug delivery systems and chemical sensors.[5]
Given its foundational role, a precise understanding of its physical properties is paramount for researchers in process development, formulation, and analytical sciences. This guide provides a detailed examination of two core physical constants of this compound: its boiling point and density. It moves beyond a simple recitation of values to explore the underlying chemical principles and provide robust, field-proven methodologies for their experimental verification.
Core Physical and Chemical Properties
A summary of the essential physicochemical data for this compound is presented below. These values serve as a critical baseline for any experimental or computational work involving this compound.
| Property | Value | Source(s) |
| CAS Number | 7755-92-2 | [3][6][7][8] |
| Molecular Formula | C₅H₁₀N₂O | [3][7][8][9] |
| Molecular Weight | 114.15 g/mol | [2][3][6][7] |
| Appearance | Clear, colorless to light yellow liquid | [3] |
| Boiling Point | 264-266 °C | [3][6][7] |
| Density | 1.107 g/mL at 25 °C | [3][6] |
| Refractive Index | n20/D 1.512 | [3][6] |
| Flash Point | 102 °C (215.6 °F) - closed cup | [6] |
Section 1: Boiling Point Analysis and Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound, the literature reports a high boiling point of 264-266 °C .[3][6][7]
Expertise & Causality: Understanding the High Boiling Point
This compound is a tertiary amide. The high boiling points of amides, in general, are attributed to the strong intermolecular forces arising from the polarity of the amide functional group.[10]
-
Dipole-Dipole Interactions: The carbonyl group (C=O) within the amide structure is highly polarized, creating a significant molecular dipole. This leads to strong dipole-dipole attractions between adjacent molecules, requiring substantial thermal energy to overcome and transition into the gaseous phase.
-
Hydrogen Bonding Context: Unlike primary (R-CO-NH₂) and secondary (R-CO-NHR') amides, tertiary amides like this compound lack N-H bonds.[10][11] Consequently, they cannot act as hydrogen bond donors to form intermolecular hydrogen bonds with each other, a force that gives primary and secondary amides exceptionally high boiling points.[11][12] However, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, allowing for interactions with protic solvents. While its boiling point is lower than a comparable secondary amide, the potent dipole-dipole forces ensure it remains significantly higher than other functional groups of similar molecular weight.
Experimental Protocol: Boiling Point Determination via Thiele Tube
For research settings where sample volume may be limited, the Thiele tube method provides an accurate and material-sparing approach to determine boiling point.[13]
Principle: This method relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the atmospheric pressure. This is observed by heating a small sample and noting the temperature at which a rapid, continuous stream of air bubbles from an inverted capillary ceases and the liquid is drawn back into the capillary upon cooling.[13]
Step-by-Step Methodology:
-
Sample Preparation: Add 0.5 mL of this compound into a small test tube (e.g., a Durham tube or a 75mm test tube).
-
Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.
-
Thiele Tube Setup: Insert the thermometer and test tube assembly into a Thiele tube containing high-boiling mineral oil, ensuring the sample is below the oil level. The Thiele tube is designed to ensure uniform heating via convection currents.
-
Heating: Gently heat the side arm of the Thiele tube with a microburner or hot plate. Observe the capillary tube. As the temperature rises, trapped air will expand and exit the capillary.
-
Observation: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip. Continue heating slightly (1-2 °C) beyond this point to ensure the vapor pressure of the sample has overcome the atmospheric pressure.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The precise moment the bubbling stops and the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point.
-
Validation: Repeat the heating and cooling cycle two to three times to ensure the result is reproducible. Record the ambient barometric pressure, as boiling point is pressure-dependent.
Visualization: Boiling Point Determination Workflow
Caption: Experimental workflow for determining the boiling point of this compound.
Section 2: Density Analysis and Determination
Density is a fundamental physical property defined as the mass of a substance per unit volume (ρ = m/V).[14] For this compound, the literature value is 1.107 g/mL at 25 °C .[3][6] The specification of temperature is critical, as density is temperature-dependent; for most liquids, density decreases as temperature increases.
Expertise & Causality: Ensuring Accurate Density Measurement
The trustworthiness of a density measurement hinges on the precision of two independent measurements: mass and volume.[15] The choice of instrumentation is therefore paramount. While a graduated cylinder offers a quick estimate, its lower accuracy makes it unsuitable for rigorous scientific work. For high-precision results, a volumetric flask or pycnometer is superior. The protocol below utilizes a volumetric pipette and an analytical balance, a common and highly accurate method in research laboratories.
Experimental Protocol: High-Precision Density Determination
Principle: This method directly applies the formula ρ = m/V by using a high-precision analytical balance to measure the mass of a highly accurate volume of liquid delivered by a Class A volumetric pipette.
Step-by-Step Methodology:
-
Temperature Equilibration: Place a sealed stock bottle of this compound and a beaker of deionized water in a temperature-controlled water bath set to 25.0 °C. Allow at least 30 minutes for thermal equilibrium. The thermometer used should be calibrated.
-
Mass of Empty Beaker: Place a clean, dry 50 mL beaker on an analytical balance and press the "tare" or "zero" button. Record the mass as 0.0000 g. If taring is not an option, record the mass of the empty beaker (m₁).
-
Volume Measurement: Using a pre-conditioned Class A 10 mL volumetric pipette, carefully draw the temperature-equilibrated this compound up to the calibration mark. Ensure the bottom of the meniscus is precisely on the line when viewed at eye level to avoid parallax error.[15]
-
Mass Measurement: Dispense the 10.00 mL of this compound into the tared (or pre-weighed) beaker on the analytical balance. Record the mass of the liquid (m₂). If the beaker was not tared, the mass of the liquid is (m₂ - m₁).
-
Calculation: Calculate the density using the formula: Density (ρ) = mass (g) / 10.00 (mL) .
-
Self-Validation and Trustworthiness:
-
Repetition: Clean and dry the beaker and repeat steps 2-5 at least two more times to obtain a total of three measurements.[16]
-
Analysis: Calculate the average density and the standard deviation of the three measurements. A low standard deviation indicates high precision.
-
Accuracy Check: Compare the average experimental value to the literature value (1.107 g/mL) and calculate the percent error to assess accuracy.
-
Visualization: Logic for Ensuring Data Trustworthiness
Caption: Logical framework for establishing a trustworthy density measurement.
References
- Experiments to determine density of liquid. Doc Brown's Chemistry. [Link]
- MSDS of this compound. Molbase. [Link]
- This compound. Gasmet. [Link]
- 1-Piperazinecarboxaldehyde | C5H10N2O | CID 82191.
- MEASUREMENT OF DENSITY. City Tech, CUNY. [Link]
- The Density of Liquids and Solids (Experiment). Chemistry LibreTexts. [Link]
- Determining the density of solids and liquids. The Lab Activity. YouTube. [Link]
- Experiment 27 - Amines and Amides. Jay C. McLaughlin. [Link]
- Chem 501 Inquiry Project - Amides. Leslie C. Anderson. [Link]
- Amides - Organic Chemistry. Science Ready. [Link]
- N-Formylpiperidine. Wikipedia. [Link]
- Physical Properties of Amides. Chemistry LibreTexts. [Link]
- Step-by-Step Procedures for Boiling Point Determin
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR. [Link]
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- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
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Solubility of 1-Formylpiperazine in Organic Solvents: A Technical Guide to Theory, Estimation, and Experimental Determination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Profile and Structural Analysis of 1-Formylpiperazine
A thorough understanding of a compound's physical and chemical properties is the cornerstone of predicting its behavior in solution. This compound is a derivative of piperazine, featuring a formyl group attached to one of the nitrogen atoms.[2][3] This structural feature is critical to its solubility characteristics.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂O | PubChem[2] |
| Molecular Weight | 114.15 g/mol | PubChem[2], Sigma-Aldrich |
| Appearance | Clear colorless to faintly yellow liquid | ChemicalBook[3], TCI America[4] |
| Boiling Point | 264-266 °C | Sigma-Aldrich, ChemicalBook[3] |
| Density | ~1.107 g/mL at 25 °C | Sigma-Aldrich, ChemicalBook[3] |
| Refractive Index | n20/D ~1.512 | Sigma-Aldrich, ChemicalBook[3] |
| pKa | 8.58 (Predicted) | ChemicalBook[3] |
| Flash Point | 102 °C (215.6 °F) - closed cup | Sigma-Aldrich, TCI America[4] |
Structural Causality of Solubility:
The solubility of this compound is dictated by the interplay of its molecular features:
-
Piperazine Ring: The six-membered ring containing two nitrogen atoms provides a polar, hydrophilic backbone. The secondary amine (-NH) group is a crucial hydrogen bond donor.
-
Formyl Group: The amide-like formyl group (-C(=O)N) introduces a strong dipole and a hydrogen bond acceptor site (the carbonyl oxygen). This significantly increases the molecule's polarity compared to unsubstituted piperazine.
-
Polarity and Hydrogen Bonding: The combination of a hydrogen bond donor (-NH) and two primary hydrogen bond acceptor sites (the carbonyl oxygen and the tertiary nitrogen) allows this compound to interact favorably with a wide range of polar solvents.
This structure suggests that this compound will exhibit good solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO, DMF) but poor solubility in non-polar hydrocarbon solvents.
Theoretical Solubility Profile in Common Organic Solvents
Based on the "like dissolves like" principle and the structural analysis above, we can establish a qualitative solubility forecast. This predictive table serves as a starting point for solvent screening before undertaking quantitative experimental determination.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High | Strong hydrogen bonding interactions (both donating and accepting) with the solvent. Piperazine itself is freely soluble in water.[5][6] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | Strong dipole-dipole interactions. Solvents are hydrogen bond acceptors. DMSO is noted for its ability to dissolve both polar and non-polar substances.[7] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | Moderate polarity and hydrogen bond accepting capabilities. |
| Esters | Ethyl Acetate | Moderate to Low | Lower polarity compared to ketones; can act as a hydrogen bond acceptor. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low | THF has some polarity, but diethyl ether is largely non-polar. Limited capacity for strong interactions. Piperazine is insoluble in diethyl ether.[5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Can engage in dipole-dipole interactions, but lacks hydrogen bonding capabilities. |
| Hydrocarbons | Hexane, Heptane, Toluene | Very Low / Insoluble | Non-polar nature of these solvents prevents effective solvation of the highly polar this compound molecule. |
Standard Operating Procedure: Isothermal Equilibrium Solubility Determination
The most reliable method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method.[8][9] This protocol is designed to be self-validating by ensuring equilibrium is reached and employing precise analytical quantification.
Principle: An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. After phase separation, the concentration of the solute in the saturated liquid phase is measured using a calibrated analytical method.
Apparatus & Reagents:
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.22 or 0.45 µm, chemically compatible with the solvent)
-
Syringes
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography (GC) system with FID detector.[5][10]
-
This compound (≥98% purity)[4]
-
Selected organic solvents (HPLC grade or equivalent)
Step-by-Step Methodology:
-
Preparation:
-
Add an excess amount of this compound to a pre-weighed vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation. A starting point is ~50-100 mg.
-
Add a known volume or mass of the chosen solvent (e.g., 2 mL).
-
Prepare at least three replicate samples for each solvent.
-
Include a control vial with only the compound to monitor for any degradation.
-
-
Equilibration:
-
Securely cap the vials and place them in the isothermal shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time. Causality: A sufficient equilibration time is critical to ensure the system reaches thermodynamic equilibrium. For many compounds, 24 hours is adequate, but 48-72 hours may be necessary to confirm equilibrium has been reached. It is recommended to test multiple time points (e.g., 24, 48, and 72 hours) during initial validation to see if the measured concentration remains constant.
-
-
Phase Separation:
-
Once equilibrated, remove the vials from the shaker and allow them to sit undisturbed at the experimental temperature for at least 30 minutes to allow undissolved solids to settle.
-
Carefully draw the supernatant (the clear liquid phase) into a syringe.
-
Immediately filter the supernatant through a chemically resistant syringe filter directly into a pre-weighed autosampler vial. Causality: Filtration is a crucial step to remove all undissolved microscopic particles, which would otherwise lead to an overestimation of solubility.[11] The first few drops should be discarded to saturate the filter membrane and avoid analyte adsorption.
-
-
Sample Preparation for Analysis:
-
Accurately weigh the filtered, saturated solution.
-
Dilute a known weight of the saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical calibration curve. This dilution factor must be recorded precisely.
-
-
Analytical Quantification:
-
Analyze the diluted samples using a validated HPLC-UV or GC-FID method. A simple isocratic reverse-phase HPLC method is often suitable for this type of molecule.
-
Prepare a multi-point calibration curve using standards of this compound of known concentrations. The R² value of the curve should be >0.99 for accuracy.
-
Determine the concentration of this compound in the diluted sample by referencing the calibration curve.
-
-
Calculation:
-
Calculate the final solubility using the following formula: Solubility (mg/mL) = (Concentration from curve (mg/mL)) × (Dilution Factor) × (Density of solvent (g/mL)) *Note: Adjust calculation based on whether dilutions were performed by weight or volume.
-
Experimental Workflow Diagram
Caption: Decision tree for application-specific solvent selection.
Conclusion
While quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in public sources, a strong predictive understanding can be derived from its fundamental physicochemical properties. Its polar nature, driven by the formyl-piperazine structure, dictates high solubility in polar solvents and low solubility in non-polar media. For drug development professionals requiring precise data, this guide provides a comprehensive, validated experimental protocol based on the industry-standard shake-flask method. By combining theoretical prediction with robust experimental verification, researchers can confidently select and optimize solvent systems for this compound across all stages of the development pipeline.
References
- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82191, 1-Piperazinecarboxaldehyde.
- Jouyban, A. (2012). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
- Semantic Scholar. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
- Berg, D. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Ottokemi. (n.d.). 1-Formylpiperidine, 99%.
- Analytical CHEMISTRY. (n.d.). A Validated Stability Indicating GC-Method for the Quantitative Determination of Piperazine and its Derivatives in Pharmaceutical Drug Substances.
- Wikipedia. (n.d.). N-Formylpiperidine.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
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- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
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The Unassuming Architect: A Technical Guide to 1-Formylpiperazine's Journey from Obscurity to a Cornerstone of Modern Pharmaceuticals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Formylpiperazine, a seemingly simple heterocyclic compound, holds a significant yet often overlooked position in the landscape of organic synthesis and medicinal chemistry. First described in the mid-20th century, its unique structural and chemical properties have established it as a critical building block in the synthesis of a multitude of pharmaceuticals, particularly those targeting the central nervous system. This in-depth technical guide provides a comprehensive overview of this compound, from its initial discovery and historical context to modern synthetic methodologies, detailed analytical characterization, and its pivotal role in the development of blockbuster drugs. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the chemistry and application of this versatile molecule.
Discovery and Early History: A Post-War Pursuit of Novel Scaffolds
The first documented synthesis of this compound appears in a 1955 paper by Bruce W. Horrom, Morris Freifelder, and George R. Stone, published in the Journal of the American Chemical Society.[1] This work emerged in a post-war era of burgeoning pharmaceutical research, where the exploration of novel chemical scaffolds for potential therapeutic applications was a primary focus. Piperazine and its derivatives were of particular interest due to their presence in various natural products and their potential to interact with biological systems.
The initial synthesis by Horrom and his colleagues was likely driven by a systematic investigation into the derivatization of piperazine, a readily available and inexpensive starting material. The introduction of a formyl group at one of the nitrogen atoms of the piperazine ring offered a strategic modification, creating an amide functionality that could influence the compound's physical and chemical properties, as well as its biological activity. While the 1955 paper does not explicitly state a specific therapeutic target, it laid the fundamental groundwork for future investigations into the utility of this compound as a synthetic intermediate. The primary motivation during this period was the expansion of the chemical toolbox, providing a wider array of compounds for biological screening.
Synthetic Methodologies: From Classic Approaches to Green Chemistry
The synthesis of this compound has evolved from traditional methods to more efficient and environmentally conscious protocols. The choice of synthetic route often depends on the desired scale, purity requirements, and available resources.
Classical Synthesis: The Reaction of Piperazine with Formic Acid and its Derivatives
The most common and straightforward method for preparing this compound involves the direct reaction of piperazine with a formylating agent.
2.1.1. Reaction with Formic Acid:
This method, often carried out with azeotropic removal of water, involves the direct acylation of piperazine with formic acid. The reaction proceeds through the formation of a piperazinium formate salt, which upon heating, dehydrates to form the amide.[2]
-
Advantages: Utilizes inexpensive and readily available starting materials.
-
Disadvantages: Requires elevated temperatures and efficient water removal, which can be energy-intensive. The use of solvents like benzene or toluene for azeotropic distillation is now less favored due to their toxicity.[2]
2.1.2. Reaction with Formic Acid Esters:
A milder approach involves the reaction of piperazine with an ester of formic acid, such as methyl formate or ethyl formate. This method avoids the need for harsh dehydrating conditions.
-
Advantages: Proceeds under milder conditions compared to the direct reaction with formic acid.
-
Disadvantages: The reaction can be slower, and the removal of the alcohol byproduct is necessary to drive the reaction to completion.
Modern and Green Synthetic Approaches
In recent years, there has been a push towards developing more sustainable and efficient methods for the synthesis of this compound, aligning with the principles of green chemistry.
2.2.1. Catalyst- and Solvent-Free N-Formylation:
Some modern protocols describe the N-formylation of amines, including piperazine, under solvent-free conditions, sometimes with the aid of a catalyst.[3] These methods often involve the use of formaldehyde in the presence of a dehydrating agent or a specific catalyst to achieve high yields and purity.
-
Advantages: Reduces or eliminates the use of hazardous solvents, minimizes waste, and can be more atom-economical.[3]
-
Disadvantages: May require specialized catalysts or reaction conditions that are not universally accessible.
2.2.2. Microwave-Assisted Synthesis:
Microwave irradiation has been employed to accelerate the synthesis of this compound. This technique can significantly reduce reaction times and improve yields by providing rapid and uniform heating.
-
Advantages: Faster reaction rates, often leading to higher throughput.
-
Disadvantages: Requires specialized microwave reactor equipment.
Experimental Protocol: Laboratory-Scale Synthesis of this compound
This protocol details a common and reliable method for the synthesis of this compound from piperazine and ethyl formate.
Materials:
-
Piperazine (anhydrous)
-
Ethyl formate
-
Ethanol (for recrystallization)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperazine (1 equivalent) in a minimal amount of ethanol.
-
Add ethyl formate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL) to remove any unreacted piperazine and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude this compound as an oil or a low-melting solid.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water, or purified by column chromatography on silica gel.
Characterization:
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as NMR, FTIR, and mass spectrometry.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and for quality control purposes.
| Property | Value |
| Molecular Formula | C₅H₁₀N₂O |
| Molecular Weight | 114.15 g/mol |
| Appearance | Colorless to light yellow liquid or low-melting solid |
| Boiling Point | 264-266 °C |
| Density | 1.107 g/mL at 25 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.05 (s, 1H): This singlet corresponds to the proton of the formyl group (-CHO). Its downfield chemical shift is characteristic of an aldehydic proton.
-
δ 3.60 (t, J = 5.2 Hz, 2H): This triplet is assigned to the two protons on the carbon atom adjacent to the formyl-substituted nitrogen.
-
δ 3.45 (t, J = 5.2 Hz, 2H): This triplet corresponds to the two protons on the other carbon atom adjacent to the formyl-substituted nitrogen.
-
δ 2.85 (t, J = 5.2 Hz, 4H): This triplet is assigned to the four protons on the two carbon atoms adjacent to the secondary amine nitrogen.
-
δ 1.90 (s, 1H): This broad singlet is due to the proton of the secondary amine (-NH).
¹³C NMR (CDCl₃, 100 MHz):
-
δ 163.5: This signal corresponds to the carbonyl carbon of the formyl group.
-
δ 48.5: This signal is attributed to the two carbon atoms adjacent to the secondary amine nitrogen.
-
δ 45.0: This signal is assigned to the two carbon atoms adjacent to the formyl-substituted nitrogen.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound provides key information about its functional groups.
-
~3300 cm⁻¹ (broad): N-H stretching vibration of the secondary amine.
-
~2940-2850 cm⁻¹: C-H stretching vibrations of the methylene groups in the piperazine ring.
-
~1670 cm⁻¹ (strong): C=O stretching vibration of the amide (formyl) group. This is a characteristic and intense peak.[4]
-
~1450 cm⁻¹: C-H bending vibrations.
-
~1250 cm⁻¹: C-N stretching vibration.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak (M⁺) at m/z 114. The fragmentation pattern can provide further structural confirmation. Common fragments include:
-
m/z 85: Loss of the formyl group (-CHO).
-
m/z 56: A characteristic fragment of the piperazine ring.
The Role of this compound in Drug Development
This compound's significance in the pharmaceutical industry stems from its role as a versatile and crucial building block for the synthesis of a wide range of active pharmaceutical ingredients (APIs). The piperazine moiety is a common pharmacophore in many centrally acting drugs, and this compound provides a convenient and cost-effective way to introduce this scaffold.
A Key Intermediate for Atypical Antipsychotics
Some of the most successful atypical antipsychotic drugs rely on this compound or a closely related piperazine derivative in their synthesis.
-
Olanzapine: This widely prescribed medication for schizophrenia and bipolar disorder is synthesized through a multi-step process where a piperazine derivative is a key component. While not directly using this compound in all synthetic routes, the formylation of piperazine is a common strategy to achieve the desired substitution pattern.[3][5][6]
-
Aripiprazole: Another leading atypical antipsychotic, aripiprazole, also features a piperazine core. Several patented synthetic routes for aripiprazole utilize piperazine derivatives that can be prepared from precursors like this compound.[7][8][9][10]
Building Block for Antidepressants and Anxiolytics
The piperazine scaffold is also prevalent in antidepressant and anxiolytic medications. The ability to selectively functionalize the two nitrogen atoms of the piperazine ring, often starting from a mono-protected derivative like this compound, is crucial in the design of these drugs. The formyl group can be readily removed or transformed, allowing for the introduction of various substituents that modulate the drug's activity and selectivity for specific neurotransmitter receptors.
Toxicological and Safety Profile
As with any chemical reagent, a thorough understanding of the toxicological and safety profile of this compound is crucial for its safe handling and use in research and industrial settings.
Hazard Identification
According to available Safety Data Sheets (SDS), this compound is classified as:
-
Harmful if swallowed (Acute toxicity, oral, Category 4).[11]
-
Causes skin irritation (Skin irritation, Category 2).[11]
-
Causes serious eye damage (Serious eye damage, Category 1).[11]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[11]
Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]
-
Ventilation: Use only in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Metabolic Fate
While specific in-vivo metabolic studies on this compound are not extensively published in readily available literature, it is anticipated that the primary metabolic pathways would involve:
-
N-deformylation: The formyl group is likely to be cleaved by amidases to yield piperazine.
-
Ring oxidation: The piperazine ring may undergo oxidation at various positions.
-
Conjugation: The resulting metabolites may be conjugated with glucuronic acid or sulfate for excretion.
Further research is needed to fully elucidate the metabolic fate and potential long-term toxicological effects of this compound.
Conclusion and Future Perspectives
From its humble beginnings as a product of systematic chemical exploration in the 1950s, this compound has solidified its position as an indispensable tool in the arsenal of the medicinal chemist. Its straightforward synthesis, versatile reactivity, and the prevalence of the piperazine scaffold in centrally acting pharmaceuticals have ensured its continued and widespread use. The evolution of its synthesis towards greener and more efficient methods reflects the broader trends in the chemical industry.
Looking ahead, the demand for this compound is likely to remain strong, driven by the ongoing search for new and improved drugs for neurological and psychiatric disorders. Its role as a cost-effective and reliable building block makes it an attractive starting point for the development of novel therapeutics. Further investigations into its metabolic pathways and long-term toxicological profile will be crucial for ensuring its continued safe and responsible use in the advancement of pharmaceutical sciences.
References
- Horrom, B. W., Freifelder, M., & Stone, G. R. (1955). This compound and Related Compounds. Journal of the American Chemical Society, 77(3), 753–754. [Link]
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2019).
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- Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. (n.d.).
- Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. (n.d.). Semantic Scholar. [Link]
- US Patent for Synthesis of olanzapine and intermediates thereof. (n.d.).
- Simple synthesis of aripiprazole API in desired polymorphk form. (n.d.).
- New synthesis method of aripiprazole. (n.d.).
- Synthesis and bioactivity of aripiprazole derivatives. (2006). Arzneimittelforschung, 56(10), 673-7. [Link]
- CN1113876C - Preparation of N-formyl morpholine, N-formyl piperazine and their homologues. (n.d.).
- CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof. (n.d.).
- FTIR spectra of (a) piperazine (b) COP-1. (n.d.).
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1-Formylpiperazine: A Strategic Building Block for Modern Organic Synthesis
Abstract
1-Formylpiperazine (also known as piperazine-1-carbaldehyde) has emerged as a cornerstone building block in contemporary organic synthesis, particularly within medicinal chemistry and drug development.[1] Its unique bifunctional nature, possessing a nucleophilic secondary amine and a versatile formyl group, allows for strategic manipulation and incorporation of the critical piperazine moiety into complex molecular architectures.[2] This guide provides an in-depth technical overview of this compound, detailing its synthesis, key reactivity patterns, and field-proven applications. We will explore its role as a mono-protected piperazine for selective N-functionalization, its utility as a formylating agent, and its application in the construction of novel heterocyclic systems, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Strategic Advantage of this compound
The piperazine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs targeting diverse therapeutic areas, including neuroscience, oncology, and infectious diseases.[1][3] The two nitrogen atoms within the six-membered ring often serve as key interaction points with biological targets and can be functionalized to modulate a compound's physicochemical properties, such as solubility and bioavailability.[4]
However, the symmetric nature of piperazine presents a significant synthetic challenge: the selective functionalization of only one of the two nitrogen atoms. Direct reaction of piperazine often leads to mixtures of mono- and di-substituted products, complicating purification and reducing yields. This compound elegantly solves this problem. The formyl group acts as an effective and readily removable protecting group for one nitrogen, leaving the other free for selective chemical modification.[5] This singular feature is the primary driver of its widespread utility.
Physicochemical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 7755-92-2 | [6] |
| Molecular Formula | C₅H₁₀N₂O | [7] |
| Molecular Weight | 114.15 g/mol | [6][7] |
| Appearance | Clear colorless to faintly yellow liquid | [8][9] |
| Melting Point | 88-91 °C | [2] |
| Boiling Point | 264-266 °C | [8][10] |
| Density | ~1.107 g/mL at 25 °C | [8][10] |
| Refractive Index | ~1.512 (20 °C) | [8][10] |
| Solubility | Soluble in water and various organic solvents |
Synthesis of this compound
The industrial and laboratory-scale synthesis of this compound is typically achieved through the formylation of piperazine. A common and efficient method involves the reaction of piperazine with a suitable formylating agent like methyl formate or formic acid.[8][11]
Diagram: General Synthesis Workflow
Caption: Strategic workflow for mono-N-alkylation of piperazine.
Protocol: N-Alkylation and Deformylation
Part A: N-Alkylation of this compound
-
Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask.
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution.
-
Alkylating Agent: Add the alkylating agent (R-X, e.g., benzyl bromide, 1.05 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or gentle heat (50-60 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography or used directly in the next step.
Part B: Acid-Catalyzed Deformylation
-
Setup: Dissolve the crude N-alkyl-N'-formylpiperazine intermediate from Part A in methanol.
-
Acid Addition: Add concentrated hydrochloric acid (2-3 eq) and heat the mixture to reflux for 2-4 hours.
-
Work-up: Cool the solution and concentrate it under vacuum. Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 12.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the pure mono-N-alkylpiperazine.
Formyl Group Transfer to Organometallics
While less common than its role as a protected piperazine, the formyl group of this compound can be transferred to highly nucleophilic reagents, such as Grignard or organolithium reagents, to synthesize aldehydes. [12]This reaction offers an alternative to other formylating agents like DMF or ethyl formate.
Causality Insight: The reaction proceeds via a nucleophilic addition of the organometallic reagent to the carbonyl carbon of the formyl group. This forms a tetrahedral intermediate which, upon acidic work-up, collapses to release the desired aldehyde. Using a piperazine-based amide can sometimes offer different solubility profiles or reactivity compared to DMF. [12]
Diagram: Mechanism of Formylation
Caption: Formyl group transfer to a Grignard reagent.
Protocol: Aldehyde Synthesis via Grignard Reaction
This protocol is adapted from established procedures for formyl transfer reactions. [13]
-
Grignard Formation: Prepare the Grignard reagent (R-MgX) from the corresponding alkyl/aryl halide and magnesium turnings in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Cool the Grignard solution to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.1 eq) in anhydrous THF.
-
Reaction: Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C. [13]Maintain efficient stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Acidify the mixture to pH ~2 with dilute HCl. [13]6. Extraction: Extract the product into diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude aldehyde by column chromatography or distillation.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazards: It is harmful if swallowed and causes skin irritation and serious eye damage. [6][14]It may also cause respiratory irritation.
-
Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [14]Avoid breathing dust, fumes, or vapors.
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials. [8]The compound can be sensitive to air.
Conclusion
This compound is a powerful and versatile building block whose value lies in its strategic simplicity. By masking one of the two reactive sites on the piperazine core, it provides chemists with a reliable and high-yielding entry point to a vast array of mono-substituted piperazine derivatives. This capability is indispensable in the field of drug discovery, where precise control over molecular structure is paramount for optimizing biological activity and pharmacokinetic properties. Its additional utility as a formylating agent further broadens its synthetic scope. A comprehensive understanding of its properties, synthesis, and reaction protocols, as outlined in this guide, empowers researchers to fully leverage this essential tool in the creation of novel and complex molecules.
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- Reaction conditions optimization with 1-methylpiperazine formylation by CO2/H2 as model reaction.
- 1-Piperazinecarboxaldehyde.
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- Design, synthesis, and evaluation of formylpiperazine analogs of Ferrostatin-1 as novel improved ferroptosis inhibitors.
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- Prepn. method for n-formyl piperidine and homologs thereof.
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- Preparation of N-formyl morpholine, N-formyl piperazine and their homologues.
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- Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors.
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The Alchemical Core: Unlocking Novel Therapeutic Frontiers with 1-Formylpiperazine
A Technical Guide for Advanced Drug Discovery and Development
Abstract
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates a deep understanding of versatile molecular scaffolds. Among these, the piperazine moiety stands out as a "privileged structure," integral to a multitude of FDA-approved drugs. This guide delves into the core utility of a key derivative, 1-Formylpiperazine (1-FP) , a stable and highly adaptable building block for asymmetric synthesis. We will move beyond a cursory overview to provide actionable insights into its application, exploring potential research avenues, detailing robust synthetic protocols, and examining the critical structure-activity relationships (SAR) that drive successful drug discovery campaigns. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound to forge the next generation of therapeutics, from central nervous system (CNS) agents to innovative anti-cancer and neuroprotective compounds.
The Strategic Advantage of this compound: A Chemist's Perspective
This compound, also known as piperazine-1-carbaldehyde, is a secondary alicyclic amine that serves as a cornerstone intermediate in pharmaceutical synthesis.[1] Its strategic value lies in the temporary protection of one of the two nucleophilic nitrogen atoms of the piperazine ring by a formyl group. This seemingly simple modification has profound implications for synthesis design:
-
Controlled Monofunctionalization: The formyl group acts as a removable protecting group, directing reactions to the unsubstituted secondary amine at the N4 position. This allows for the precise and controlled introduction of various substituents, a critical step in building complex molecular architectures and exploring diverse chemical space.
-
Reactivity and Stability: this compound exhibits a favorable balance of reactivity for derivatization and stability for handling and storage, making it a reliable component in multi-step synthetic routes.[1]
-
Scaffold Rigidity and Vectorial Orientation: The piperazine ring itself provides a degree of conformational rigidity, which is crucial for the optimal spatial orientation of pharmacophoric groups to interact with biological targets. The formyl group, and subsequent modifications at N4, allow chemists to project substituents in defined vectors, a key aspect of rational drug design.
Emerging Research Frontiers: Beyond the Traditional
While this compound has been a workhorse in the synthesis of CNS agents, its potential extends into novel and exciting therapeutic areas.[1] Below, we explore several promising research directions, complete with insights into the underlying mechanisms and synthetic strategies.
Neuroprotection via Ferroptosis Inhibition: A New Paradigm
Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a key pathological mechanism in neurodegenerative diseases and ischemia-reperfusion injury.[2] Recent breakthroughs have identified this compound derivatives as potent inhibitors of ferroptosis.
A pioneering study detailed the design and synthesis of novel 1,4-diformyl-piperazine-based ferrostatin-1 (Fer-1) analogues.[3][4] These compounds demonstrated significant anti-ferroptosis activity in cellular models.
Mechanism of Action: The core mechanism involves the suppression of lipid reactive oxygen species (ROS) accumulation. The 1,4-diformyl-piperazine scaffold appears to enhance the molecule's ability to mitigate mitochondrial damage and upregulate the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme in the cellular defense against lipid peroxidation.[3][5] The introduction of the formylpiperazine group has also been shown to improve solubility and plasma stability compared to the parent compound, Fer-1, addressing a major hurdle in its therapeutic development.[5][6]
Experimental Workflow: Synthesis of Ferroptosis Inhibitors
Caption: Workflow for the synthesis and evaluation of 1,4-diformyl-piperazine based ferroptosis inhibitors.
Atypical Antipsychotics: Fine-Tuning Dopamine and Serotonin Receptor Modulation
The piperazine scaffold is a hallmark of many CNS drugs, particularly those targeting dopamine (D2) and serotonin (5-HT) receptors.[7] this compound is a critical starting material for the synthesis of multi-target ligands with potential as atypical antipsychotics. The strategic derivatization of the N4-position allows for the exploration of structure-activity relationships that govern receptor affinity and functional activity (agonism vs. antagonism).
Case Study: Synthesis of Olanzapine
Olanzapine, an effective atypical antipsychotic, can be synthesized using a process that involves this compound. A patented method describes the reaction of a "des-piperazine olanzapine" intermediate with N-formylpiperazine to form an N-formyl olanzapine precursor.[8] This intermediate is then deformylated to yield olanzapine. This highlights the utility of this compound as a masked piperazine synthon.
Illustrative Synthetic Pathway: Olanzapine Synthesis
Caption: Simplified synthetic route to Olanzapine involving an N-Formylpiperazine intermediate.
Structure-Activity Relationship (SAR) Insights for D2/5-HT1A Ligands:
Systematic studies on 1-arylpiperazine derivatives have revealed key structural features that influence their affinity for dopamine and serotonin receptors.[9]
-
Aryl Substituent on N1: The nature and position of substituents on the N1-aryl ring are critical for receptor affinity and selectivity. Electron-withdrawing or -donating groups can modulate the basicity of the piperazine nitrogen and influence interactions within the receptor binding pocket.
-
Linker Chain: The length and composition of the linker connecting the piperazine N4 to another pharmacophoric group dictate the optimal positioning of the molecule to bridge binding sites on the receptor.
-
Terminal Group: The terminal moiety at the end of the linker chain significantly impacts the overall pharmacological profile, including agonist/antagonist activity.
| Modification on 1-Arylpiperazine Scaffold | Impact on D2/5-HT1A Receptor Affinity | Reference |
| Introduction of a benzodioxin moiety on N1 | Generally enhances affinity for both D2 and 5-HT1A receptors. | [9] |
| Phenylarylmethyl group at N4 | Potent ligands with varying degrees of agonism/antagonism. | [9] |
| Pyrimidin-2-one scaffold with piperazine linker | Leads to highly potent and selective D3 receptor antagonists. | [10] |
Core Synthetic Methodologies and Protocols
The versatility of this compound stems from the array of chemical transformations that can be performed on its free secondary amine. Below are detailed protocols for key reactions.
N-Alkylation via Reductive Amination
Reductive amination is a robust and widely used method for forming C-N bonds. It involves the reaction of the secondary amine of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.
Detailed Protocol: Reductive Amination of this compound with a Substituted Benzaldehyde
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (N2 or Ar), add the substituted benzaldehyde (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The reaction can be monitored by TLC to observe the consumption of the starting materials.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture. Be cautious as the addition may be exothermic.
-
Reaction Monitoring: Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[11][12][13]
N-Arylation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds between an amine and an aryl halide or triflate. This reaction allows for the introduction of a wide range of aromatic and heteroaromatic systems onto the this compound scaffold.
General Protocol: Buchwald-Hartwig Coupling of this compound with an Aryl Bromide
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, NaOtBu, 1.4 eq).
-
Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with a solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography.[7][14][15]
Synthetic Challenges and Strategic Solutions
While this compound is a versatile reagent, its use is not without challenges. A proactive understanding of these potential hurdles is key to efficient and successful synthesis.
-
Challenge: Deformylation under Harsh Conditions: The formyl protecting group can be labile under certain acidic or basic conditions, leading to the formation of undesired bis-substituted piperazine byproducts.
-
Solution: Employ mild reaction conditions whenever possible. For reactions requiring strong bases or acids, consider alternative, more robust protecting groups (e.g., Boc, Cbz) if the formyl group proves too sensitive.
-
-
Challenge: Purification of Polar Products: The introduction of the piperazine moiety often increases the polarity of the resulting molecule, which can make purification by standard silica gel chromatography challenging due to streaking or poor separation.
-
Solution: Utilize alternative purification techniques such as reverse-phase chromatography or crystallization. For basic compounds, adding a small amount of a volatile base like triethylamine to the eluent during silica gel chromatography can improve peak shape.
-
-
Challenge: C-H Functionalization of the Piperazine Ring: While N-functionalization is straightforward, the direct functionalization of the C-H bonds of the piperazine ring is more difficult but offers a pathway to novel structural diversity.
-
Solution: Advanced synthetic methods such as α-lithiation trapping, transition-metal-catalyzed C-H functionalizations, and photoredox catalysis are emerging as powerful tools to achieve this transformation. However, these methods often require careful optimization of catalysts and reaction conditions.[16][17]
-
Spectroscopic Characterization
The structural elucidation of novel this compound derivatives relies on standard spectroscopic techniques.
-
¹H NMR: The formyl proton typically appears as a singlet around 8.0-8.2 ppm. The piperazine protons usually present as complex multiplets in the 2.5-4.0 ppm region. The integration of these signals can confirm the successful derivatization at the N4 position.
-
¹³C NMR: The formyl carbon gives a characteristic signal in the downfield region, typically around 160-165 ppm. The piperazine carbons resonate in the 40-55 ppm range.[17][18][19]
-
Mass Spectrometry: Provides the molecular weight of the synthesized compound, confirming the addition of the desired substituent.
Conclusion and Future Outlook
This compound is more than just a simple building block; it is a strategic tool that enables controlled and diverse molecular synthesis. Its established role in the development of CNS agents is now expanding into new therapeutic frontiers, including the exciting field of ferroptosis inhibition. The continued development of novel catalytic methods, particularly for C-N bond formation and C-H functionalization, will further broaden the synthetic utility of this versatile scaffold. For the medicinal chemist, a deep understanding of the synthetic nuances, SAR trends, and emerging applications of this compound is essential for the rational design and efficient synthesis of the next generation of impactful therapeutics.
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An In-depth Technical Guide to the Safe Handling of 1-Formylpiperazine for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 1-Formylpiperazine, a versatile building block in pharmaceutical research and development. As its use becomes more prevalent, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a deeper, scientifically-grounded perspective on why these precautions are necessary.
Understanding the Hazard Profile of this compound
This compound (CAS No. 7755-92-2) is a heterocyclic amine derivative with the molecular formula C5H10N2O.[1][2] While an invaluable reagent, its chemical nature necessitates careful handling due to its potential health hazards.
GHS Classification and Associated Risks
Globally Harmonized System (GHS) classifications provide a standardized framework for understanding the hazards of chemical substances. This compound is classified with the following primary hazards:
-
Acute Toxicity, Oral (Category 4): This classification indicates that this compound is harmful if swallowed.[1] Ingestion can lead to symptoms such as nausea, vomiting, and abdominal pain.[3]
-
Skin Irritation (Category 2): Direct contact with the skin can cause irritation, characterized by redness, itching, and inflammation.[1][4]
-
Serious Eye Damage (Category 1): This is a critical hazard. Contact with the eyes can cause severe damage, potentially leading to blindness.[1][4] Immediate and thorough rinsing is crucial in the event of eye contact.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: Inhalation of dust, vapors, or aerosols of this compound may cause respiratory irritation, leading to coughing and wheezing.[1][3]
The following diagram illustrates the logical flow from the chemical's properties to the required safety precautions.
Caption: GHS Hazard and Precaution Flow for this compound.
Physical and Chemical Properties Relevant to Safety
A summary of key physical and chemical properties is presented in the table below. Understanding these properties is fundamental to safe handling and storage.
| Property | Value | Significance for Safety |
| Molecular Weight | 114.15 g/mol [1] | Influences reactivity and diffusion rates. |
| Physical State | Liquid | Increased risk of splashing and skin/eye contact compared to solids. |
| Boiling Point | 264-266 °C[5] | High boiling point suggests low volatility at room temperature, but heating will increase vapor concentration. |
| Flash Point | 102 °C (215.6 °F) | Combustible liquid. Keep away from open flames and sources of ignition.[6] |
| Density | 1.107 g/mL at 25 °C[5] | Heavier than water. |
| Solubility | Water soluble | Spills can be diluted with water, but this also means it can easily contaminate aqueous environments. |
| Sensitivity | Air and moisture sensitive[4][5] | Requires storage under an inert atmosphere to prevent degradation. |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential when working with this compound.
Engineering Controls: The First Line of Defense
-
Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[1] This is critical to minimize the inhalation of any vapors or aerosols that may be generated, directly addressing the respiratory irritation hazard.[1]
-
Eyewash Stations and Safety Showers: These must be readily accessible in any laboratory where this compound is handled.[6] In the event of accidental contact, immediate and prolonged flushing is the most effective first aid measure.
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[1] Due to the severe eye damage risk, a face shield should also be worn, especially when handling larger quantities or when there is a significant risk of splashing.[3]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves, such as nitrile or neoprene.[1][7] Gloves must be inspected before each use and disposed of properly after handling the chemical.[1] Proper glove removal technique is crucial to avoid skin contact.[1]
-
Lab Coat: A flame-retardant lab coat or impervious clothing should be worn to protect street clothes and underlying skin from potential splashes.[1]
-
-
Respiratory Protection: For most laboratory-scale operations within a certified fume hood, respiratory protection is not typically required. However, in situations where ventilation is inadequate or for large-scale work, a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor) should be used.[1]
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
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An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of 1-Formylpiperazine for Laboratory Professionals
This guide provides an in-depth analysis of the Material Safety Data Sheet (MSDS) for 1-Formylpiperazine (CAS No. 7755-92-2), a versatile building block in organic and medicinal chemistry.[1] Intended for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of safety data. It offers a practical, experience-based interpretation of the hazards, handling protocols, and emergency procedures, grounding them in the chemical principles that govern the reactivity and toxicology of this compound. The objective is to foster a proactive safety culture through a deeper understanding of the material's properties.
Compound Profile and Strategic Importance
This compound, also known as piperazine-1-carbaldehyde, is a secondary alicyclic amine derivative.[2] Its structure, featuring a piperazine ring with a formyl group, makes it a crucial intermediate in the synthesis of complex bioactive molecules.[1][2] The piperazine moiety is a common scaffold in pharmaceuticals, valued for its ability to enhance drug efficacy and selectivity, particularly in developing treatments for neurological disorders.[1] Understanding its chemical nature is paramount to its safe and effective use in any research and development setting.
Key Physicochemical Data
A precise understanding of a compound's physical properties is the foundation of its safe handling. These parameters dictate storage conditions, predict its behavior in various experimental setups, and inform the appropriate selection of personal protective equipment (PPE).
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂O | PubChem[3] |
| Molecular Weight | 114.15 g/mol | PubChem[3] |
| Appearance | Colorless to light yellow/orange clear liquid | TCI America, Chem-Impex[1] |
| Boiling Point | 266 °C | Chem-Impex[1] |
| Density | 1.107 g/mL at 25 °C (lit.) | ChemicalBook[2] |
| Flash Point | 102 °C (215.6 °F) - closed cup | Sigma-Aldrich |
| Hygroscopic | Yes | MSDS[4] |
| Air Sensitive | Yes | TCI America |
Hazard Identification and Risk Mitigation: An Analytical Approach
The Globally Harmonized System (GHS) provides a framework for classifying the hazards of this compound. A scientist's role is to interpret these classifications and translate them into actionable laboratory practices. The compound is classified as harmful if swallowed, a skin irritant, a cause of serious eye damage, and a respiratory irritant.[3][4]
GHS Hazard Analysis
| Hazard Statement | GHS Code | Pictogram | Interpretation and Causality |
| Harmful if swallowed | H302 | GHS07 (Exclamation Mark) | The compound can cause toxic effects if ingested. The formyl and piperazine groups can interact with biological macromolecules, disrupting normal physiological processes. |
| Causes skin irritation | H315 | GHS07 (Exclamation Mark) | As a secondary amine derivative, it can be mildly alkaline and can defat the skin, leading to irritation upon prolonged contact. Its hygroscopic nature can also draw moisture from the skin. |
| Causes serious eye damage | H318 | GHS05 (Corrosion) | This is the most severe hazard. The compound's basicity (from the piperazine nitrogen) and chemical reactivity can cause significant damage to the delicate tissues of the eye, potentially leading to irreversible harm. |
| May cause respiratory irritation | H335 | GHS07 (Exclamation Mark) | As a liquid with a measurable vapor pressure (though high boiling point), its vapors or aerosols can irritate the mucous membranes of the respiratory tract. |
Logical Flow for Hazard Mitigation
The following diagram illustrates the logical workflow for mitigating the primary hazards associated with this compound. This process begins with the most critical hazard and outlines the necessary control measures.
Caption: Hazard mitigation workflow for this compound.
Standard Operating Protocol (SOP) for Safe Handling and Use
Trustworthiness in experimental science is built upon robust and repeatable protocols. This SOP is a self-validating system for handling this compound, designed to minimize exposure and prevent incidents.
Engineering Controls & Storage
-
Ventilation : All manipulations of this compound must be conducted in a properly functioning chemical fume hood to mitigate respiratory exposure.[4]
-
Storage : Store the compound in a cool, dry, and well-ventilated area.[4] The container must be kept tightly closed to prevent absorption of moisture, as it is hygroscopic.[4] It should be stored under an inert gas (e.g., nitrogen or argon) to prevent degradation due to air sensitivity.[4]
-
Incompatibilities : Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent vigorous or hazardous reactions.[4]
Required Personal Protective Equipment (PPE)
The selection of PPE is not a checklist but a reasoned response to specific threats.
-
Eye/Face Protection : Due to the H318 classification (Causes serious eye damage), standard safety glasses are insufficient. Chemical safety goggles conforming to EN166 or NIOSH standards are mandatory.[4] For transfers of larger volumes (>50 mL), a full face shield must be worn in addition to goggles.[5]
-
Skin Protection : Handle with nitrile or neoprene gloves. Gloves must be inspected for tears or pinholes before use.[4] Employ proper glove removal technique (without touching the outer surface) to avoid skin contact.[4] A chemically resistant lab coat is required.[4]
-
Respiratory Protection : Under normal conditions within a fume hood, respiratory protection is not required. However, in the event of a large spill or ventilation failure, a respirator with an appropriate cartridge (e.g., type ABEK-P2 for EU or OV/AG/P99 for US) should be used.[4]
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[6] Confirm the chemical fume hood is operational.
-
Aliquotting : Grounding and bonding containers may be necessary when transferring material to prevent static discharge, although the flash point is relatively high.[6] Use spark-proof tools if there is any risk of ignition.[6]
-
Post-Handling : After use, tightly seal the container. Decontaminate the work area. Wash hands thoroughly with soap and water after removing gloves.[4] Dispose of contaminated gloves and any waste in a designated, sealed hazardous waste container.[4]
Emergency Procedures: A Validated Response Plan
In the event of an exposure or spill, a rapid and correct response is critical. This section outlines validated first-aid and containment measures.
First-Aid Measures
The immediate response to exposure is crucial to minimizing harm. Always show the safety data sheet to attending medical personnel.[4]
| Exposure Route | Action | Rationale |
| Eye Contact | Immediately rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [4][7] | The primary goal is to dilute and flush the corrosive material as quickly as possible to prevent permanent tissue damage. Professional medical evaluation is non-negotiable. |
| Skin Contact | Take off contaminated clothing. Wash the affected area immediately with plenty of soap and water.[7] If irritation persists, consult a physician.[7] | Prompt removal from the skin prevents further absorption and irritation. Soap helps to emulsify and remove the organic compound. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention if symptoms occur.[7] | This removes the individual from the source of exposure and ensures adequate oxygenation. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [4][7] | Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth dilutes the chemical. |
Spill and Leak Containment Workflow
A spill represents a significant exposure risk. The following workflow ensures a safe and systematic cleanup.
Caption: Step-by-step spill response workflow.
Toxicological and Disposal Considerations
While comprehensive toxicological data for this compound is not fully available, the known hazards necessitate careful handling.[4] There is no evidence to suggest it is a carcinogen according to IARC.[4] The primary toxicological concerns are acute, resulting from direct contact or ingestion.
Disposal : Unused product and contaminated materials are considered hazardous waste. Disposal must be conducted by a licensed professional waste disposal service.[4] The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[4] Under no circumstances should the product be allowed to enter drains or waterways.[4]
Conclusion: From Data to Diligence
The Material Safety Data Sheet for this compound provides critical data, but safety is not achieved by data alone. It is the product of a diligent, analytical approach to laboratory work. For researchers in drug development, where this compound serves as a vital synthetic intermediate, a comprehensive understanding of its hazards is not just a regulatory requirement but a cornerstone of scientific integrity and personal safety. By internalizing the principles outlined in this guide—from interpreting hazard codes to executing validated emergency protocols—scientists can handle this compound with the confidence and respect it requires.
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A Guide to the Stability and Storage of 1-Formylpiperazine: Principles and Protocols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 1-Formylpiperazine is a pivotal building block in modern medicinal chemistry, valued for its role in synthesizing a wide array of pharmacologically active agents. As with any critical reagent, ensuring its chemical integrity from procurement to application is paramount to the success and reproducibility of research and development endeavors. This guide provides an in-depth analysis of the stability profile of this compound, synthesizing data from analogous compounds and established chemical principles. We will explore its known and theoretical degradation pathways, establish evidence-based storage and handling protocols, and provide robust experimental methodologies for in-house stability validation.
Introduction: The Role and Significance of this compound
This compound (CAS: 7755-92-2), a derivative of the piperazine heterocycle, serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a secondary amine and a formamide moiety, allows for selective functionalization, making it a key component in the development of novel therapeutics, including antihypertensive agents and receptor imaging compounds.[2] The purity and stability of this reagent directly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). Understanding the factors that govern its degradation is not merely an academic exercise but a critical component of risk management and quality control in the pharmaceutical pipeline.
This document serves as a technical resource for laboratory professionals. Its purpose is to move beyond generic MSDS statements and provide a deeper, mechanistic understanding of this compound's stability, enabling scientists to implement storage and handling procedures that are both practical and scientifically sound.
Section 1: Core Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is the starting point for any stability assessment. These parameters influence its reactivity, solubility, and appropriate handling measures. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 7755-92-2 | [1][3] |
| Molecular Formula | C₅H₁₀N₂O | [1][4] |
| Molecular Weight | 114.15 g/mol | [1][4] |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Boiling Point | 264-266 °C | [1][3] |
| Density | 1.107 - 1.111 g/mL at 25 °C | [1][3] |
| Flash Point | 102 °C (216 °F) | [1][3] |
| Refractive Index | ~1.512 at 20 °C | [1][3] |
| Purity (Typical) | ≥90% (GC) to >98.0% (GC) | [1] |
Section 2: Chemical Stability and Potential Degradation Pathways
A molecule's stability is its resistance to chemical change over time. For this compound, degradation can be initiated by several factors, including heat, pH, oxygen, and light. While specific kinetic data for this molecule is sparse, we can construct a robust stability profile by examining data on its parent compound, piperazine, and applying fundamental principles of organic chemistry.
Thermal Stability
Causality Insight: Thermal energy can provide the activation energy needed to break chemical bonds, initiating degradation.
Interestingly, the most pertinent data regarding the thermal behavior of this compound comes from studies on the degradation of piperazine (PZ) in CO₂ capture systems. In these high-temperature aqueous environments (135-175 °C), this compound is consistently identified as a major thermal degradation product of piperazine.[6][7][8] This indicates that the N-formyl group is remarkably stable under conditions that cause the parent piperazine ring to degrade. The formation is believed to occur via the reaction of piperazine with formate, which is generated from CO₂ under severe thermal conditions.[6][7]
Hydrolytic Stability (Theoretical Pathway)
Causality Insight: The formamide bond in this compound is an amide, which is susceptible to hydrolysis—cleavage by water—especially under acidic or basic conditions.
While no specific studies on the hydrolysis of this compound were found, the hydrolysis of amides is a well-understood reaction. The likely outcome of hydrolysis would be the cleavage of the N-formyl bond to yield piperazine and formic acid.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon.
This degradation pathway is significant because it would revert the specialized starting material back to the more common and less functionalized piperazine, altering the stoichiometry and impurity profile of a planned reaction.
Oxidative Stability
Causality Insight: The lone pair of electrons on the secondary amine nitrogen (at position 4) represents a potential site for oxidation.
Studies on the parent compound, piperazine, have shown that it is susceptible to oxidative degradation, a process that can be catalyzed by metal ions like copper (Cu²⁺), and to a lesser extent, iron (Fe²⁺).[6] The products of piperazine oxidation are complex and can include ethylenediamine, carboxylates, and other amides.[6]
For this compound, the secondary amine is the most likely site of initial oxidative attack. Potential products could include N-oxides or ring-opened species. The presence of trace metal impurities in reaction mixtures could theoretically catalyze this degradation, making the use of high-purity solvents and reagents crucial.
Photostability
Causality Insight: Energy from ultraviolet (UV) or visible light can be absorbed by a molecule, promoting it to an excited state from which degradation reactions can occur.
There is no specific data available on the photostability of this compound. However, many organic molecules possess chromophores that can absorb light, leading to photodegradation. To ensure product integrity, particularly for long-term storage or when used in photosensitive reactions, its photostability should be evaluated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[9][10] The standard approach involves exposing the substance to a defined illumination source and assessing for degradation.[11][12][13]
Section 3: Recommended Storage and Handling Conditions
Based on the compound's chemical nature and available data, a multi-faceted approach to storage is required to ensure long-term stability. The following conditions are derived from vendor recommendations and best practices for piperazine derivatives.[1][14]
| Parameter | Recommendation | Rationale & Field Insights |
| Temperature | 2-8 °C (Refrigerated) | Slows down potential hydrolytic and oxidative degradation kinetics. This is the most consistently cited storage condition.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes contact with atmospheric oxygen and moisture, directly inhibiting potential oxidative and hydrolytic degradation. |
| Container | Tightly sealed, amber glass or opaque container. | Prevents exposure to moisture and air. The use of amber or opaque containers is a crucial preventative measure against potential photodegradation, which is an uncharacterized risk.[14][15] |
| Location | Cool, dry, well-ventilated area. | Prevents condensation and ensures any potential vapors do not accumulate.[14][16] |
| Incompatibilities | Store away from strong acids, strong oxidizing agents, and sources of ignition. | Avoids violent reactions and catalyzed degradation. Piperazine derivatives are incompatible with acids and oxidizers.[14] |
Safe Handling Protocol
This compound is classified as harmful if swallowed, a skin irritant, and capable of causing serious eye damage.[4] Adherence to the following handling procedures is mandatory:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[14][17]
-
Dispensing: As the compound is a liquid, use a calibrated pipette or syringe for accurate and safe transfer. Avoid creating splashes or aerosols.
-
Spill Management: In case of a minor spill, absorb with an inert material (e.g., vermiculite, sand), collect into a sealed container, and dispose of as hazardous waste.[14]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[14]
Section 4: Experimental Protocols for Stability Assessment
To provide a self-validating system for quality control, laboratories should perform their own stability assessments. The following protocols are based on ICH guidelines and are designed to identify potential degradation pathways and establish a reliable shelf-life.[18][19][20]
Forced Degradation (Stress Testing) Protocol
The objective of this study is to deliberately degrade the sample to identify likely degradation products and establish that the chosen analytical method is "stability-indicating." A target degradation of 5-20% is ideal, as it shows susceptibility without degrading the sample completely.[20]
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.[20]
-
Control Sample: Store a portion of the stock solution at 5 °C, protected from light.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60 °C. Withdraw aliquots at 2, 6, and 24 hours. Neutralize with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at 60 °C. Withdraw and neutralize aliquots as in the acid hydrolysis step.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Store at room temperature, protected from light. Withdraw aliquots at 2, 6, and 24 hours.
-
Thermal Degradation: Incubate a portion of the stock solution at 80 °C, protected from light. Withdraw aliquots at 24, 48, and 72 hours.
-
Photolytic Degradation: Expose a portion of the stock solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[11] A dark control sample should be stored under the same conditions.
-
Analysis: Analyze all stressed samples, along with the control and a time-zero sample, using a validated stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase of acetonitrile and an ammonium acetate buffer).[21] Use UV detection for quantification and mass spectrometry (MS) for the identification of degradation products.
Long-Term Stability Protocol
This protocol is designed to establish a re-test period or shelf-life under the recommended storage conditions.
Methodology:
-
Batch Selection: Use a minimum of one, preferably three, representative batches of this compound.[18]
-
Storage Conditions: Store the samples in their intended containers (e.g., tightly sealed amber glass vials) under the recommended long-term condition: 5 °C ± 3 °C .[22]
-
Testing Frequency: Test the samples at appropriate intervals. A typical schedule is 0, 3, 6, 9, 12, 18, and 24 months.[18][22]
-
Tests to Perform: At each time point, the samples should be evaluated for:
-
Appearance: Visual inspection for color change or particulate matter.
-
Assay: Quantification of this compound content by a validated HPLC or GC method.
-
Purity: Determination of degradation products/impurities by the same stability-indicating method.
-
-
Evaluation: A "significant change" is defined as a failure to meet the established specification for assay or purity. The re-test period is determined by the time at which the substance remains within specification.[22]
Conclusion
This compound is a robust molecule with high thermal stability. The primary risks to its integrity in a research or development setting arise from potential hydrolysis and oxidation, particularly if stored improperly or exposed to acidic, basic, or oxidizing conditions. Sensitivity to light remains an uncharacterized but potential risk that should be mitigated through protective packaging.
By implementing the recommended storage conditions—refrigeration (2-8 °C) in a tightly sealed, opaque container under an inert atmosphere—and adhering to strict handling protocols, the chemical integrity of this compound can be preserved. Furthermore, the execution of the provided forced degradation and long-term stability protocols will empower organizations to validate the quality of their material and ensure the consistency and success of their scientific outcomes.
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The Versatile Scaffolding of 1-Formylpiperazine: A Technical Guide to its Nomenclature, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Importance of a Formylated Heterocycle
In the vast landscape of organic chemistry and medicinal drug discovery, the piperazine ring stands as a "privileged scaffold".[1][2] Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, have made it a cornerstone in the design of a multitude of therapeutic agents.[1][3] This guide delves into a key derivative, 1-Formylpiperazine, a versatile intermediate that serves as a gateway to a diverse array of complex molecules. While seemingly a simple modification, the introduction of a formyl group onto the piperazine ring significantly influences its reactivity and provides a crucial handle for synthetic elaboration. This document provides an in-depth exploration of the synonyms and alternative names for this compound, its synthesis, analytical characterization, and its pivotal role in the development of novel therapeutics.
A Lexicon of Identity: Nomenclature and Chemical Identifiers
Clarity in communication is paramount in scientific research. This compound is known by several names, and a comprehensive understanding of its nomenclature is essential for literature searches and chemical procurement. The most common synonyms and identifiers are summarized in the table below.
| Identifier Type | Value | Source(s) |
| IUPAC Name | piperazine-1-carbaldehyde | [4] |
| CAS Number | 7755-92-2 | |
| PubChem CID | 82191 | [4] |
| EC Number | 231-813-0 | |
| Synonym | N-Formylpiperazine | [4] |
| Synonym | 1-Piperazinecarboxaldehyde | [4] |
| Synonym | Formylpiperazine | [4] |
| Molecular Formula | C5H10N2O | |
| Molecular Weight | 114.15 g/mol | |
| InChI Key | MSSDTZLYNMFTKN-UHFFFAOYSA-N |
The Genesis of a Scaffold: Synthesis of this compound
The synthesis of this compound is a well-established process, typically achieved through the N-formylation of piperazine. The choice of formylating agent and reaction conditions can be tailored to optimize yield and purity, reflecting a key principle in process chemistry: the selection of reagents and conditions directly impacts the efficiency and scalability of a synthesis.
Primary Synthetic Route: Reaction with Formic Acid Esters
A common and straightforward method for the preparation of this compound involves the reaction of piperazine with an ester of formic acid, most notably methyl formate.[5][6]
Reaction: Piperazine + Methyl Formate → this compound + Methanol
Causality of Experimental Choices:
-
Piperazine: As the starting material, the purity of piperazine is crucial to prevent side reactions. The presence of water can lead to hydrolysis of the formylating agent.
-
Methyl Formate: This reagent is a readily available and volatile source of the formyl group. Its low boiling point facilitates its removal from the reaction mixture upon completion.
-
Reaction Conditions: The reaction is typically carried out by heating a mixture of equimolar quantities of piperazine and methyl formate.[6] The temperature is controlled to allow for the reaction to proceed at a reasonable rate without significant decomposition of the product or starting materials. The removal of the methanol byproduct can help drive the reaction to completion.
Illustrative Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of piperazine with one molar equivalent of methyl formate.
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the excess methyl formate and the methanol byproduct are removed by distillation.
-
The resulting crude this compound can be purified by vacuum distillation to yield the final product. A reported yield for this method is in the range of 58-60%.[6]
Alternative Synthetic Routes
Other formylating agents and methods can also be employed for the synthesis of this compound, each with its own advantages and disadvantages. These include the use of formic acid with a dehydrating agent or the use of other activated formic acid derivatives.[7][8] The choice of a particular synthetic route in an industrial setting is often dictated by factors such as cost, availability of reagents, safety, and the desired purity of the final product.
The Role of this compound in Drug Discovery and Development
The piperazine moiety is a recurring motif in a vast number of clinically approved drugs, particularly those targeting the central nervous system.[1][3] Its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, makes it an attractive scaffold for medicinal chemists.[1] this compound serves as a key intermediate in the synthesis of more complex piperazine derivatives, where the formyl group can be further modified or used to introduce other functional groups.
The strategic incorporation of the piperazine ring, often accessed via intermediates like this compound, is a deliberate choice to modulate a compound's interaction with biological targets. The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the N-H group (in a monosubstituted piperazine) can act as a hydrogen bond donor, facilitating strong and specific interactions with proteins.[1]
Case Study: Formylpiperazine Analogs as Ferroptosis Inhibitors
A recent study highlights the direct application of the formylpiperazine scaffold in the design of novel therapeutic agents. Researchers have synthesized a series of new formylpiperazine-derived ferroptosis inhibitors based on the structure of Ferrostatin-1 (Fer-1).[9] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, and its inhibition is a promising therapeutic strategy for various diseases. In this work, the formylpiperazine moiety was incorporated to explore its effect on the anti-ferroptosis activity and metabolic stability of the compounds. The study found that some of the new compounds exhibited potent anti-ferroptosis activity and superior microsomal stability compared to the parent compound, Fer-1, identifying a promising lead compound for the treatment of vascular diseases.[9]
Analytical Characterization: Confirming Identity and Purity
The unambiguous identification and purity assessment of this compound are critical for its use in research and manufacturing. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of this compound.[10][11] The 1H NMR spectrum will show characteristic signals for the protons on the piperazine ring and the formyl proton. The 13C NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the formyl group.
-
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule.[12] The IR spectrum of this compound will exhibit a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the region of 1650-1680 cm-1.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[13][14]
Chromatographic Methods
-
Gas Chromatography (GC): GC is a widely used technique for assessing the purity of volatile compounds like this compound.[13] When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a sample.
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 1-Formylpiperazine
Introduction: The Strategic Importance of 1-Formylpiperazine in Medicinal Chemistry
This compound (CAS No: 7755-92-2), a colorless to slightly yellow liquid, has emerged as a versatile and highly valuable building block in the synthesis of pharmaceutical intermediates.[1][2][3] Its utility stems from the presence of both a reactive secondary amine and a formyl-protected tertiary amine within the same piperazine scaffold. This unique structural feature allows for sequential and site-selective functionalization, making it an ideal starting material for the construction of complex molecular architectures. The piperazine moiety itself is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability.[1] This guide provides detailed protocols and scientific rationale for the application of this compound in key synthetic transformations relevant to drug discovery and development.
Physicochemical and Safety Data
A thorough understanding of the properties and hazards associated with a reagent is paramount for safe and effective laboratory practice.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀N₂O | [2][4] |
| Molecular Weight | 114.15 g/mol | [2][4] |
| Appearance | Colorless to slightly yellow clear liquid | [5] |
| Boiling Point | 266 °C | [5] |
| Density | 1.11 g/mL | [1] |
| CAS Number | 7755-92-2 | [2][4] |
Safety Profile: this compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Application 1: Synthesis of N-Arylpiperazines via Buchwald-Hartwig Amination
The N-arylpiperazine motif is a cornerstone of many blockbuster drugs, particularly in the realm of antipsychotics and antidepressants. This compound serves as an excellent precursor for these intermediates, with the formyl group acting as a protecting group for one of the nitrogen atoms, thus preventing diarylation.
Conceptual Workflow
The synthesis of an N-arylpiperazine intermediate using this compound typically involves a two-step process: N-arylation of this compound followed by deprotection of the formyl group.
Caption: Workflow for N-Arylpiperazine Synthesis.
Protocol: Synthesis of 1-(4-Fluorophenyl)piperazine Intermediate
This protocol details the synthesis of 1-(4-fluorophenyl)piperazine, a common intermediate in various pharmaceutical compounds.
Materials:
-
This compound
-
1-Bromo-4-fluorobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic-BINAP
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step 1: Synthesis of 1-(4-Fluorophenyl)-4-formylpiperazine
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (0.02 eq), racemic-BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene to the flask, followed by this compound (1.2 eq) and 1-bromo-4-fluorobenzene (1.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-(4-fluorophenyl)-4-formylpiperazine as a solid.
Step 2: Deprotection to 1-(4-Fluorophenyl)piperazine
-
Dissolve the 1-(4-fluorophenyl)-4-formylpiperazine from the previous step in a mixture of ethanol and concentrated hydrochloric acid (1:1 v/v).
-
Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium hydroxide until the pH is basic (pH > 10).
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-fluorophenyl)piperazine.
| Intermediate | Expected Yield | Purity (by HPLC) |
| 1-(4-Fluorophenyl)-4-formylpiperazine | 75-85% | >95% |
| 1-(4-Fluorophenyl)piperazine | 80-90% | >98% |
Application 2: Reductive Amination for the Synthesis of N-Substituted Piperazine Derivatives
Reductive amination is a powerful and versatile method for the formation of C-N bonds. This compound can be utilized in a two-step, one-pot sequence where the secondary amine is first reductively aminated, followed by the deprotection of the formyl group to liberate the second secondary amine for further functionalization if required.
Conceptual Workflow
Caption: Workflow for Reductive Amination.
Protocol: Synthesis of a Benzyl-Substituted Piperazine Intermediate
This protocol describes the synthesis of a benzyl-substituted piperazine intermediate, a common structural motif in various therapeutic agents.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.1 eq) in anhydrous dichloromethane, add benzaldehyde (1.0 eq) followed by a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: methanol/DCM gradient) to afford 1-benzyl-4-formylpiperazine.
| Product | Expected Yield | Purity (by ¹H NMR) |
| 1-Benzyl-4-formylpiperazine | 85-95% | >97% |
Application 3: Acylation Reactions for the Synthesis of Amide Intermediates
Acylation of the secondary amine of this compound with acyl chlorides or other activated carboxylic acid derivatives is a straightforward method to introduce amide functionalities. These amide-containing piperazine intermediates are prevalent in a wide range of pharmaceuticals.
Conceptual Workflow
Caption: Workflow for Acylation of this compound.
Protocol: Synthesis of 1-Benzoyl-4-formylpiperazine
This protocol outlines the synthesis of 1-benzoyl-4-formylpiperazine, a precursor for more complex pharmaceutical targets.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield 1-benzoyl-4-formylpiperazine.
| Product | Expected Yield | Melting Point |
| 1-Benzoyl-4-formylpiperazine | 90-98% | 98-102 °C |
Application 4: Synthesis of an Olanzapine Intermediate
Olanzapine is an atypical antipsychotic medication. This compound can be utilized in the synthesis of a key intermediate for Olanzapine. A patented process describes the reaction of a "des-methylpiperazine olanzapine precursor" with this compound.
Conceptual Workflow
Caption: Synthesis of an N-Formyl Olanzapine Intermediate.
Protocol: Synthesis of N-Formyl Olanzapine Intermediate
This protocol is adapted from the process described in US Patent 7,329,747 B2.[6]
Materials:
-
"Des-methylpiperazine olanzapine precursor" hydrochloride (4-amino-2-methyl-10H-thieno[2,3-b][1]benzodiazepine hydrochloride)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine "des-methylpiperazine olanzapine precursor" hydrochloride (1.0 eq) and this compound (used as both reactant and solvent).
-
Add a mixture of dimethyl sulfoxide and toluene (1:1 v/v) as the reaction solvent.
-
Heat the mixture to reflux under a nitrogen atmosphere and maintain for 12-24 hours. Monitor the reaction progress by HPLC.
-
After the reaction is complete, cool the mixture to 40 °C.
-
Slowly add water to precipitate the product.
-
Cool the mixture to 0 °C and stir for 1-2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration and wash with water.
-
Dry the solid product under vacuum at 40 °C to obtain the N-formyl olanzapine intermediate.
| Product | Purity (by HPLC) |
| N-Formyl Olanzapine Intermediate | >95% |
Conclusion
This compound is a strategically important and versatile building block for the synthesis of a wide array of pharmaceutical intermediates. Its ability to undergo selective N-functionalization at the secondary amine while the other nitrogen is protected as a formyl amide allows for the efficient construction of complex molecules. The protocols outlined in this guide for N-arylation, reductive amination, acylation, and its application in the synthesis of an Olanzapine intermediate highlight its broad utility. By understanding the principles behind these reactions and adhering to the detailed procedures, researchers and drug development professionals can effectively leverage this compound to accelerate the discovery and development of new medicines.
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Application Note & Protocols: 1-Formylpiperazine as a Formylating Agent in Organic Synthesis
Introduction: Re-evaluating Formylating Agents
In the landscape of organic synthesis, the introduction of a formyl group (–CHO) is a fundamental transformation, unlocking access to a vast array of chemical functionalities. While classic reagents like dimethylformamide (DMF) and N-formylmorpholine have been staples, 1-formylpiperazine (1-FP) has emerged as a highly effective and versatile alternative, particularly for the formylation of organometallic species.[1] As a liquid at room temperature with a high boiling point, it offers significant advantages in handling and reaction control compared to gaseous or highly volatile reagents.[2] This guide provides an in-depth analysis of this compound, focusing on its application in the Bouveault aldehyde synthesis, and delivers detailed, field-proven protocols for its successful implementation.[3]
Reagent Profile: this compound
This compound, also known as piperazine-1-carbaldehyde, is a cyclic diamide derivative that serves as a stable and efficient formyl group donor.[2][4] Its utility is particularly pronounced in reactions with highly reactive nucleophiles like Grignard and organolithium reagents.[5]
| Property | Value | Source(s) |
| CAS Number | 7755-92-2 | |
| Molecular Formula | C₅H₁₀N₂O | [6] |
| Molecular Weight | 114.15 g/mol | [6] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 264-266 °C | [2] |
| Density | 1.107 g/mL at 25 °C | [2] |
| Refractive Index | ~1.512 (n20/D) | [2] |
| Purity | Typically ≥90% (GC) | |
| Solubility | Soluble in common organic solvents (THF, Diethyl Ether, Toluene). | N/A |
Safety & Handling: A Self-Validating System
Trustworthiness in any protocol begins with safety. This compound requires careful handling due to its hazard profile. Adherence to these guidelines constitutes a self-validating safety system.
| Hazard Statement | Precautionary Measures & Rationale | Source(s) |
| H302: Harmful if swallowed | Do not ingest. If swallowed, rinse mouth with water and consult a physician immediately. The oral toxicity necessitates preventing any oral contact. | [4][7] |
| H315: Causes skin irritation | Wear nitrile or neoprene gloves at all times. Handle in a fume hood. The reagent can cause inflammation upon skin contact; proper glove technique is critical to avoid exposure. | [4][7] |
| H318: Causes serious eye damage | Wear chemical safety goggles and a face shield. This is a corrosive material to the eyes. In case of contact, rinse cautiously with water for several minutes and seek immediate medical attention. | [4][7][8] |
| Air & Moisture Sensitive | Store under an inert atmosphere (Nitrogen or Argon). While more stable than many alternatives, prolonged exposure to air can lead to degradation. Anhydrous conditions are critical for its primary application with organometallics. | [2][8] |
| Disposal | Dispose of as hazardous chemical waste via a licensed professional waste disposal service. Do not dispose of in standard lab drains. | [7] |
Core Application: The Bouveault Aldehyde Synthesis
The primary application of this compound is the formylation of Grignard and organolithium reagents, a reaction known as the Bouveault aldehyde synthesis.[3][9] This reaction provides a powerful one-pot method to convert an alkyl, vinyl, or aryl halide into its corresponding aldehyde with a one-carbon homologation.[10][11]
Mechanistic Overview & Causality
The reaction proceeds via the nucleophilic attack of the organometallic reagent (R-M) on the electrophilic carbonyl carbon of this compound. This forms a stable tetrahedral intermediate. The stability of this intermediate is key to the success of the reaction; it prevents over-addition of a second equivalent of the organometallic reagent, which would otherwise lead to a secondary alcohol. The subsequent aqueous acidic workup hydrolyzes the hemiaminal ether to release the desired aldehyde.
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Application Notes & Protocols: A Detailed Guide to N-Formylation Using 1-Formylpiperazine
Abstract
N-formylation is a pivotal chemical transformation in organic synthesis and medicinal chemistry, serving to introduce a formyl group (-CHO) onto a nitrogen atom. This modification can be instrumental in drug design for modulating pharmacokinetic and pharmacodynamic properties, and as a protective group strategy in complex syntheses. This document provides a comprehensive guide to the use of 1-formylpiperazine as a stable, efficient, and versatile reagent for the N-formylation of primary and secondary amines. We will delve into the rationale behind its use, present a detailed experimental protocol, discuss the reaction mechanism, and provide essential safety and handling information.
Introduction: The Significance of N-Formylation and the Role of this compound
The introduction of a formyl group to an amine can have profound effects on a molecule's biological activity and physical properties. Formamides are key structural motifs in many pharmaceuticals and are valuable intermediates in organic synthesis.[1][2] Historically, a variety of reagents have been employed for N-formylation, including formic acid, acetic formic anhydride, and chloral.[3] However, many of these traditional reagents suffer from drawbacks such as harsh reaction conditions, low yields, the use of toxic materials, or instability.[1][2]
This compound emerges as a compelling alternative, offering several distinct advantages:
-
Stability: It is a stable, crystalline solid that is less sensitive to atmospheric moisture compared to reagents like acetic formic anhydride.
-
Safety: It avoids the use of highly toxic or corrosive reagents.
-
High Yields and Purity: Reactions with this compound often proceed with high efficiency, leading to excellent yields of the desired N-formylated products with straightforward purification.
-
Mild Reaction Conditions: The formylation can typically be achieved under neutral and mild conditions, preserving sensitive functional groups within the substrate.
Chemically, this compound is a piperazine derivative with a formyl group attached to one of the nitrogen atoms.[4][5] Its utility as a formylating agent stems from the electrophilic nature of the formyl carbon, which is susceptible to nucleophilic attack by other amines.
General Protocol for N-Formylation of Amines
This section outlines a general and robust protocol for the N-formylation of a primary or secondary amine using this compound. The procedure is designed to be broadly applicable, though optimization for specific substrates may be beneficial.
Materials and Reagents
-
Amine substrate
-
This compound (purity >98%)[6]
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Reagents for work-up and purification (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)
Experimental Workflow Diagram
Caption: General workflow for the N-formylation of amines using this compound.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq.).
-
Solvent Addition: Dissolve the amine in a suitable anhydrous solvent (e.g., DCM, THF, ACN, or Toluene) at a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: Add this compound (1.0-1.2 eq.) to the solution.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) and maintain a positive pressure throughout the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is sluggish, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), heat the mixture to reflux. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Reaction Quenching and Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, dilute with additional solvent. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-formylated product.
Typical Reaction Conditions
| Amine Type | Stoichiometry (this compound) | Solvent | Temperature | Typical Reaction Time |
| Primary Aliphatic | 1.0 - 1.1 eq. | DCM or THF | Room Temp. to 40 °C | 2-8 hours |
| Secondary Aliphatic | 1.1 - 1.2 eq. | Toluene or ACN | 50 °C to Reflux | 6-24 hours |
| Primary Aromatic | 1.1 - 1.2 eq. | Toluene | Reflux | 12-24 hours |
| Secondary Aromatic | 1.2 eq. | Toluene | Reflux | 18-36 hours |
Reaction Mechanism
The N-formylation of an amine with this compound proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the substrate amine attacks the electrophilic carbonyl carbon of the formyl group of this compound. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, with the piperazine moiety acting as a leaving group, to yield the N-formylated product and piperazine as a byproduct.
Caption: Proposed mechanism for N-formylation using this compound.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4][7][8] It may also cause respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat when handling this reagent.[7] Work in a well-ventilated area or a chemical fume hood.[7]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Avoid contact with skin and eyes.[8]
-
Storage: Store in a cool, dry place in a tightly sealed container.[5] It is sensitive to air.[8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[7]
Conclusion
This compound is a highly effective and practical reagent for the N-formylation of a wide range of primary and secondary amines. Its stability, safety profile, and the mild conditions required for its use make it a valuable tool for researchers in organic synthesis and drug development. The straightforward protocol and high yields typically obtained underscore its utility in modern chemistry.
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- Reaction conditions optimization with 1-methylpiperazine formylation by... - ResearchGate.
- Yield of 1‐formylpiperidine during N‐formylation of piperidine in the... | Download Scientific Diagram - ResearchGate.
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- PROGRESS IN N-FORMYLATION OF CARBON DIOXIDE.
- Mild and convenient N-formylation protocol in water-containing solvents - PMC - NIH. (2013-02-11).
- Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes - Infoscience. (2018-10-04).
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- Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions.
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The Strategic deployment of 1-Formylpiperazine in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery and development, the piperazine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in successful therapeutic agents.[1][2] Its prevalence is due to a unique combination of properties: the two nitrogen atoms provide opportunities for diverse substitutions, enhance aqueous solubility, and can be protonated to improve the pharmacokinetic profile of a drug candidate.[3] However, the symmetric and highly reactive nature of piperazine itself presents a significant synthetic challenge: the selective functionalization of only one of the two nitrogen atoms. This is where 1-formylpiperazine (also known as piperazine-1-carbaldehyde) emerges as a critical and versatile building block for medicinal chemists.[4]
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its strategic use as a mono-protected piperazine surrogate, its role in the synthesis of complex bioactive molecules, and provide detailed, field-proven protocols for its application.
Physicochemical Properties and Handling
This compound is a colorless to slightly yellow liquid at room temperature, possessing properties that make it a convenient reagent in a laboratory setting.[5]
| Property | Value | Reference(s) |
| CAS Number | 7755-92-2 | [5][6] |
| Molecular Formula | C₅H₁₀N₂O | [6] |
| Molecular Weight | 114.15 g/mol | [5] |
| Boiling Point | 264-266 °C | [5] |
| Density | 1.107 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.512 | [5] |
| Storage | 2-8°C | [5] |
Core Application: A Mono-Protected Piperazine Synthon
The primary utility of this compound lies in the formyl group's ability to act as a readily removable protecting group for one of the piperazine nitrogens. This deactivates the N1 nitrogen towards many common reactions, allowing for selective functionalization at the N4 position. The formyl group can be cleaved under basic conditions, regenerating the free secondary amine of piperazine when desired. This strategy circumvents the common problem of obtaining mixtures of mono- and di-substituted products when reacting piperazine directly.[1]
The causality behind this selectivity is rooted in the electronic nature of the formyl group. As an amide, the lone pair of electrons on the N1 nitrogen is delocalized into the carbonyl group, rendering it significantly less nucleophilic than the free secondary amine at the N4 position. This electronic difference allows for highly chemoselective reactions at N4.
Application Focus: Synthesis of Novel Ferroptosis Inhibitors
A prominent and recent application of this compound is in the development of novel inhibitors of ferroptosis. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, and it has been implicated in various diseases, including cardiovascular and neurodegenerative disorders.[7][8] Ferrostatin-1 (Fer-1) is a well-known inhibitor of ferroptosis, but it suffers from poor metabolic stability.[9]
Researchers have recently designed and synthesized analogs of Fer-1 by incorporating a this compound moiety to improve the compound's potency and pharmacokinetic properties.[7][10] In a study by Ji et al. (2024), a series of formylpiperazine-derived ferroptosis inhibitors were synthesized, with compound 26 showing potent anti-ferroptosis activity and superior microsomal stability compared to Fer-1.[10]
The synthesis of these analogs highlights a key reaction of this compound: N-acylation. The free secondary amine of this compound is used to form an amide bond with a carboxylic acid precursor, demonstrating its utility as a nucleophilic building block.
Protocol: Synthesis of a this compound-Containing Ferroptosis Inhibitor Analog
The following protocol is adapted from the general procedures described in the synthesis of novel ferroptosis inhibitors.[11] This specific example illustrates the coupling of this compound with a carboxylic acid to form a key amide bond.
Reaction Scheme:
(Carboxylic Acid Precursor) + this compound → (Amide-linked Ferroptosis Inhibitor Analog)
Materials:
-
Carboxylic acid precursor (e.g., a derivative of 3,4-diaminobenzoic acid) (1.0 eq)
-
This compound (1.2 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid precursor (1.0 eq) and dissolve it in anhydrous DMF.
-
Amine Addition: Add this compound (1.2 eq) to the solution, followed by DIPEA (3.0 eq).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.5 eq) portion-wise, ensuring the temperature remains at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide product.
This protocol is a self-validating system. The progress can be monitored by TLC, and the final product's identity and purity can be confirmed by standard analytical techniques such as NMR and Mass Spectrometry, as was done in the cited literature.[10][11]
General Protocol: N-Alkylation via Reductive Amination
Beyond acylation, this compound is an excellent substrate for N-alkylation reactions, particularly reductive amination. This powerful reaction allows for the introduction of a wide variety of substituents at the N4 position by reacting with aldehydes or ketones in the presence of a reducing agent.[12][13]
Protocol: General Reductive Amination of this compound
This protocol provides a general, robust method for the N-alkylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. For less reactive ketones, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Be aware of potential gas evolution.
-
Reaction: Continue to stir the reaction at room temperature for 4 to 24 hours, monitoring by TLC until the starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
Conclusion
This compound is an indispensable tool in the medicinal chemist's arsenal. Its utility as a mono-protected piperazine synthon provides an elegant solution to the challenge of selective functionalization, enabling the efficient synthesis of complex molecules. The successful incorporation of this building block into novel ferroptosis inhibitors underscores its relevance in cutting-edge drug discovery programs. The protocols detailed herein offer robust and reproducible methods for leveraging the unique reactivity of this compound, empowering researchers to accelerate the development of new therapeutic agents.
References
- Ji, H., Zhang, Y., Zhang, N., Zheng, H., Zhang, J., Meng, N., & Jiang, C. (2024). Design, synthesis, and evaluation of formylpiperazine analogs of Ferrostatin-1 as novel improved ferroptosis inhibitors. Bioorganic & Medicinal Chemistry, 105, 117716.
- Zhang, Y. F., Liu, J. Y., Zheng, H., Wang, K. M., Zhang, J., Meng, N., & Jiang, C. S. (2024). Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. Chemical biology & drug design.
- Zilka, O., Shah, R., Wiernicki, B., et al. (2016). Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties. Journal of Medicinal Chemistry, 59(4), 1531-1543.
- PubChem. (n.d.). 1-Piperazinecarboxaldehyde. National Center for Biotechnology Information.
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- Yan, N., Zhang, N., Zheng, H., et al. (2024). Design, synthesis, and evaluation of novel ferrostatin derivatives for the prevention of HG-induced VEC ferroptosis. RSC Medicinal Chemistry, 15(3), 744-753.
- Van Coillie, S., Van Rompaey, D., Goossens, K., et al. (2018). Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy. Journal of Medicinal Chemistry, 61(22), 10126-10140.
- BioWorld. (2024). New 1,4-diformyl-piperazine derivatives: an approach to ferroptosis inhibition.
- ResearchGate. (2024). New 1,4‐diformyl‐piperazine‐based Fer‐1 derivatives in this work.
- Der Pharma Chemica. (n.d.). Synthesis of primary amines by one-pot reductive amination of aldehydes.
- Molecules. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines.
- Nature Communications. (2022). A novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative targets carbonic anhydrase IX to induce ferroptosis, apoptosis and autophagy in colorectal cancer cells.
- Green Chemistry. (n.d.). Direct reductive amination of aldehydes with nitroarenes using bio-renewable formic acid as a hydrogen source. Royal Society of Chemistry.
- World Journal of Pharmaceutical Research. (n.d.). N-Formylation of amines.
- Chemical Biology & Drug Design. (2024). The medicinal chemistry of piperazines: A review.
- ResearchGate. (n.d.). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.
- ResearchGate. (n.d.). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of New Improved Ferrostatin‐1 Derived Ferroptosis Inhibitors.
- PubChem. (n.d.). 1-Piperazinecarboxaldehyde. National Center for Biotechnology Information.
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Experimental procedure for the synthesis of aldehydes using 1-Formylpiperazine
Application Notes & Protocols: Aldehyde Synthesis Using 1-Formylpiperazine
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of this compound as a versatile and efficient formylating agent for the synthesis of aldehydes. Aldehydes are paramount intermediates in organic synthesis, and this guide details robust protocols for their preparation from organometallic precursors. The causality behind experimental choices, detailed step-by-step methodologies, and critical safety information are presented to ensure procedural success and laboratory safety.
Introduction: The Role of this compound in Modern Synthesis
The aldehyde functional group is a cornerstone of chemical synthesis, serving as a versatile precursor for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials. While classical methods like the oxidation of primary alcohols or the reduction of carboxylic acid derivatives are well-established, they often suffer from limitations such as over-oxidation, harsh reaction conditions, or limited functional group tolerance.
Formylating agents provide a powerful alternative, enabling the direct introduction of a -CHO group. This compound (FPA) has emerged as a highly effective reagent for this purpose. As a stable, high-boiling liquid, it offers significant handling advantages over gaseous formaldehyde or highly reactive, moisture-sensitive formylating agents.[1][2] Its primary utility lies in the formylation of highly nucleophilic species, such as Grignard and organolithium reagents, providing a reliable and high-yielding pathway to a diverse range of aldehydes.
This guide explores the fundamental mechanisms and provides field-tested protocols for leveraging this compound in key synthetic transformations.
Reagent Profile: Physicochemical and Safety Data
A thorough understanding of the reagent's properties is critical for safe and effective implementation.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 7755-92-2 | [1][3] |
| Molecular Formula | C₅H₁₀N₂O | [1][3] |
| Molecular Weight | 114.15 g/mol | [1][3] |
| Appearance | Clear colorless to faint yellow liquid | [2] |
| Density | 1.107 g/mL at 25 °C | [1] |
| Boiling Point | 264-266 °C | [1] |
| Refractive Index | n20/D 1.512 | [1] |
| Storage Temp. | 2-8°C, Air Sensitive | [1][2][4] |
Hazard Identification and Safe Handling
This compound is classified as a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment (PPE).[3][5]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Cat. 4) | GHS07 | Danger | H302: Harmful if swallowed. |
| Skin Irritation (Cat. 2) | GHS07 | H315: Causes skin irritation. | |
| Serious Eye Damage (Cat. 1) | GHS05 | H318: Causes serious eye damage. | |
| STOT SE (Respiratory, Cat. 3) | GHS07 | H335: May cause respiratory irritation. |
Mandatory PPE: Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[5] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[5]
In Case of Exposure:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]
Core Application: Formylation of Organometallic Reagents
The most prominent application of this compound is the conversion of organometallic reagents into aldehydes. The high polarity of the amide bond renders the formyl carbon sufficiently electrophilic to react with potent nucleophiles like Grignard and organolithium reagents.
Reaction Principle and Mechanism
The reaction proceeds via a two-stage mechanism: nucleophilic addition followed by hydrolysis.
-
Nucleophilic Addition: The organometallic reagent (R-M, where M = MgX or Li) acts as a strong nucleophile, attacking the electrophilic formyl carbon of this compound. This forms a stable tetrahedral intermediate. The stability of this intermediate at low temperatures is crucial as it prevents the common side reaction of over-addition, which would lead to a secondary alcohol.
-
Hydrolysis: Upon completion of the addition, the reaction is quenched with an aqueous acid. The acid protonates the oxygen and nitrogen atoms, leading to the collapse of the tetrahedral intermediate and subsequent hydrolysis to yield the desired aldehyde. The protonated piperazine byproduct is water-soluble, facilitating its removal during aqueous work-up.
Caption: General mechanism for organometallic formylation.
Protocol 1: Synthesis of 3-Phenylpropionaldehyde via Grignard Reagent
This protocol is adapted from a well-established procedure for formyl transfer and demonstrates a reliable method for converting an alkyl halide to an aldehyde.[6]
Materials & Equipment:
-
(2-Chloroethyl)benzene
-
Magnesium turnings
-
Iodine (catalyst)
-
This compound (FPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 3M HCl)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Three-necked round-bottomed flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, nitrogen inlet, heating mantle, ice bath.
Experimental Workflow:
Caption: Experimental workflow for Grignard reagent formylation.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a 1-L three-necked flask with a stirrer, dropping funnel, and condenser under a nitrogen atmosphere. Flame-dry all glassware before use.
-
Grignard Formation: To the flask, add magnesium turnings (0.12 mol) and a crystal of iodine. Add 300 mL of anhydrous THF.
-
In the dropping funnel, place a solution of (2-chloroethyl)benzene (0.1 mol) in 50 mL of anhydrous THF.
-
Add a small portion of the chloride solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color), gently warm the flask. Once initiated, add the remaining chloride solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the resulting dark solution for an additional hour at room temperature, then heat to reflux for 2-4 hours to ensure complete formation.
-
Formylation: Cool the reaction vessel to 0°C using an ice-water bath.
-
Add a solution of this compound (0.12 mol) in 50 mL of anhydrous THF dropwise via the dropping funnel. Causality: This slow, cold addition is critical to dissipate the heat from the exothermic reaction and prevent side reactions, ensuring the stability of the tetrahedral intermediate.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.
-
Work-up and Isolation: Cool the flask again to 0°C and slowly quench the reaction by adding 100 mL of cold 3M HCl. Stir until all solids have dissolved.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Causality: The bicarb wash neutralizes any excess acid, while the brine wash helps to remove water from the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation or column chromatography to yield pure 3-phenylpropionaldehyde.
Protocol 2: Synthesis of Benzaldehyde via Organolithium Reagent
Organolithium reagents are more nucleophilic than their Grignard counterparts, necessitating stricter temperature control. This protocol outlines the formylation of phenyllithium.
Step-by-Step Procedure:
-
Apparatus Setup: Use the same flame-dried, nitrogen-purged setup as in Protocol 1.
-
Organolithium Formation: In the reaction flask, dissolve bromobenzene (0.1 mol) in 250 mL of anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (0.1 mol, e.g., 2.5 M solution in hexanes) via syringe. Stir the mixture at -78°C for 1 hour.
-
Formylation: While maintaining the temperature at -78°C, add a solution of this compound (0.11 mol) in 50 mL of anhydrous THF dropwise. Causality: Maintaining the temperature at -78°C is imperative to prevent the highly reactive phenyllithium from attacking the newly formed aldehyde product.
-
Stir the reaction at -78°C for an additional 2 hours.
-
Work-up and Isolation: Quench the reaction at -78°C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature. Proceed with the same extraction, washing, and drying procedure as described in Protocol 1.
-
Purify the crude product by vacuum distillation to obtain benzaldehyde.
References
- MSDS of this compound. (2012-04-13).
- 1-Piperazinecarboxaldehyde | C5H10N2O | CID 82191.
- Olah, G. A., & Arvanaghi, M. FORMYL TRANSFER TO GRIGNARD REAGENTS WITH N-FORMYLPIPERIDINE: 3-PHENYLPROPIONALDEHYDE.Organic Syntheses, 1986, 64, 114. [Link]
- Duff reaction. Wikipedia. [Link]
- Duff Reaction. SynArchive. [Link]
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Application Notes & Protocols: Large-Scale Synthesis of 1-Formylpiperazine for Pharmaceutical Development
Abstract
1-Formylpiperazine (piperazine-1-carbaldehyde) is a pivotal chemical intermediate, extensively utilized in the pharmaceutical industry as a building block for complex bioactive molecules.[1][2] Its unique structure, featuring the versatile piperazine moiety, is instrumental in enhancing the therapeutic efficacy and pharmacokinetic profiles of drug candidates, particularly those targeting neurological disorders.[1][2] This document provides detailed, field-proven protocols for the large-scale synthesis of this compound, designed for researchers, chemists, and process development professionals. We will explore two primary synthetic routes: the classic formylation with formic acid and a modern, green chemistry approach using CO₂ and H₂. The protocols emphasize scalability, safety, efficiency, and product purity.
Introduction: The Strategic Importance of this compound
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs. This compound serves as a critical, mono-protected piperazine equivalent, allowing for sequential and controlled functionalization at the unsubstituted secondary amine. This reactivity makes it an invaluable precursor in the synthesis of numerous active pharmaceutical ingredients (APIs), including anti-anxiety agents, antidepressants, and antipsychotics like Olanzapine.[1][3] Beyond pharmaceuticals, its utility extends to material science, where it is used to create specialized polymers.[1]
The selection of a synthesis protocol for industrial-scale production hinges on factors such as cost-effectiveness, atom economy, environmental impact, and process safety. This guide offers a comprehensive analysis of two robust methods to inform this critical decision-making process.
Protocol I: Direct Formylation of Piperazine with Formic Acid
This method is a widely adopted, classical approach for producing this compound. The reaction proceeds via the formation of a piperazinium formate salt, which is subsequently dehydrated to yield the target amide. The key to achieving high yield on a large scale is the efficient removal of water, which drives the reaction equilibrium toward product formation.
2.1. Underlying Principle & Rationale
The direct N-formylation of piperazine with formic acid is an equilibrium-limited condensation reaction. To achieve high conversion, the water byproduct must be continuously removed from the reaction mixture. The use of a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene, in conjunction with a Dean-Stark apparatus, is the most effective strategy for this purpose.[3][4] Toluene is generally preferred over benzene in modern industrial settings due to its lower toxicity.
2.2. Large-Scale Synthesis Workflow
Caption: Workflow for Direct Formylation of Piperazine.
2.3. Detailed Step-by-Step Protocol
-
Reactor Setup: Equip a suitable glass-lined or stainless steel reactor with a mechanical stirrer, a temperature probe, a condenser, and a Dean-Stark apparatus. Ensure the system is inerted with nitrogen.
-
Charging: Charge the reactor with anhydrous piperazine (1.0 eq) and toluene (approx. 2-3 L per kg of piperazine). Begin agitation.
-
Reagent Addition: Slowly add formic acid (1.0-1.2 eq) to the stirred slurry.[3] An exotherm may be observed. Maintain the temperature below 40°C during the addition.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (oil bath temperature of 130-150°C).[4] Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected.
-
Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the consumption of piperazine is complete.
-
Solvent Removal: Once the reaction is complete, cool the mixture to 50-60°C. Concentrate the mixture under reduced pressure to remove the toluene.
-
Purification: The resulting crude oil is purified by fractional distillation under high vacuum to yield this compound as a colorless to light yellow liquid.[4]
2.4. Quantitative Data Summary
| Parameter | Value | Rationale / Reference |
| Piperazine : Formic Acid | 1 : 1.0-1.2 molar ratio | A slight excess of formic acid ensures complete conversion of piperazine.[3] |
| Solvent | Toluene or Xylene | Forms an efficient azeotrope with water for removal.[3] |
| Reaction Temperature | 110 - 150°C (Reflux) | Required for azeotropic distillation of water.[4] |
| Purification Method | Fractional Vacuum Distillation | Effective for separating the high-boiling product from non-volatile impurities.[4][5] |
| Typical Yield | 85 - 98% | High efficiency is achieved through the removal of water.[3][4] |
Protocol II: Catalytic Formylation using CO₂ and H₂
This protocol represents a greener, more sustainable approach to N-formylation. It utilizes carbon dioxide, an abundant and renewable C1 feedstock, and hydrogen gas in a reductive catalytic process. The primary byproduct is water, making this an environmentally benign alternative to traditional methods.[6]
3.1. Underlying Principle & Rationale
The reaction involves the catalytic hydrogenation of CO₂ in the presence of an amine. A transition metal catalyst facilitates the process, which is believed to proceed through the formation of a formic acid or silyl formate intermediate, which then formylates the amine. Various catalysts have been developed, including those based on noble metals like Ruthenium and Palladium, but for cost-effectiveness on a large scale, catalysts based on more abundant metals like copper are highly attractive.[6][7] The reaction is performed under pressure to ensure sufficient concentrations of gaseous reactants (CO₂ and H₂) in the reaction phase.
3.2. Large-Scale Synthesis Workflow
Caption: Workflow for Catalytic Formylation using CO₂ and H₂.
3.3. Detailed Step-by-Step Protocol
-
Reactor Setup: Charge a high-pressure autoclave (e.g., Hastelloy or stainless steel) equipped with a magnetic drive stirrer, gas inlet/outlet valves, a pressure gauge, and a temperature control system.
-
Charging: Add piperazine (1.0 eq) and the chosen catalyst (e.g., trans-bis(glycinato)copper(II) complex, ~0.1g per 5ml amine) to the reactor.[7] This reaction can often be run solvent-free.[7]
-
Purging: Seal the reactor and purge it several times with low-pressure CO₂ to remove air.
-
Pressurizing: Charge the reactor with CO₂ and then H₂ to the desired operating pressure (e.g., 50 bar).[7]
-
Reaction: Heat the mixture to the target temperature (e.g., 85°C) and stir for the specified duration (e.g., 4 hours).[7]
-
Work-up: After the reaction period, cool the reactor to room temperature in an ice bath. Carefully vent the unreacted gases through a trap.
-
Catalyst Recovery: Open the reactor and transfer the reaction mixture. The solid catalyst can be recovered by filtration. The recovered catalyst can often be washed with a solvent like ethanol, dried, and reused.[7]
-
Analysis: The liquid product is analyzed by GC. In many cases, the purity is very high (>95%), and further purification may not be necessary depending on the application.[7]
3.4. Quantitative Data Summary
| Parameter | Value | Rationale / Reference |
| Reactants | Piperazine, CO₂, H₂ | Utilizes CO₂ as a green C1 source.[6] |
| Catalyst | e.g., trans-Cu(gly)₂ complex | An efficient, non-noble metal catalyst.[7] |
| Pressure | ~50 bar | Ensures sufficient concentration of gaseous reactants.[7] |
| Reaction Temperature | ~85°C | A relatively mild reaction temperature.[7] |
| Key Advantage | Green Chemistry | The only byproduct is water; catalyst is recyclable.[6][7] |
| Typical Yield | >95% | Highly efficient conversion under optimized conditions.[7] |
Large-Scale Purification and Quality Control
Regardless of the synthetic route, the final purity of this compound is critical. The primary method for purification at an industrial scale is fractional distillation under vacuum .[4][5]
-
Boiling Point: 264-266 °C (at atmospheric pressure). Distillation is performed under reduced pressure to lower the boiling point and prevent thermal degradation.
-
Quality Control: Purity should be assessed using Gas Chromatography (GC), with typical specifications requiring >98.0% purity.[8] Structure confirmation is done using NMR and IR spectroscopy.
Safety, Handling, and Waste Disposal
As a Senior Application Scientist, ensuring operational safety is paramount. This compound must be handled with appropriate care.
5.1. Hazard Identification
-
GHS Classification: Harmful if swallowed (Acute Tox. 4), Causes skin irritation (Skin Irrit. 2), and Causes serious eye damage (Eye Dam. 1).[9][10] It may also cause respiratory irritation.[9]
-
Physical Properties: It is a combustible liquid with a flash point of 102°C.[8]
5.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a face shield.[8][9][11] A lab coat or protective clothing is mandatory. Use a respirator with an appropriate filter if ventilation is inadequate.[9]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.[11]
-
Static Discharge: When transferring large quantities, ensure all equipment is properly grounded to prevent ignition from static electricity.[11]
-
First Aid:
5.3. Waste Disposal
-
Surplus and non-recyclable material should be offered to a licensed disposal company.[9]
-
Chemical incineration is a suitable method of disposal, but extra care must be taken as the material is combustible.[9]
-
Contaminated packaging should be disposed of as unused product.[9]
References
- MSDS of this compound. Capot Chemical Co., Ltd., Accessed January 8, 2026. [Link]
- Reaction conditions optimization with 1-methylpiperazine formylation by CO2/H2 as model reaction.
- 1-Piperazinecarboxaldehyde | C5H10N2O | CID 82191. PubChem - NIH, Accessed January 8, 2026. [Link]
- Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis, Accessed January 8, 2026. [Link]
- Synthesis of this compound hydrochloride. PrepChem.com, Accessed January 8, 2026. [Link]
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI, Accessed January 8, 2026. [Link]
- An efficient copper catalyzed formylation of amines utilizing CO2 and hydrogen. The Royal Society of Chemistry, Accessed January 8, 2026. [Link]
- Organic Syntheses Procedure. Organic Syntheses, Accessed January 8, 2026. [Link]
- A validated rp-hplc method for the manufacturing process of olanzapine intermediate. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, Accessed January 8, 2026. [Link]
- CN1113876C - Preparation of N-formyl morpholine, N-formyl piperazine and their homologues.
- CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI, Accessed January 8, 2026. [Link]
- Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. PubMed, Accessed January 8, 2026. [Link]
- Organic Syntheses Procedure. Organic Syntheses, Accessed January 8, 2026. [Link]
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Application Notes & Protocols: The Reaction of 1-Formylpiperazine with Grignard Reagents for Aldehyde Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the reaction between 1-formylpiperazine and Grignard reagents, a powerful transformation for the synthesis of aldehydes. As a formylating agent, this compound offers a stable, easy-to-handle alternative to other formyl sources. This guide delves into the underlying reaction mechanism, provides detailed, field-proven experimental protocols, discusses applications in medicinal chemistry, and outlines critical parameters for reaction optimization and safety.
Introduction and Scientific Context
The synthesis of aldehydes is a cornerstone of modern organic chemistry. Aldehydes are versatile intermediates, readily participating in a vast array of transformations including oxidations, reductions, reductive aminations, and carbon-carbon bond-forming reactions to build molecular complexity. The addition of organometallic reagents, particularly Grignard reagents, to formylating agents is a direct and reliable method for aldehyde synthesis.
This compound has emerged as a valuable reagent in this context. It is a stable, crystalline solid that is less hazardous and easier to handle than many traditional formylating agents like carbon monoxide or ethyl formate. The piperazine moiety itself is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and ability to engage with biological targets.[1][2] Therefore, reactions involving piperazine derivatives are of high interest to the drug development community.[3]
This guide focuses on the utility of this compound as a formyl transfer agent to Grignard reagents (R-MgX), providing a robust pathway to diverse aldehydes (R-CHO). The methodology is analogous to the well-established use of other N-formyl amides, such as N-formylpiperidine, in similar transformations.[4]
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a classical nucleophilic acyl substitution pathway. The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent carbon nucleophile.[5] The carbonyl carbon of the formyl group on this compound is electrophilic and serves as the site of attack.
The key steps are:
-
Nucleophilic Attack: The alkyl or aryl group (R) from the Grignard reagent attacks the formyl carbonyl carbon. This breaks the C=O pi bond, with the electrons moving to the oxygen atom.
-
Formation of a Tetrahedral Intermediate: This attack results in a transient, unstable tetrahedral intermediate, where the oxygen atom bears a negative charge and is coordinated to the MgX⁺ cation.
-
Collapse of the Intermediate & Product Formation: The tetrahedral intermediate is unstable. Upon acidic workup, the intermediate is protonated and then collapses. The C-N bond is cleaved, releasing the desired aldehyde and the protonated piperazine salt. The stability of the piperazine leaving group contributes to the efficiency of the reaction.
Below is a diagram illustrating the general mechanistic pathway.
Caption: General mechanism of the Grignard reaction with this compound.
Applications in Drug Discovery and Development
The ability to efficiently generate a diverse array of aldehydes makes this reaction highly valuable in a drug discovery setting.
-
Scaffold Decoration: Starting with a complex Grignard reagent, this reaction allows for the introduction of a formyl group, which can then be used to further elaborate the molecule. This is a key strategy for structure-activity relationship (SAR) studies.
-
Fragment-Based Drug Discovery (FBDD): Small, functionalized aldehydes can be synthesized and used as starting points for building larger, more potent drug candidates.
-
Synthesis of Bioactive Piperazines: While this specific reaction yields an aldehyde, the principles of Grignard additions to piperazine-derived electrophiles are central to creating substituted piperazines, which are of immense interest in pharmacology.[6][7][8] For instance, recent research has shown that formylpiperazine analogs can serve as a basis for novel ferroptosis inhibitors.[3] The Grignard reaction is a key C-C bond-forming reaction used in the synthesis of numerous commercial drugs, including tamoxifen and ibuprofen.[9]
Detailed Experimental Protocols
This section provides a generalized, step-by-step protocol. Note: All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent quenching the highly basic Grignard reagent.[10][11]
Workflow Overview
Caption: Standard experimental workflow for aldehyde synthesis.
Protocol 1: Synthesis of an Aldehyde (General Procedure)
This protocol is adapted from a validated procedure for the related reagent, N-formylpiperidine, and is broadly applicable.[4]
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Alkyl or Aryl Halide (R-X, where X = Br, Cl, I)
-
This compound (CAS: 7755-92-2)[12]
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Hydrochloric Acid (e.g., 3 M HCl)
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvent for extraction (e.g., Diethyl Ether, Ethyl Acetate)
Equipment:
-
Three-necked round-bottomed flask, oven-dried
-
Reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Inert gas line (Nitrogen or Argon)
-
Syringes and needles
Step-by-Step Procedure:
Part A: Grignard Reagent Formation
-
Apparatus Setup: Assemble the three-necked flask with a stirrer, reflux condenser, and dropping funnel. Ensure all glassware is rigorously dried. Flame-dry the apparatus under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask. Add a portion of the anhydrous THF.
-
Initiation: In the dropping funnel, prepare a solution of the alkyl/aryl halide (1.0 equivalent) in anhydrous THF. Add a small amount (~5-10%) of this solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates the reaction has initiated. Gentle warming with a heat gun may be necessary.[4]
-
Addition: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the resulting grey/brown solution at room temperature for 1 hour or heat to reflux if necessary to ensure all the magnesium has reacted.
Part B: Formylation Reaction 6. Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. 7. Substrate Addition: Dissolve this compound (1.2 equivalents) in anhydrous THF and add it dropwise to the stirred Grignard solution. Causality Note: Slow addition at low temperature is crucial to control the reaction exotherm and prevent side reactions, such as the addition of a second Grignard molecule to the newly formed aldehyde product.[4] 8. Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
Part C: Workup and Purification 9. Quenching: Cool the reaction mixture back to 0 °C and quench it by the very slow, dropwise addition of cold 3 M HCl. This step neutralizes the unreacted Grignard reagent and protonates the magnesium alkoxide intermediate. Safety Note: This is highly exothermic and will release flammable gases if significant unreacted magnesium or Grignard reagent is present. 10. Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two or three times with diethyl ether or another suitable organic solvent.[4] 11. Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to remove excess acid), and finally with brine. 12. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. 13. Purification: Purify the resulting crude aldehyde by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Optimization and Troubleshooting
Success in Grignard reactions depends on careful control of several parameters.
| Parameter | Recommendation & Rationale |
| Solvents | Anhydrous THF or Diethyl Ether are standard. THF is often preferred for its higher boiling point and better solvating power for the Grignard reagent complex. The complete absence of water is the most critical factor. |
| Temperature | Formation: Often initiated at RT, but reflux may be needed for less reactive halides (e.g., chlorides). Reaction: Addition of this compound should be at 0 °C or below to maximize selectivity for the aldehyde and prevent over-addition to form a secondary alcohol. |
| Stoichiometry | Use a slight excess (1.1-1.2 eq.) of both magnesium and this compound relative to the organic halide to drive the reaction to completion. |
| Grignard Initiation | If the reaction fails to start, adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or crushing the magnesium turnings in situ can help activate the magnesium surface.[11] |
Troubleshooting Common Issues:
| Problem | Possible Cause | Suggested Solution |
| Grignard reaction does not start. | Inactive magnesium surface (oxide layer); wet solvent or glassware. | Re-dry all equipment. Use fresh, anhydrous solvent. Add an activator like iodine or 1,2-dibromoethane. |
| Low yield of aldehyde. | Premature quenching of Grignard reagent; incomplete reaction; over-addition to form alcohol. | Ensure strictly anhydrous conditions. Increase reaction time/temperature for the formylation step. Ensure slow addition of this compound at 0 °C. |
| Wurtz coupling product (R-R) is the main byproduct. | High local concentration of halide during addition; high temperature. | Ensure slow, dropwise addition of the organic halide into the magnesium suspension. Maintain gentle reflux. |
Safety and Handling
-
Grignard Reagents: Are highly reactive, moisture-sensitive, and can be pyrophoric, especially in concentrated form. They react violently with water and other protic sources. All operations must be under an inert atmosphere.
-
Anhydrous Ethers (THF, Diethyl Ether): Are extremely flammable and can form explosive peroxides upon storage and exposure to air. Always use from a freshly opened container or after testing for and removing peroxides.
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
-
Quenching: The quenching step is highly exothermic and should be performed slowly, behind a safety shield, in an efficient fume hood.
References
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Catalytic Applications of 1-Formylpiperazine Derivatives: A Technical Guide for Researchers
This guide provides a comprehensive overview of the catalytic applications of 1-formylpiperazine and its derivatives, designed for researchers, scientists, and professionals in drug development. The content is structured to offer not just procedural steps but also a deep understanding of the underlying principles and rationale behind the experimental designs.
Introduction: The Versatile Scaffold of this compound in Catalysis
The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently found in a wide array of biologically active compounds.[1][2] Its unique structural and electronic properties, including the presence of two nitrogen atoms, also make it an attractive platform for the development of novel catalysts and ligands. The introduction of a formyl group at the 1-position modulates the electronic properties of the piperazine ring, opening up a diverse range of catalytic applications. This guide will delve into the use of this compound derivatives in key areas of catalysis, providing detailed protocols and mechanistic insights.
Section 1: this compound Derivatives as Ligands in Palladium-Catalyzed Cross-Coupling Reactions
This compound and its derivatives have emerged as effective ligands in palladium-catalyzed cross-coupling reactions, most notably in Buchwald-Hartwig amination for the formation of C-N bonds.[3][4] The piperazine core can be readily functionalized, allowing for the fine-tuning of steric and electronic properties of the resulting ligands to optimize catalytic activity.
Application Note: Buchwald-Hartwig Amination for the Synthesis of N-Arylpiperazines
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylpiperazines, which are common motifs in pharmaceuticals.[4] The use of a suitable ligand is crucial for the efficiency of this transformation. While not a direct catalyst itself, this compound can be a precursor to more complex ligands or can be N-arylated itself using this reaction.
-
Palladium Precatalyst: The choice of palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) is critical. Pre-catalysts are often preferred as they are more stable and provide more reproducible results.[5]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XantPhos, RuPhos) are commonly used to promote the reductive elimination step and prevent β-hydride elimination.[6] The design of these ligands is crucial for the success of the reaction.
-
Base: A strong, non-nucleophilic base (e.g., NaO-t-Bu, Cs₂CO₃) is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[7]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.
This protocol describes the coupling of an aryl halide with N-Boc-piperazine.
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XantPhos, 4 mol%)
-
Base (e.g., NaO-t-Bu, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide, N-Boc-piperazine, and the base.
-
In a separate vial, dissolve the palladium catalyst and the phosphine ligand in a small amount of the anhydrous solvent.
-
Add the catalyst solution to the Schlenk tube via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Simplified catalytic cycle of Buchwald-Hartwig Amination.
Section 2: Catalytic N-Formylation of Amines using Carbon Dioxide
The utilization of carbon dioxide (CO₂) as a renewable C1 feedstock is a key goal in green chemistry.[8] this compound can be synthesized through the N-formylation of piperazine with CO₂ and a reducing agent. Furthermore, piperazine derivatives can act as catalysts in the N-formylation of other amines.
Application Note: Catalytic N-Formylation of N-Methylaniline with CO₂ and Phenylsilane
This application note details a procedure for the N-formylation of N-methylaniline using CO₂ as the formyl source and phenylsilane as the reducing agent, a reaction that can be catalyzed by simple metal oxides or other catalysts where piperazine derivatives could play a role.[9]
-
Catalyst: While various catalysts can be employed, simple and commercially available options like ZnO are effective.[9] The catalyst facilitates the activation of CO₂ and the hydrosilane.
-
Reducing Agent: Hydrosilanes, such as phenylsilane, are effective and relatively mild reducing agents for this transformation.[10]
-
Solvent: A polar aprotic solvent like DMSO can help to dissolve the reactants and facilitate the reaction.[11]
-
Pressure and Temperature: The reaction is typically carried out under a moderate pressure of CO₂ and at a slightly elevated temperature to increase the reaction rate.[11]
Materials:
-
N-methylaniline (1.0 mmol)
-
Catalyst (e.g., ZnO, 5 mg)
-
Phenylsilane (1.2 mmol)
-
Anhydrous DMSO (2 mL)
-
CO₂ (balloon or cylinder)
Procedure:
-
To a dry reaction vessel (e.g., a stainless-steel autoclave), add the catalyst and N-methylaniline.
-
Add the anhydrous DMSO to the vessel.
-
Seal the vessel and purge with CO₂ three times.
-
Pressurize the vessel with CO₂ to the desired pressure (e.g., 1 atm).
-
Add the phenylsilane to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully vent the CO₂.
-
Dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Caption: Possible mechanistic pathways for the N-formylation of amines with CO₂ and hydrosilanes.[10]
Section 3: this compound Derivatives in Asymmetric Organocatalysis
Asymmetric organocatalysis has become a powerful tool for the synthesis of chiral molecules.[12] The chiral backbone of appropriately substituted this compound derivatives makes them promising candidates for organocatalysts. While this is an emerging area, the principles of organocatalysis can be applied to predict their potential applications.
Application Note: Potential of Chiral this compound Derivatives in Asymmetric Aldol Reactions
A plausible application of chiral this compound derivatives is in asymmetric aldol reactions, where the secondary amine of the piperazine ring could react with a ketone to form a chiral enamine intermediate.
-
Catalyst Design: The chirality of the organocatalyst is paramount. A chiral this compound derivative would need to be synthesized from a chiral starting material.
-
Acid Co-catalyst: An acid co-catalyst is often required to activate the aldehyde electrophile and to facilitate the hydrolysis of the resulting iminium ion.
-
Solvent: The choice of solvent can significantly impact the enantioselectivity of the reaction.
Caption: A hypothetical catalytic cycle for an asymmetric aldol reaction catalyzed by a chiral this compound derivative.
Quantitative Data Summary
The following table summarizes representative data for the catalytic applications discussed.
| Application | Catalyst/Ligand | Substrates | Product | Yield (%) | Reference |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XantPhos | Aryl chloride, Piperazine | N-Arylpiperazine | up to 97 | [4] |
| N-Formylation with CO₂ | ZnO | N-methylaniline, Phenylsilane | N-methyl-N-phenylformamide | High | [9] |
| N-Formylation with CO₂ | [NiCl₂(tpm)]·3H₂O | N-methylaniline, NaBH₄ | N-methyl-N-phenylformamide | 95 | [13] |
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Application Notes & Protocols: The Versatile Role of 1-Formylpiperazine in Heterocyclic Synthesis
Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the applications of 1-formylpiperazine as a pivotal building block in the synthesis of bioactive heterocyclic compounds. Moving beyond a simple reagent listing, this document elucidates the strategic rationale behind its use, focusing on its role as a protected piperazine synthon for constructing complex molecular architectures. We present detailed, field-proven protocols for the coupling of this compound with common heterocyclic cores, such as pyrimidines and quinazolines, followed by deprotection strategies. The causality behind experimental choices, mechanistic insights, and practical considerations for reaction setup, monitoring, and product characterization are discussed to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
Heterocyclic compounds form the backbone of modern pharmacology, with nitrogen-containing rings being particularly prevalent in FDA-approved drugs.[1] Among these, the piperazine moiety is a "privileged scaffold" prized for its ability to improve the pharmacokinetic profile of drug candidates.[2] It can enhance aqueous solubility, bioavailability, and receptor-binding affinity by serving as a hydrogen bond donor and acceptor.[2]
This compound (1-FP) emerges as a highly valuable and versatile reagent in this context.[3] It is not merely a formylating agent but, more critically, a stable, easy-to-handle precursor to the monosubstituted piperazine ring.[3][4] The formyl group serves as an effective protecting group for one of the nitrogen atoms, preventing undesired side reactions such as di-substitution. This allows for the controlled, regioselective introduction of the piperazine linker onto a heterocyclic core. The subsequent, often straightforward, removal of the formyl group unmasks a secondary amine, providing a reactive handle for further molecular elaboration in late-stage functionalization—a key strategy in drug discovery.[5]
This guide details the practical application of this strategy, providing robust protocols for the synthesis of key heterocyclic intermediates.
Reagent Profile: Physicochemical Properties and Safety
A thorough understanding of the reagent's characteristics is fundamental to its safe and effective use. This compound is a colorless to light yellow liquid at room temperature.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7755-92-2 | [3][6] |
| Molecular Formula | C₅H₁₀N₂O | [6][7] |
| Molecular Weight | 114.15 g/mol | [6][7] |
| Boiling Point | 266 °C | [3] |
| Density | 1.11 g/cm³ | [3] |
| Refractive Index | 1.51 | [3] |
| Flash Point | 102 °C |
Handling and Safety Precautions
As a laboratory chemical, this compound must be handled with appropriate care.[7][8]
-
Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[7][8] It may also cause respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles or a face shield, and a lab coat.[7] Handle in a well-ventilated area or a chemical fume hood to avoid breathing vapors.[7]
-
Storage: Store in a cool, dark place under an inert atmosphere, as it can be air-sensitive.[8]
-
In Case of Contact: If the substance comes into contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[7] For skin contact, wash off with soap and plenty of water.[7]
Synthetic Strategy: 1-FP in Nucleophilic Aromatic Substitution
The primary application of this compound is in nucleophilic aromatic substitution (SNAr) reactions with electron-deficient halo-heterocycles, such as 2-chloropyrimidines or 4-chloroquinazolines. The formyl group deactivates the adjacent nitrogen (N-1), making the distal nitrogen (N-4) the active nucleophile for the substitution reaction.
General Synthetic Workflow
The overall process is a robust two-step sequence that transforms a halo-heterocycle into a versatile piperazinyl-heterocycle intermediate, ready for further diversification. This workflow is central to building libraries of compounds for structure-activity relationship (SAR) studies.
Caption: General workflow for utilizing 1-FP in heterocyclic synthesis.
Mechanistic Rationale
The SNAr reaction proceeds via a well-established addition-elimination mechanism. The nucleophilic N-4 of this compound attacks the electron-deficient carbon atom bearing the halogen on the heterocyclic ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the elimination of the halide leaving group.
Caption: Mechanism of SNAr with 1-FP and a halo-heterocycle.
Experimental Protocols
The following protocols are generalized procedures derived from established synthetic methods for preparing piperazine-substituted heterocycles.[9][10][11] Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.
Protocol 1: Synthesis of 1-(Pyrimidin-2-yl)piperazine-1-carbaldehyde
This protocol describes the coupling of this compound with 2-chloropyrimidine. The choice of a base is crucial to neutralize the HCl generated during the reaction, driving it to completion. A non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like potassium carbonate is typically used.
Materials:
-
2-Chloropyrimidine
-
This compound (1-FP)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloropyrimidine (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile (10 mL per mmol of 2-chloropyrimidine).
-
Add this compound (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Work-up: Dissolve the crude residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid or oil can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Outcome: The product, 1-(pyrimidin-2-yl)piperazine-1-carbaldehyde, is typically a white to off-white solid. Yields can range from 75-95% depending on the scale and purity of reagents.
Protocol 2: De-formylation via Acidic Hydrolysis
This step is critical for unmasking the secondary amine, making it available for subsequent reactions. Acidic hydrolysis is a common and effective method.
Materials:
-
1-(Pyrimidin-2-yl)piperazine-1-carbaldehyde (from Protocol 1)
-
Hydrochloric acid (HCl), 3-6 M aqueous solution
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the N-formylated intermediate (1.0 eq) in a 3 M aqueous HCl solution (5-10 mL per mmol of substrate) in a round-bottom flask.
-
Heat the mixture to 50-70°C and stir.
-
Monitor the reaction by TLC until the starting material is no longer visible (typically 2-6 hours).
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Work-up: Carefully basify the solution to pH > 10 by the slow addition of 10% aqueous NaOH. Ensure the temperature remains below 20°C.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine (1x), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the de-formylated product, 2-(piperazin-1-yl)pyrimidine.
Expected Outcome: The product is often obtained in high purity and yield (>90%). It can be used directly in the next synthetic step or purified further if necessary.
Application to Other Heterocyclic Scaffolds
The strategic use of this compound is broadly applicable to a range of important heterocyclic systems in medicinal chemistry.
Table 2: Examples of Heterocyclic Cores Synthesized Using 1-FP Strategy
| Heterocyclic Core | Halo-Precursor Example | Rationale & Significance | Representative References |
| Quinazoline | 4-Chloro-6,7-dimethoxyquinazoline | The quinazoline scaffold is present in numerous kinase inhibitors used in oncology (e.g., Gefitinib). The piperazine linker often enhances binding to the ATP pocket. | [12][13][14] |
| Triazole | 1-Benzyl-4-(chloromethyl)-1H-1,2,3-triazole | Triazoles are stable bioisosteres for amide bonds and are found in antifungal and antiviral agents. Piperazine linkage can modulate CNS penetration and metabolic stability. | [15][16][17] |
| Pyrimidine | 2-Chloro-4-aminopyrimidine | Pyrimidine derivatives are fundamental components of nucleobases and are core to many anticancer and antibacterial drugs. | [9][11] |
Conclusion
This compound is an indispensable tool for the modern medicinal chemist. Its utility as a protected piperazine synthon provides a reliable and efficient method for incorporating the valuable piperazine moiety into diverse heterocyclic frameworks. The two-step coupling and deprotection sequence is robust, scalable, and enables the late-stage functionalization critical for accelerating drug discovery programs. The protocols and strategies outlined in this guide offer a solid foundation for researchers to leverage the full potential of this versatile building block in the preparation of novel, bioactive compounds.
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Application Notes & Protocols: 1-Formylpiperazine as a Versatile Reagent in Modern Multi-Component Reactions
Abstract
Multi-component reactions (MCRs) are a cornerstone of modern synthetic and medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple precursors in a single, highly atom-economical step.[1][2][3] This guide delves into the strategic application of 1-formylpiperazine, a uniquely versatile reagent, in two of the most powerful isocyanide-based MCRs: the Ugi and Passerini reactions. We will explore the underlying chemical principles that make this compound an invaluable tool, not as a direct reactant, but as a "convertible" precursor. Its ability to generate a reactive isocyanide species in situ allows for the direct incorporation of the medicinally significant piperazine scaffold into diverse, peptide-like structures. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction mechanisms, detailed experimental protocols, and the strategic rationale for employing this compound to accelerate discovery programs.
The Strategic Advantage of this compound in MCRs
Multi-component reactions are defined as convergent chemical transformations in which three or more starting materials react in a one-pot fashion to form a single product that incorporates substantial portions of all reactants.[4] This approach offers profound advantages over traditional linear syntheses, including reduced waste, lower costs, and the ability to rapidly generate libraries of structurally diverse compounds for high-throughput screening.[5][6]
Among the most celebrated MCRs are those based on the unique reactivity of isocyanides, such as the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR).[7][8][9][10] These reactions are foundational for creating peptidomimetics and other complex, drug-like molecules.
This compound (CAS: 7755-92-2, Formula: C₅H₁₀N₂O) emerges as a key player in this field, not by direct participation, but through its role as a convertible isocyanide .[11][12] The formyl group can be readily dehydrated in situ using standard reagents to unmask the highly reactive isocyanide functionality.
Why is this advantageous?
-
Handling and Stability: Isocyanides are notorious for their pungent, unpleasant odor and potential toxicity. This compound is a more stable, less volatile, and easier-to-handle solid or liquid precursor, enhancing laboratory safety and convenience.
-
Scaffold Incorporation: The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties.[13][14] Using this compound as the isocyanide surrogate provides a direct and efficient route to embed this valuable structural motif into the final MCR product.
Core Application: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful tool for synthesizing α-acylamino amides, which are excellent peptidomimetics. It combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide.[9][15]
The Ugi Reaction Mechanism
The reaction proceeds through a series of well-established steps, driven by the formation of key ionic intermediates. It is typically favored in polar protic solvents like methanol.[7][16]
-
Imine Formation: The aldehyde and amine condense to form an imine.
-
Iminium Ion Activation: The carboxylic acid protonates the imine, generating a highly electrophilic iminium ion.
-
α-Addition: The nucleophilic isocyanide carbon attacks the iminium ion, forming a nitrilium ion intermediate.
-
Carboxylate Capture: The carboxylate anion attacks the nitrilium ion, yielding an O-acyl-isoamide intermediate.
-
Mumm Rearrangement: An irreversible intramolecular acyl transfer (the Mumm rearrangement) occurs, leading to the stable α-acylamino amide product.[16]
Caption: Generalized mechanism of the Ugi four-component reaction.
Protocol: Ugi Synthesis of a Piperazine-Containing Peptidomimetic
This protocol details the synthesis of a model compound using this compound as the convertible isocyanide. The procedure is designed to be self-validating through clear steps for reaction setup, monitoring, and purification.
Objective: To synthesize N-(1-(benzylamino)-2-methyl-1-oxopropan-2-yl)-N-benzyl-1-formylpiperazine-4-carboxamide.
Table 1: Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |
| This compound | 114.15 | 1.0 | 114 mg | Isocyanide precursor |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.1 | 0.1 mL | Dehydrating agent |
| Triethylamine (TEA) | 101.19 | 2.5 | 0.35 mL | Base, acid scavenger |
| Benzaldehyde | 106.12 | 1.0 | 0.1 mL | Aldehyde component |
| Benzylamine | 107.15 | 1.0 | 0.11 mL | Amine component |
| 2-((1-formylpiperazin-4-yl)carbonyl)benzoic acid | 278.27 | 1.0 | 278 mg | Carboxylic acid component |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL | Solvent |
| Methanol (MeOH), anhydrous | - | - | 5 mL | Co-solvent |
| Saturated NaHCO₃ solution | - | - | 20 mL | For workup |
| Brine | - | - | 20 mL | For workup |
| Anhydrous MgSO₄ | - | - | - | Drying agent |
| Silica Gel | - | - | - | For column chromatography |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Ugi-4CR protocol.
Step-by-Step Methodology:
-
In Situ Isocyanide Generation (Causality: Activation of the Precursor):
-
To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (114 mg, 1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL).
-
Add triethylamine (0.35 mL, 2.5 mmol). The base is crucial to neutralize the HCl generated during dehydration.
-
Cool the solution to 0°C in an ice bath.
-
Add phosphorus oxychloride (0.1 mL, 1.1 mmol) dropwise over 5 minutes. Stir the mixture at 0°C for 1 hour. This controlled addition prevents runaway reactions and maximizes the yield of the reactive piperazine-isocyanide intermediate.
-
-
Reaction Assembly (Causality: One-Pot Convergence):
-
To the cold solution containing the in situ generated isocyanide, sequentially add benzylamine (0.11 mL, 1.0 mmol), benzaldehyde (0.1 mL, 1.0 mmol), and the custom carboxylic acid (278 mg, 1.0 mmol).
-
Add anhydrous methanol (5 mL). The polar protic co-solvent is known to facilitate the Ugi reaction mechanism.[7]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the limiting starting material (typically the aldehyde) indicates completion.
-
-
Aqueous Workup (Causality: Isolation of Crude Product):
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure α-acylamino amide product.
-
Alternative Application: The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is another classic isocyanide-based MCR that produces α-acyloxy amides from an aldehyde (or ketone), a carboxylic acid, and an isocyanide.[10][17][18]
The Passerini Reaction Mechanism
Unlike the Ugi reaction, the Passerini reaction is believed to proceed via a non-ionic, concerted pathway, which is favored in aprotic solvents and at high reactant concentrations.[8][18]
-
Hydrogen Bonding: The carbonyl compound and carboxylic acid form a hydrogen-bonded cluster.
-
Concerted α-Addition: This cluster undergoes a concerted, trimolecular reaction with the isocyanide through a cyclic transition state. This single step forms an α-adduct intermediate.
-
Acyl Transfer: A subsequent rapid acyl transfer rearrangement yields the final, stable α-acyloxy amide product.
Caption: Concerted mechanism of the Passerini three-component reaction.
Protocol: Passerini Synthesis of a Piperazine-Containing α-Acyloxy Amide
Objective: To synthesize 2-(4-methoxyphenyl)-2-oxo-1-phenylethyl this compound-4-carboxylate.
Table 2: Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |
| This compound | 114.15 | 1.0 | 114 mg | Isocyanide precursor |
| Burgess Reagent | 238.28 | 1.2 | 286 mg | Dehydrating agent (milder alternative) |
| Benzaldehyde | 106.12 | 1.0 | 0.1 mL | Aldehyde component |
| 4-Methoxybenzoic Acid | 152.15 | 1.0 | 152 mg | Carboxylic acid component |
| Tetrahydrofuran (THF), anhydrous | - | - | 10 mL | Aprotic solvent |
Step-by-Step Methodology:
-
In Situ Isocyanide Generation:
-
In a flame-dried flask under N₂, dissolve this compound (114 mg, 1.0 mmol) and Burgess reagent (286 mg, 1.2 mmol) in anhydrous THF (5 mL).
-
Stir the mixture at room temperature for 1 hour to generate the isocyanide. The use of a mild dehydrating agent like the Burgess reagent is often preferred to avoid side reactions.
-
-
Reaction Assembly and Execution:
-
To the solution, add 4-methoxybenzoic acid (152 mg, 1.0 mmol) and benzaldehyde (0.1 mL, 1.0 mmol).
-
Seal the flask and stir the reaction at room temperature for 48 hours. The absence of protic solvents is key to favoring the Passerini pathway.[17]
-
-
Workup and Purification:
-
Concentrate the reaction mixture directly under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to isolate the target α-acyloxy amide.
-
Conclusion
This compound serves as a highly effective and practical surrogate for the direct use of volatile and odorous piperazine-based isocyanides. Its application in cornerstone multi-component reactions like the Ugi-4CR and Passerini-3CR provides a robust and efficient strategy for embedding the medicinally important piperazine scaffold into complex, diverse molecular frameworks. The protocols outlined herein demonstrate the straightforward nature of its in situ activation and subsequent use, offering a reliable methodology for chemists in academic and industrial research to accelerate the synthesis of novel chemical entities for drug discovery and development.
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- 6. researchgate.net [researchgate.net]
- 7. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 8. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Passerini reaction - Wikipedia [en.wikipedia.org]
- 18. Passerini Reaction [organic-chemistry.org]
Analytical Strategies for the Quantification of 1-Formylpiperazine in Pharmaceutical Materials
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Formylpiperazine (FP) is a piperazine derivative that can emerge as a process-related impurity or degradation product in the synthesis of various active pharmaceutical ingredients (APIs). Due to its structural alerts, it may be classified as a potentially genotoxic impurity (PGI), necessitating its control at trace levels.[1] This application note provides a comprehensive guide to the analytical methodologies for the precise and sensitive quantification of this compound. We will explore detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV), explaining the causality behind experimental choices to ensure robust and reliable results.
Introduction: The Imperative for Controlling this compound
This compound (CAS No: 7755-92-2, Molecular Formula: C₅H₁₀N₂O) is a secondary amine that can be formed from piperazine and a formyl source, such as formaldehyde or formic acid.[2][3] In pharmaceutical development, controlling impurities is paramount to ensure the safety and efficacy of the final drug product. When an impurity contains structural features that suggest a potential for mutagenicity, it falls under heightened regulatory scrutiny.
The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of mutagenic impurities to limit the potential carcinogenic risk.[1][4] This guideline establishes the concept of the Threshold of Toxicological Concern (TTC), which for most mutagenic impurities is set at 1.5 µg per person per day.[4][5] For an API with a daily dose of 1 gram, this translates to an impurity limit of just 1.5 parts per million (ppm), demanding highly sensitive and specific analytical methods for quantification.[5] Therefore, developing and validating robust analytical procedures for impurities like this compound is not merely a quality control exercise but a critical component of patient safety and regulatory compliance.
General Analytical Workflow
The quantification of trace-level impurities follows a structured workflow, from initial sample handling to final data reporting. Each step must be carefully optimized to ensure accuracy and precision.
Caption: General workflow for this compound analysis.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound, with a boiling point of 264-266 °C, is amenable to GC analysis.[6] The gas chromatograph separates the analyte from the sample matrix, and the mass spectrometer provides highly specific detection and identification based on the mass-to-charge ratio (m/z) of the compound and its fragments.[7] This method is often chosen for its robustness and the high degree of confidence it provides in peak identification. PubChem provides reference GC-MS spectral data, which can be used for library matching.[2]
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.
-
Add a suitable solvent (e.g., Methanol, Dichloromethane) and sonicate for 10 minutes to dissolve.[3]
-
Dilute to the mark with the same solvent. This yields a sample concentration of 10 mg/mL.
-
Rationale: A relatively high sample concentration is used to achieve low ppm-level detection limits for the impurity. The choice of solvent should ensure the solubility of both the API and the impurity without causing on-column degradation.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 100 µg/mL in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 µg/mL to 2.0 µg/mL.
-
Rationale: This calibration range corresponds to approximately 5 ppm to 200 ppm relative to the 10 mg/mL sample concentration, covering a typical range for impurity quantification.
-
-
GC-MS Instrumental Parameters:
-
GC System: Agilent 8890 or equivalent.
-
Injector: Splitless mode, 250 °C.
-
Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent polar column).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: 10 minutes at 240 °C.
-
-
MS System: Agilent 5977B or equivalent single quadrupole MS.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temp: 230 °C.
-
MS Quad Temp: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Rationale: A polar (WAX) column is selected to ensure good peak shape for the polar, amine-containing analyte. A splitless injection maximizes sensitivity. SIM mode is used instead of full scan to significantly increase the signal-to-noise ratio, which is essential for trace-level quantification.[5]
-
Data Analysis and System Suitability
-
Identification: The retention time of the peak in the sample chromatogram must match that of the reference standard. The ratio of qualifier to quantifier ions must be within ±20% of the ratio observed in the standard.
-
Quantification: Calculate the concentration using the linear regression equation derived from the calibration curve.
-
System Suitability: Inject the midpoint calibration standard six times. The relative standard deviation (%RSD) of the peak areas should be ≤ 10.0%.
Caption: Workflow for GC-MS analysis of this compound.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
LC-MS/MS is the benchmark for ultra-trace quantification due to its exceptional sensitivity and selectivity.[8] This technique is particularly well-suited for analyzing potential genotoxic impurities at the low ppm or sub-ppm levels required by the TTC.[5] The liquid chromatograph separates the components, and the triple quadrupole mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This process virtually eliminates matrix interference, providing superior sensitivity.[8][9]
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the drug substance into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Water:Acetonitrile). This yields a sample concentration of 1.0 mg/mL.
-
Rationale: A lower sample concentration is often feasible with LC-MS/MS due to its high sensitivity, which can help minimize matrix effects and ion suppression.
-
-
Standard Preparation:
-
Prepare a 1.0 µg/mL stock solution of this compound in the diluent.
-
Prepare calibration standards ranging from 0.1 ng/mL to 10 ng/mL by serial dilution.
-
Rationale: This range corresponds to 0.1 ppm to 10 ppm relative to the 1.0 mg/mL sample concentration, ideal for controlling a PGI around the 1.5 ppm limit.
-
-
LC-MS/MS Instrumental Parameters:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Waters ACQUITY BEH HILIC, 100 mm x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 95% B to 40% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions (Hypothetical):
-
Precursor Ion [M+H]⁺: m/z 115.1
-
Product Ion (Quantifier): m/z 57.1 (Fragment corresponding to piperazine ring cleavage)
-
Product Ion (Qualifier): m/z 86.1 (Fragment corresponding to loss of CO)
-
-
Rationale: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is chosen for better retention of the polar this compound. Ammonium formate and formic acid in the mobile phase aid in protonation for ESI+ mode and improve peak shape.[10] The MRM transitions must be empirically optimized by infusing the reference standard to find the most intense and stable fragments.
-
Data Analysis and System Suitability
-
Identification & Quantification: As per the GC-MS method, based on retention time, ion ratios, and the calibration curve.
-
System Suitability: Inject the LOQ-level standard. The signal-to-noise ratio (S/N) must be ≥ 10. The %RSD for six replicate injections of a mid-level standard should be ≤ 15.0%.
Caption: Workflow for LC-MS/MS analysis of this compound.
Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Rationale
HPLC with UV detection is a workhorse in most pharmaceutical quality control laboratories due to its reliability and cost-effectiveness.[11] However, this compound lacks a significant UV chromophore, making direct detection at trace levels challenging. To overcome this, a pre-column derivatization step can be employed to attach a UV-active tag to the molecule.[12][13] This method is suitable when the required detection limits are not as stringent or when MS detectors are unavailable. A common derivatizing agent for secondary amines is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts to form a stable, UV-active product.[12][13]
Experimental Protocol: HPLC-UV with Derivatization
-
Derivatization Reagent: Prepare a 1 mg/mL solution of NBD-Cl in Acetonitrile.
-
Sample Derivatization:
-
Prepare a 10 mg/mL solution of the API in a suitable solvent (e.g., Acetonitrile).
-
To 1.0 mL of this solution in a vial, add 100 µL of a buffer (e.g., 0.1 M Borate buffer, pH 9.0) and 200 µL of the NBD-Cl reagent.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Standard Derivatization:
-
Prepare a 10 µg/mL solution of this compound standard.
-
Derivatize 1.0 mL of this standard in the same manner as the sample. This creates the high standard for the calibration curve.
-
Prepare and derivatize other standards to build a curve (e.g., from 0.05 µg/mL to 2 µg/mL).
-
-
HPLC-UV Instrumental Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30 °C.
-
Detection: UV Diode Array Detector (DAD) at 340 nm.[12]
-
Rationale: A reversed-phase C18 column is suitable for separating the relatively non-polar NBD-derivative. The detection wavelength is chosen based on the absorbance maximum of the derivative.[12] The derivatization reaction conditions (pH, temperature, time) must be optimized to ensure complete and repeatable reaction.
-
Data Analysis and System Suitability
-
Quantification: Calculate concentration based on the peak area of the derivatized analyte against the derivatized standards.
-
System Suitability: The %RSD for six replicate injections should be ≤ 5.0%. The tailing factor for the derivatized peak should be ≤ 2.0.
Method Validation Summary
A summary of typical performance characteristics for the described methods is presented below. These values are illustrative and must be established during formal method validation as per ICH Q2(R1) guidelines.
| Parameter | GC-MS | LC-MS/MS | HPLC-UV (with Derivatization) |
| Specificity | High (based on RT and mass fragments) | Very High (based on RT and MRM) | Moderate (based on RT, potential API interference) |
| LOD | ~0.5 - 1 ppm | < 0.1 ppm | ~5 - 10 ppm |
| LOQ | ~1.5 - 3 ppm | ~0.3 ppm | ~15 - 30 ppm |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 85 - 115% |
| Precision (%RSD) | < 10% | < 15% (at LOQ) | < 5% |
| Primary Application | Routine QC, impurity identification | PGI control, trace-level analysis | General QC, when MS is unavailable |
Data are estimated based on similar analyses reported in the literature.[7][8][12]
Conclusion
The choice of analytical method for quantifying this compound depends critically on the required sensitivity and the context of the analysis.
-
LC-MS/MS is the gold standard for controlling this compound as a potentially genotoxic impurity, offering the unparalleled sensitivity and selectivity required to meet stringent TTC-based limits.[5][8]
-
GC-MS provides a robust and reliable alternative, suitable for situations where volatility is not an issue and ppm-level detection is sufficient.[7][14]
-
HPLC-UV with pre-column derivatization is a viable option for routine quality control when the highest sensitivity is not required and MS instrumentation is not available.[12][13]
Each method must be carefully developed, optimized, and validated according to ICH guidelines to ensure that it is fit for its intended purpose, ultimately safeguarding patient health and ensuring product quality.[9]
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82191, 1-Piperazinecarboxaldehyde.
- Singh, L., Nadam, S. R., & Nanjappan, S. (2022). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. Future Journal of Pharmaceuticals and Health Sciences, 2(4), 211-223. (URL provided in search results)
- Armenta, S., Garrigues, S., & de la Guardia, M. (2008). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 27(6), 497-511. (URL provided in search results)
- Chidella, K., & V, R. (2022). Review on identification and quantification of genotoxic impurities. ScienceScholar, 4(2). (URL provided in search results)
- Wang, J., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(19), 6296. [Link]
- Raman, N. V. V. S. S., Prasad, A. V., & Ratnakar, K. (2011). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. American Pharmaceutical Review. (URL provided in search results)
- De Ruiter, J., et al. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 4, 2038-2046. [Link]
- Reddy, B., & Kumar, P. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1016. (URL provided in search results)
- Reddy, B., & Kumar, P. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Dragana, P., et al. (2007). Sample Preparation in Analysis of Pharmaceuticals.
- Fu, X., Liao, Y., & Liu, H. (2005). Sample preparation for pharmaceutical analysis. Analytical and Bioanalytical Chemistry, 381(1), 75-77. [Link]
- Dong, M. W. (2022). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. (URL provided in search results)
- Devlekar, P., et al. (2019). Process Validation of Olanzapine Intermediate: N-Formyl Piperazine. World Journal of Pharmaceutical Research, 8(9), 1034-1040. (URL provided in search results)
- Ye, H., et al. (2025). Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine. Journal of Pharmaceutical and Biomedical Analysis, 252, 116459. [Link]
- De Ruiter, J., et al. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. (URL provided in search results)
- Reddy, B., & Kumar, P. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Al-Absi, H. R. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. (URL provided in search results)
- De Ruiter, J., et al. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
- Reddy, B., & Kumar, P. (2014). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv.
- United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- de Freitas, L. A. R., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 920. [Link]
- Bijleveld, N., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3326. [Link]
- U.S. Pharmacopeia. (2017). Pharmacopeial Forum 43(1).
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Troubleshooting & Optimization
Technical Support Center: 1-Formylpiperazine Synthesis
Welcome to the technical support center for the synthesis of 1-Formylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this important synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Question 1: My reaction is producing a significant amount of a higher boiling point impurity, leading to low yields of this compound. How can I prevent this?
Answer:
The most common side reaction in the formylation of piperazine is over-formylation, resulting in the formation of the symmetrical byproduct, 1,4-diformylpiperazine . This occurs because both nitrogen atoms in the piperazine ring are nucleophilic and can react with the formylating agent.
Root Cause Analysis:
The formation of the mono- versus di-substituted product is a classic example of kinetic versus thermodynamic control. The initial formylation to this compound is generally faster (the kinetic product). However, if the reaction is left for too long, at elevated temperatures, or with an excess of the formylating agent, the second nitrogen can react, leading to the more thermodynamically stable 1,4-diformylpiperazine.
Mitigation Strategies:
-
Stoichiometric Control: The most straightforward approach is to use a large excess of piperazine relative to the formylating agent (e.g., formic acid, methyl formate). A 3 to 5-fold excess of piperazine significantly increases the statistical probability of the formylating agent reacting with an un-substituted piperazine molecule.[1]
-
Controlled Addition of Formylating Agent: Instead of adding the formylating agent all at once, a slow, dropwise addition to the solution of piperazine helps to maintain a low concentration of the formylating agent throughout the reaction, favoring mono-substitution.[1]
-
Temperature Management: Lowering the reaction temperature can enhance selectivity for the mono-formylated product. The second formylation step generally has a higher activation energy, so reducing the temperature will slow it down more significantly than the initial formylation.[1]
-
Use of Monoprotonated Piperazine: By using a piperazinium salt (e.g., piperazine monohydrochloride), the reactivity of one nitrogen is effectively blocked by protonation, directing the formylation to the free amine and preventing di-substitution.[2][3]
Experimental Protocol for Minimizing Di-substitution:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (3.0 eq) in a suitable solvent (e.g., toluene).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add the formylating agent (e.g., methyl formate, 1.0 eq) dropwise over 1-2 hours, maintaining the low temperature.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed and before significant formation of the di-substituted product is observed, proceed with the work-up.
Question 2: My yield is consistently low, even after addressing the di-substitution issue. What other side reactions could be occurring?
Answer:
Low yields can stem from several factors beyond over-formylation. These can be related to the stability of the reagents and product, as well as competing reaction pathways.
Potential Side Reactions and Causes:
-
Decomposition of Formic Acid: When using formic acid at high temperatures, it can decompose into carbon monoxide and water.[4] This reduces the amount of available formylating agent.
-
Side Reactions with Formaldehyde: If formaldehyde is used as the formylating agent in combination with formic acid (Eschweiler-Clarke conditions), it can react with amino acids (if present as impurities or starting materials) to form various adducts.[5][6][7]
-
Hydrolysis of Product: this compound, being an amide, can be susceptible to hydrolysis back to piperazine and formic acid, especially during aqueous work-up under acidic or basic conditions if not properly controlled.
-
Thermal Degradation: Prolonged exposure to high temperatures during the reaction or distillation can lead to decomposition of the product. While specific data for this compound is limited, piperazine derivatives can undergo thermal degradation.[8][9]
Troubleshooting Low Yields:
| Observation | Potential Cause | Recommended Action |
| Gas evolution (other than CO2 from some methods) | Decomposition of formic acid | Use a milder formylating agent like methyl formate or conduct the reaction at a lower temperature. |
| Complex mixture of byproducts by GC-MS | Side reactions of formaldehyde | If using Eschweiler-Clarke conditions, ensure precise stoichiometry and temperature control. Consider alternative formylating agents. |
| Loss of product during aqueous work-up | Hydrolysis of the amide bond | Perform the work-up at a neutral pH and at low temperatures. Minimize the time the product is in contact with aqueous acidic or basic solutions. |
| Darkening of reaction mixture or distillation pot | Thermal decomposition | Reduce the reaction temperature and time. For purification, consider vacuum distillation at a lower temperature or non-thermal methods like column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the best formylating agent for the synthesis of this compound?
The choice of formylating agent depends on the desired scale, available equipment, and tolerance for side products.
-
Formic Acid: A common and cost-effective reagent. It can be used directly with piperazine, often with azeotropic removal of water.[10] The main drawback is the potential for decomposition at higher temperatures.
-
Methyl Formate: A milder alternative that often gives cleaner reactions. The reaction is typically performed in a suitable solvent.
-
Formaldehyde/Formic Acid (Eschweiler-Clarke): This method is typically used for methylation, but under controlled conditions, can be adapted for formylation. Careful control of stoichiometry is crucial to avoid methylation.[11]
Q2: How can I effectively purify this compound from the 1,4-diformylpiperazine byproduct?
The significant difference in boiling points and polarity between this compound and 1,4-diformylpiperazine allows for effective separation.
-
Fractional Distillation under Vacuum: This is a common method for purification on a larger scale. This compound has a lower boiling point than 1,4-diformylpiperazine.
-
Column Chromatography: For smaller scales or to achieve very high purity, silica gel column chromatography is effective. A solvent system of dichloromethane/methanol or ethyl acetate/hexane can be used.
-
Crystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent can be an effective purification method.
Q3: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for monitoring the reaction progress. It allows for the separation and identification of starting materials, the desired product, and byproducts like 1,4-diformylpiperazine.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the final product and quantifying impurities. The symmetry of 1,4-diformylpiperazine results in a simpler spectrum compared to the unsymmetrical this compound, making it easy to distinguish.[14][15]
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the reaction's progress in real-time.
Visualizing Reaction Pathways and Troubleshooting
Caption: Reaction pathways in piperazine formylation.
Caption: Troubleshooting workflow for low yields.
References
- Formyl
- Kavala, V., et al. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses.
- Wikipedia. (n.d.). Formic acid. [Link]
- Monarch Chemicals. (2023).
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
- ResearchGate. (n.d.). Reaction conditions optimization with 1-methylpiperazine formylation by CO2/H2 as model reaction. [Link]
- Monarch Chemicals. (2024). How the Formic Acid Is Extracted and Manufactured?. [Link]
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
- Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]
- Monarch Chemicals. (2023).
- Devlekar, J. I., et al. (2019). SYNTHESIS, CHARACTERIZATION AND PROCESS VALIDATION OF OLANZAPINE INTERMEDIATES. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 8(9), 1034-1041. [Link]
- Kim, J., & Lee, W. K. (2005). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bull. Korean Chem. Soc., 26(1), 145-147. [Link]
- ResearchGate. (n.d.). How formaldehyde reacts with amino acids. [Link]
- Frey, J., et al. (2003). 3,4-DIBROMO-2,5-DIFORMYLTHIOPHENE. Organic Syntheses, 80, 142. [Link]
- Fine, N., & Rochelle, G. (2014). Thermodynamic and Kinetic Modeling of Piperazine/2-Methylpiperazine. Energy Procedia, 63, 493-503. [Link]
- Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096. [Link]
- Toma, K., et al. (1993). Reevaluation of the Reaction of Formaldehyde at Low Concentration With Amino Acids. Journal of nutritional science and vitaminology, 39(3), 265-277. [Link]
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Archer, R. P. (2010). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 2(6), 727-734. [Link]
- UNODC. (2013).
- PubMed. (2024). Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. [Link]
- ResearchGate. (2014). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. [Link]
- Alver, Ö., Parlak, C., & Şenyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 67(3-4), 793–801. [Link]
- Ahluwalia, V. K., et al. (1995). Reactions of amines and formaldehyde/aryl aldehydes in combination or in isolation, with 1-(2-hydroxyphenyl). Indian Journal of Chemistry - Section B, 34B(12), 1104-1106. [Link]
- ResearchGate. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
- Głośnicka, I., et al. (2018). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 23(11), 2993. [Link]
- Capital Resin Corporation. (2022). How Formaldehyde Reacts With Amino Acids. [Link]
- Freeman, S. A., et al. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 50(14), 8512-8524. [Link]
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- 14. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification Techniques for 1-Formylpiperazine
For: Researchers, scientists, and drug development professionals.
This technical support guide provides a comprehensive resource for troubleshooting common issues encountered during the purification of 1-formylpiperazine. The question-and-answer format is designed to directly address specific experimental challenges, offering both theoretical explanations and practical, field-proven protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound and what is their origin?
A1: Impurities in this compound primarily originate from its synthesis, which commonly involves the formylation of piperazine. Key impurities include:
-
Unreacted Piperazine: Incomplete reaction leaves residual starting material.
-
1,4-Diformylpiperazine: Over-reaction or non-selective formylation leads to this common byproduct.[1] Its structural similarity can complicate purification.
-
Degradation Products: Improper storage or handling can lead to the formation of various degradation products.[2]
-
Residual Solvents: Solvents used during the synthesis and workup may be present in the crude product.
Understanding the impurity profile is crucial for selecting the most effective purification strategy.
Q2: My this compound sample is discolored (yellow to brown). What causes this and how can it be rectified?
A2: High-purity this compound is typically a colorless to pale yellow liquid.[3][4][5] Discoloration often indicates the presence of minor, highly colored impurities or degradation byproducts.
Recommended Decolorization Methods:
-
Activated Carbon Treatment: A slurry of activated carbon in a suitable solvent can effectively adsorb colored impurities. Subsequent filtration removes the carbon.
-
Vacuum Distillation: This is highly effective for separating the volatile this compound from non-volatile colored impurities.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: A thorough understanding of the physical properties of this compound is essential for designing effective purification protocols.
| Property | Value | Source(s) |
| Molecular Weight | 114.15 g/mol | [3][6][7] |
| Boiling Point | 264-266 °C (at 760 mmHg) | [3][4][6][8] |
| Melting Point | < 25 °C | [6] |
| Density | ~1.11 g/cm³ at 25 °C | [3][6][8] |
| Refractive Index | ~1.512 at 20 °C | [3][8] |
Part 2: Troubleshooting Guides & Experimental Protocols
Issue 1: Co-elution of this compound with 1,4-diformylpiperazine during column chromatography.
Symptoms:
-
Fractions collected from the column show contamination with 1,4-diformylpiperazine upon analysis (e.g., GC-MS, NMR).
Root Cause Analysis: The polarity of this compound and 1,4-diformylpiperazine can be very similar, leading to poor separation on standard silica gel chromatography.
Solution: Gradient Elution Chromatography
A gradient elution, where the polarity of the mobile phase is gradually increased, can enhance the separation of these closely related compounds.
Experimental Protocol: Gradient Elution Column Chromatography
-
Column Packing: Pack a silica gel column using a non-polar solvent (e.g., hexane or heptane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) and load it onto the column.
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the proportion of the more polar solvent (ethyl acetate) in the mobile phase. The exact gradient will depend on the specific impurity profile and should be optimized using thin-layer chromatography (TLC) beforehand.
-
-
Fraction Collection: Collect fractions and analyze their purity by TLC or another appropriate analytical technique.[9][10]
Workflow for Chromatographic Separation
Caption: Gradient elution chromatography workflow.
Issue 2: Low yield after purification by crystallization.
Symptoms:
-
A significant amount of the product remains in the mother liquor, resulting in poor recovery.
Root Cause Analysis: this compound is a low-melting solid and is highly soluble in many common organic solvents, making classical crystallization from a single solvent challenging.
Solution: Anti-Solvent Crystallization
This technique involves dissolving the compound in a "good" solvent and then adding a "poor" or "anti-solvent" to induce precipitation.[11]
Experimental Protocol: Anti-Solvent Crystallization
-
Solvent Selection:
-
Good Solvent: A solvent in which this compound is highly soluble (e.g., ethyl acetate, acetone).
-
Anti-Solvent: A solvent in which this compound is poorly soluble (e.g., hexane, heptane).
-
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the good solvent at room temperature.
-
Slowly add the anti-solvent dropwise with vigorous stirring.
-
Continue adding the anti-solvent until the solution becomes persistently cloudy.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
-
Issue 3: Incomplete removal of piperazine starting material.
Symptoms:
-
The purified this compound is contaminated with piperazine, which can be detected by its characteristic signals in NMR or by GC-MS.
Root Cause Analysis: Piperazine is a basic compound and can be difficult to remove by chromatography or crystallization alone due to its high polarity.
Solution: Acid Wash Extraction
An acidic wash will protonate the basic piperazine, forming a water-soluble salt that can be easily separated in an aqueous layer.
Experimental Protocol: Acid Wash Extraction
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Repeat the wash two to three times.
-
Neutralization (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[12][13]
Logical Diagram of Acid Wash Extraction
Caption: Process flow for removing piperazine impurity.
Part 3: References
-
This compound - Gasmet.com.hk. Available at: [Link]
-
This compound - Chem-Impex. Available at: [Link]
-
1-Piperazinecarboxaldehyde | C5H10N2O | CID 82191 - PubChem - NIH. Available at: [Link]
-
Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. Available at: [Link]
-
1,4-Diformylpiperazine - Chem-Impex. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]
-
Analytical Methods - RSC Publishing. Available at: [Link]
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- 3. chemimpex.com [chemimpex.com]
- 4. 1-Piperazinecarbaldehyde | 7755-92-2 [chemicalbook.com]
- 5. This compound | 7755-92-2 | TCI AMERICA [tcichemicals.com]
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- 7. 1-Piperazinecarboxaldehyde | C5H10N2O | CID 82191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-甲醛哌嗪 technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]
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- 13. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low yield in 1-Formylpiperazine reactions
Technical Support Center: 1-Formylpiperazine Synthesis
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high yields and purity in this common but deceptively tricky formylation reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not just to solve a problem, but to understand it.
Overview of Core Synthesis Pathways
The N-formylation of piperazine is a fundamental transformation, typically accomplished via two primary routes:
-
Direct Formylation with Formic Acid: This is a classical and atom-economical approach where piperazine is heated with formic acid. The reaction is an equilibrium-driven condensation that produces water as a byproduct. Achieving high conversion requires effective removal of this water.
-
Formylation with Formic Acid Esters: Reacting piperazine with an ester like methyl formate or ethyl formate is another common method.[1][2] This reaction is driven by the removal of the alcohol byproduct (e.g., methanol) via distillation.
While seemingly straightforward, both methods are susceptible to issues such as incomplete conversion and the formation of the undesired by-product, 1,4-diformylpiperazine. This guide will address these specific challenges in a practical, question-and-answer format.
Troubleshooting Guide: Low Yield & Purity Issues
Q1: My reaction has stalled with significant unreacted piperazine remaining. What is the primary cause and how do I fix it?
Answer: This is the most common issue and is almost always caused by the presence of water in the reaction medium .
-
Causality Explained: The direct formylation of piperazine with formic acid is a reversible dehydration reaction. The initial step is an acid-base reaction to form piperazinium formate salt. Upon heating, this salt loses water to form the amide product, this compound. According to Le Châtelier's principle, the accumulation of water (a product) in the reaction mixture will shift the equilibrium back towards the starting materials, preventing the reaction from reaching completion.[3][4]
-
Troubleshooting Protocol: Azeotropic Water Removal The most robust solution is to actively remove water as it forms using a Dean-Stark apparatus.[5][6][7]
Step-by-Step Protocol:
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagents: Charge the flask with piperazine (1.0 eq.), a slight excess of formic acid (1.1-1.2 eq.), and a solvent that forms an azeotrope with water, such as toluene or xylene.[8] The solvent volume should be sufficient for good stirring and reflux (typically 3-5 mL per gram of piperazine).
-
Reaction: Heat the mixture to a vigorous reflux. You will observe the toluene-water azeotrope condensing and collecting in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask.
-
Monitoring: The reaction is complete when water ceases to collect in the trap. This typically takes several hours. Progress can also be monitored by TLC or GC-MS.
-
Work-up: Once complete, cool the reaction, and proceed with standard aqueous work-up and purification.
-
Q2: I'm getting a significant amount of a less polar, solid by-product that I suspect is 1,4-diformylpiperazine. How can I prevent its formation?
Answer: The formation of the di-substituted by-product, 1,4-diformylpiperazine, occurs when the initially formed this compound competes with the remaining piperazine for the formylating agent.[9][10] This is a problem of relative reactivity and stoichiometry.
-
Causality Explained: The remaining secondary amine on this compound is still nucleophilic, albeit less so than piperazine itself due to the electron-withdrawing effect of the formyl group. If local concentrations of the formylating agent are too high or the reaction is run for an extended period under harsh conditions, this second formylation can become significant.
-
Strategies for Maximizing Mono-formylation:
Strategy Mechanism of Action Recommended Implementation Control Stoichiometry Limits the availability of the formylating agent, ensuring piperazine is the primary nucleophile reacting. Use no more than 1.05-1.1 equivalents of the formylating agent (e.g., formic acid or methyl formate).[8] Slow Addition Maintains a low concentration of the formylating agent throughout the reaction, favoring reaction with the more nucleophilic piperazine. Add the formylating agent dropwise to a solution or slurry of piperazine at a controlled temperature (e.g., 0-25 °C) before heating. Use Piperazine Excess Leverages a large excess of the more reactive starting material to outcompete the mono-substituted product for the formylating agent. Use 2-3 equivalents of piperazine. While effective, this requires a more rigorous purification step to remove the unreacted starting material.
Q3: My crude product is a water-soluble oil, and I'm having difficulty with extraction and purification. What is an effective work-up and purification protocol?
Answer: Both this compound and unreacted piperazine are basic and have high water solubility, which complicates standard liquid-liquid extractions. The key is to carefully manipulate the pH during the work-up.
-
Causality Explained: At neutral or acidic pH, both compounds exist as protonated, water-soluble salts. To extract them into an organic solvent, they must be converted to their free-base forms. However, making the solution too basic can cause emulsions and may not fully suppress the solubility of this compound in the aqueous layer.
-
Optimized Work-up and Purification Protocol:
-
Solvent Removal: After the reaction, remove the bulk of the solvent (e.g., toluene from azeotropic dehydration) using a rotary evaporator.
-
Basification: Dissolve the residue in water and cool in an ice bath. Carefully add a strong base, such as 50% aqueous NaOH, until the pH is >12. This ensures both piperazine and the product are in their free-base forms.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent. Dichloromethane or a 9:1 mixture of dichloromethane/isopropanol is often effective.[11]
-
Washing: Combine the organic extracts and wash with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The most effective purification method is vacuum distillation. This compound is a high-boiling oil, and this method effectively separates it from non-volatile impurities and any residual piperazine.[1]
-
Visualizing the Process
Reaction Mechanism & Equilibrium
The diagram below illustrates the reversible nature of the formylation reaction with formic acid, highlighting the critical role of water removal.
Caption: Equilibrium in the synthesis of this compound.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving low-yield issues.
Caption: A decision tree for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q: Which formylating agent is better, formic acid or methyl formate? A: Both are effective. Formic acid with azeotropic removal of water is often more robust and scalable.[3] The methyl formate method can be simpler for small-scale lab preparations as it avoids the need for a Dean-Stark apparatus, but requires careful distillation to remove the methanol byproduct.[1]
Q: Can I run the reaction neat, without any solvent? A: Yes, heating piperazine and formic acid neat is possible. However, it can be difficult to control the temperature, and the reaction mixture becomes very viscous. More importantly, without a solvent, there is no efficient way to remove the water as it forms, often leading to the incomplete conversion issues discussed in Q1.
Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the structure.[12] GC-MS is excellent for assessing purity and identifying volatile impurities like residual piperazine or 1,4-diformylpiperazine.[8]
Q: Are there any special safety precautions for this reaction? A: Yes. Piperazine can cause skin and respiratory irritation. Formic acid is corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
- Eschweiler–Clarke reaction. (n.d.). In Wikipedia.
- The Organic Chemistry Tutor. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube.
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
- Grokipedia. (n.d.). Eschweiler–Clarke reaction.
- Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction.
- Olah, G. A., & Arvanaghi, M. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
- Frey, J., Proemmel, S., Armitage, M. A., & Holmes, A. B. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
- (n.d.). Organic Syntheses Procedure. Organic Syntheses.
- BenchChem. (2025, December).
- ChemicalBook. (n.d.). N-Formylpiperidine synthesis.
- PrepChem.com. (n.d.). Synthesis of this compound hydrochloride.
- University of Rochester, Department of Chemistry. (n.d.). How To: Remove Residual Water.
- Horrom, B. W., Freifolder, M., & Stone, G. R. (1954). This compound and Related Compounds. Journal of Organic Chemistry.
- Fasihi, M. (2017, October 10). What actually means of azeotropic removal of water?
- BenchChem. (n.d.). This compound | 7755-92-2.
- (n.d.). Preparation of N-formyl morpholine, N-formyl piperazine and their homologues. Google Patents.
- (n.d.). Prepn. method for n-formyl piperidine and homologs thereof. Google Patents.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Bioactivity of Newly Synthesized Piperazine Compounds. BenchChem.
- (n.d.). Azeotropic distillation. In Wikipedia.
- Chouai, A., Venditto, V. J., & Simanek, E. E. (n.d.). SYNTHESIS OF 2-[3,3'-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS. Organic Syntheses.
- Devlekar, J. I., Kulkarni, S. D., Kandekar, V. B., & Kulkarni, A. A. (2019). SYNTHESIS, CHARACTERIZATION AND PROCESS VALIDATION OF OLANZAPINE INTERMEDIATES. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 8(9), 1034-1044.
- (n.d.). Reaction conditions optimization with 1-methylpiperazine formylation by CO2/H2 as model reaction a 33. ResearchGate.
- (n.d.). Preparation method of 1-cyclopropane formyl piperazine hydrochloride. Google Patents.
- Chem-Impex. (n.d.). 1,4-Diformylpiperazine.
- Craig, J. C., & Young, R. J. (n.d.). 1-benzylpiperazine. Organic Syntheses.
- (n.d.). Method for the dehydration of formic acid. Google Patents.
- Morvan, B. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- ChemicalBook. (2025, January 27). 1,4-DIFORMYLPIPERAZINE.
- (2025, August 6). Synthesis of N-formylmorpholine by reactive-azeotropic distillation.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 1,4-Diformylpiperazine 4164-39-0.
- ChemicalBook. (n.d.). 1,4-DIFORMYLPIPERAZINE CAS#: 4164-39-0.
- ChemicalBook. (n.d.). 1,4-DIFORMYLPIPERAZINE | 4164-39-0.
- (n.d.). Preparation of N-formyl piperidine. Google Patents.
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Technical Support Center: Managing Impurities in 1-Formylpiperazine Production
Welcome to the Technical Support Center for 1-Formylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and control impurities during the synthesis and purification of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurities in this compound, providing a foundational understanding for impurity management.
Q1: What are the most common process-related impurities in the synthesis of this compound?
A1: The most prevalent process-related impurities in the synthesis of this compound are typically unreacted starting materials and over-reaction byproducts. These include:
-
Piperazine: An unreacted starting material that can be carried through the process.
-
1,4-Diformylpiperazine: A common byproduct formed when both nitrogen atoms of the piperazine ring are formylated.[1]
Q2: What are the potential degradation products of this compound?
A2: Under conditions of thermal stress, particularly in aqueous solutions, this compound can be a degradation product of piperazine itself.[2][3][4] Studies on piperazine degradation have identified several products that could be relevant, including N-(2-aminoethyl)piperazine and products resulting from ring-opening reactions.[2][3][4] The stability of this compound should be evaluated under specific storage and process conditions to identify any unique degradation products.
Q3: What are the regulatory guidelines for impurities in an Active Pharmaceutical Ingredient (API) like this compound?
A3: The International Council for Harmonisation (ICH) provides guidelines for impurities in new drug substances, with ICH Q3A(R2) being the most relevant.[5][6] These guidelines establish thresholds for the reporting, identification, and qualification of impurities.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg/day (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg/day (whichever is lower) | 0.05% |
Data synthesized from ICH Q3A(R2) guidelines.[5][6]
It is crucial to consult the latest ICH and regional regulatory guidelines for specific requirements.
Q4: Why is it important to control these impurities?
A4: Controlling impurities in an API is critical for the safety, efficacy, and quality of the final drug product. Even small amounts of impurities can have unintended pharmacological or toxicological effects. Regulatory agencies require a thorough understanding and control of the impurity profile of any API.
II. Troubleshooting Guides
This section provides practical, step-by-step guidance for addressing specific impurity-related issues during the production of this compound.
Scenario 1: High Levels of Unreacted Piperazine Detected
Symptom: GC or HPLC analysis of the crude or final product shows a significant peak corresponding to piperazine, exceeding the desired specification.
Potential Causes & Solutions:
-
Incomplete Reaction: The formylating agent may have been insufficient or of poor quality.
-
Solution: Ensure the stoichiometry of the formylating agent is appropriate. Consider a slight excess of the formylating agent, but be mindful of the potential for increased 1,4-diformylpiperazine formation. Verify the purity of the formylating agent.
-
-
Suboptimal Reaction Conditions: The reaction temperature or time may not have been sufficient for the reaction to go to completion.
-
Solution: Optimize the reaction temperature and time based on literature or in-house experimental data. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to determine the point of completion.
-
Workflow for Addressing High Piperazine Content
Caption: Troubleshooting workflow for high piperazine levels.
Scenario 2: High Levels of 1,4-Diformylpiperazine Detected
Symptom: A significant peak corresponding to 1,4-diformylpiperazine is observed in the chromatogram of the product, indicating over-formylation.
Potential Causes & Solutions:
-
Excess Formylating Agent: Using a large excess of the formylating agent can drive the reaction towards the disubstituted product.
-
Solution: Carefully control the stoichiometry of the formylating agent. A molar ratio close to 1:1 (piperazine:formylating agent) is often a good starting point.
-
-
Mode of Addition: Adding the piperazine to the formylating agent can create localized excesses of the formylating agent, promoting disubstitution.
-
Solution: Add the formylating agent dropwise to the solution of piperazine. This maintains a relative excess of piperazine throughout the addition, favoring monosubstitution.
-
-
Reaction Temperature: Higher reaction temperatures can sometimes increase the rate of the second formylation.
-
Solution: Conduct the reaction at a lower temperature and monitor the progress to find a balance between reaction rate and selectivity.
-
Workflow for Minimizing 1,4-Diformylpiperazine Formation
Caption: Strategy to reduce 1,4-diformylpiperazine.
III. Experimental Protocols
This section provides detailed protocols for the analysis and purification of this compound.
Protocol 1: Purity Determination by Gas Chromatography (GC)
This protocol provides a general method for the analysis of this compound and its common impurities. Method optimization may be required based on the specific instrumentation and impurities present.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A mid-polarity column, such as a DB-17 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector:
-
Temperature: 250 °C
-
Mode: Splitless or split (e.g., 50:1), depending on sample concentration.
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Detector (FID):
-
Temperature: 280 °C
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent, such as methanol or dichloromethane.
-
Mix thoroughly.
-
-
Analysis:
-
Inject the sample into the GC.
-
Identify the peaks for piperazine, this compound, and 1,4-diformylpiperazine based on their retention times, which should be determined by injecting reference standards.
-
Calculate the percentage purity by area normalization.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for removing both more soluble and less soluble impurities from a solid product.[7][8][9][10]
-
Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. A solvent pair, such as ethanol/water or toluene/heptane, may also be effective.
-
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture with stirring to the boiling point of the solvent.[11] Continue adding small portions of the hot solvent until the solid is completely dissolved.[11]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[7][11]
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8][10]
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[7][8]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[8]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
-
Purity Check: Analyze the purified product using the GC method described in Protocol 1 to confirm the removal of impurities.
IV. References
-
Thermal degradation of piperazine and its structural analogs - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). Retrieved January 8, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 8, 2026, from [Link]
-
Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(46), 15113–15122. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). Retrieved January 8, 2026, from [Link]
-
Version 1.0. (2025, January 30). Retrieved January 8, 2026, from [Link]
-
Comment on: “Rationalizing Product Formation in Piperazine Degradation: A Computational Study”. Industrial & Engineering Chemistry Research, 62(46), 20021–20022. [Link]
-
Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct, 6(2). [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Retrieved January 8, 2026, from [Link]
-
Recrystallization. (2023, January 29). Retrieved January 8, 2026, from [Link]
-
Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023, March 1). Retrieved January 8, 2026, from [Link]
-
Enabling the synthesis of clinical API: Onyx's approach to defining phase 1 drug substance specifications. (n.d.). Retrieved January 8, 2026, from [Link]
-
CN1113876C - Preparation of N-formyl morpholine, N-formyl piperazine and their homologues. (n.d.). Retrieved January 8, 2026, from
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved January 8, 2026, from [Link]
-
CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof. (n.d.). Retrieved January 8, 2026, from
-
An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 4(11), 3535–3544. [Link]
-
Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. (n.d.). Retrieved January 8, 2026, from [Link]
-
CN115716807A - Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate. (n.d.). Retrieved January 8, 2026, from
-
Establishing Impurity Acceptance Criteria as Part of Specs for DMFs Based on Clinical Relevance. (2021, February 2). Retrieved January 8, 2026, from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved January 8, 2026, from [Link]
-
Specifications and Acceptance Criteria for Impurities: new FDA Principles! (2018, February 15). Retrieved January 8, 2026, from [Link]
-
An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (n.d.). Retrieved January 8, 2026, from [Link]
-
CN1091104C - Preparation of N-formyl piperidine. (n.d.). Retrieved January 8, 2026, from
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Retrieved January 8, 2026, from [Link]
-
Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. ChemMedChem, e202400199. [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2025, August 5). Retrieved January 8, 2026, from [Link]
-
Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (n.d.). Retrieved January 8, 2026, from [Link]
-
Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. (n.d.). Retrieved January 8, 2026, from [Link]
-
Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 169–175. [Link]
-
1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. Molecules, 27(19), 6245. [Link]
Sources
- 1. Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. pubs.acs.org [pubs.acs.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Issues with 1-Formylpiperazine in Reactions
Introduction
1-Formylpiperazine is a versatile secondary alicyclic amine widely utilized as a key intermediate in pharmaceutical synthesis and organic chemistry.[1][2] Its structure, featuring a polar formyl group and a piperazine ring, renders it highly water-soluble and readily miscible with polar organic solvents. However, this inherent polarity frequently presents a significant challenge when reactions are conducted in non-polar solvents or with lipophilic reagents. Achieving a homogeneous reaction mixture is critical for optimal reaction kinetics, yield, and reproducibility.
This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and overcoming solubility challenges encountered with this compound. We will move beyond simple solvent screening to explore the underlying chemical principles and provide actionable, field-proven protocols to ensure your synthesis proceeds efficiently.
Section 1: Core Physicochemical Properties of this compound
A fundamental understanding of this compound's properties is the first step in troubleshooting. Its solubility behavior is dictated by its molecular structure, which contains both a hydrogen bond acceptor (the formyl oxygen) and a basic secondary amine, leading to a high affinity for polar and protic solvents.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Clear, colorless to faintly yellow liquid | [1][3] |
| Molecular Formula | C₅H₁₀N₂O | [4] |
| Molecular Weight | 114.15 g/mol | [4] |
| Density | ~1.107 g/mL at 25 °C | [1] |
| Boiling Point | 264-266 °C | [1] |
| Flash Point | 102 °C (closed cup) | |
| pKa (Predicted) | 8.58 ± 0.10 | [1] |
| Water Solubility | Soluble | |
| Storage Conditions | 2-8°C, under inert gas (Air Sensitive) | [1][3] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common solubility problems in a practical question-and-answer format.
Q1: My reaction requires a non-polar aprotic solvent (e.g., Toluene, Hexane, Dichloromethane), but this compound is forming a separate layer. What are my options?
Root Cause: This is a classic case of "like dissolves like" not being met.[5][6] The high polarity of this compound prevents it from forming favorable intermolecular interactions with non-polar solvent molecules, leading to immiscibility.
Solution Strategy: The goal is to modify the reaction medium to create a single, homogeneous phase without fundamentally altering the reaction's intended chemistry.
-
Option 1: Introduce a Co-solvent: This is often the most effective and straightforward approach. A co-solvent acts as a bridge, possessing properties that are intermediate between the polar reagent and the non-polar bulk solvent.[7]
-
Recommended Co-solvents: Tetrahydrofuran (THF), 1,4-Dioxane, or Ethyl Acetate are excellent choices. They are polar enough to dissolve this compound but also fully miscible with many non-polar solvents.[8]
-
Methodology: Start by adding the co-solvent dropwise to the this compound with stirring until it fully dissolves. Then, add this solution to your bulk non-polar solvent. The key is to use the minimum amount of co-solvent necessary to achieve a single phase to avoid significantly altering the overall reaction polarity.
-
-
Option 2: Gentle Heating: For many compounds, solubility increases with temperature.[6]
-
Methodology: While stirring the biphasic mixture, gently warm the reaction vessel. Monitor closely for dissolution.
-
Caution: Be mindful of the thermal stability of your other reactants and the boiling point of your solvent. Ensure the reaction is not exothermic, which could become uncontrolled with added heat.
-
-
Option 3: Sonication: Ultrasonic baths provide mechanical energy to break down intermolecular forces and facilitate the mixing of partially miscible components.[5]
-
Methodology: Place the sealed reaction vessel in an ultrasonic bath and operate it in short bursts. This can be particularly effective for initiating dissolution before other methods like heating are applied.
-
Q2: My reaction is sluggish, and I suspect poor solubility is the cause, even though the mixture appears homogeneous. How can I confirm and fix this?
Root Cause: Visual homogeneity does not guarantee optimal solvation at the molecular level. The effective concentration of this compound available to react may be low if it is not well-solvated or exists as microscopic aggregates. This slows the reaction rate, which is dependent on the concentration of the reactants.[9]
Solution Strategy:
-
Increase Solvent Volume: The simplest approach is to dilute the reaction mixture by adding more solvent. This can shift the equilibrium towards dissolution, but may not be practical for large-scale reactions.
-
Optimize with a Co-solvent: Even in a visually clear solution, adding a small percentage (e.g., 1-5% v/v) of a suitable co-solvent like THF or Dimethylformamide (DMF) can improve solvation, break up aggregates, and increase the reaction rate.
-
Increase Reaction Temperature: Higher temperatures increase molecular motion and can lead to faster reaction rates, provided the reactants are stable. This can often compensate for suboptimal solubility.
Q3: Can I use pH modification to improve the solubility of this compound?
Root Cause: Yes, this is a viable strategy in certain systems. This compound has a basic nitrogen atom (predicted pKa ≈ 8.58) that can be protonated.[1]
Solution Strategy:
-
Acidification for Aqueous Systems: In aqueous or protic solvents like ethanol, adding a stoichiometric amount of a non-nucleophilic acid (e.g., HCl, TsOH) will form the corresponding 1-formylpiperazinium salt. This ionic salt is significantly more polar and will have much higher solubility in polar protic solvents than the free base.
-
Critical Caveat: This method is only suitable if your other reagents and the desired reaction mechanism are stable under acidic conditions. Acid-labile functional groups on other molecules could be cleaved, or the acid could interfere with base-catalyzed steps. Always assess the compatibility of your entire reaction system before adjusting pH.[10]
Section 3: Detailed Experimental Protocols
Protocol 1: Systematic Screening for an Optimal Co-Solvent System
This protocol provides a methodical way to find the most effective co-solvent with the minimum necessary volume.
-
Preparation: In a small vial, add a known amount of this compound (e.g., 114 mg, 1.0 mmol).
-
Primary Solvent Addition: Add the amount of the primary non-polar solvent (e.g., Toluene) that will be used in the reaction. The mixture will likely be biphasic.
-
Co-solvent Titration: Begin adding a chosen co-solvent (e.g., THF) dropwise (e.g., 20 µL increments) with vigorous stirring or vortexing after each addition.
-
Observation: Continue adding the co-solvent until a single, clear, homogeneous phase is observed. Record the total volume of co-solvent added.
-
Optimization: Repeat steps 1-4 with other candidate co-solvents (e.g., Dioxane, Ethyl Acetate) to determine which one requires the smallest volume.
-
Scale-Up: Use the determined solvent/co-solvent ratio for your full-scale reaction.
Safety Note: this compound can cause skin and serious eye irritation.[3] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle the material in a well-ventilated fume hood.
Section 4: Data for Quick Reference
Table 2: Qualitative Solubility Profile of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Soluble | High polarity, hydrogen bonding capability. |
| Methanol, Ethanol | Polar Protic | Soluble | High polarity, hydrogen bonding. |
| Acetonitrile | Polar Aprotic | Soluble | High polarity. |
| DMF, DMSO | Polar Aprotic | Soluble | High polarity, good hydrogen bond acceptor. |
| THF, Dioxane | Polar Aprotic | Soluble | Moderate polarity, ether oxygen can solvate. |
| Ethyl Acetate | Polar Aprotic | Soluble | Moderate polarity. |
| Dichloromethane (DCM) | Non-polar Aprotic | Sparingly Soluble | Low polarity. Co-solvent often needed. |
| Toluene, Benzene | Non-polar Aprotic | Insoluble | Very low polarity, aromatic.[11] |
| Hexane, Heptane | Non-polar Aprotic | Insoluble | Very low polarity, aliphatic. |
Table 3: Properties of Common Organic Solvents
| Solvent | Relative Polarity[12] | Dielectric Constant (20°C)[13] | Miscible with Water?[8] |
| n-Hexane | 0.009 | 1.89 | No |
| Toluene | 0.099 | 2.38 | No |
| Diethyl Ether | 0.117 | 4.34 | No |
| Dichloromethane | 0.309 | 9.08 | No |
| Tetrahydrofuran (THF) | 0.207 | 7.58 | Yes |
| Ethyl Acetate | 0.228 | 6.02 | No |
| Acetone | 0.355 | 21.0 | Yes |
| Acetonitrile | 0.460 | 37.5 | Yes |
| Dimethylformamide (DMF) | 0.386 | 36.7 | Yes |
| Methanol | 0.762 | 33.0 | Yes |
| Water | 1.000 | 80.1 | - |
References
- VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW.
- Methods of solubility enhancements. Slideshare. [Link]
- 1-Piperazinecarboxaldehyde | C5H10N2O | CID 82191.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Applied Pharmaceutical Science. [Link]
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Reaction conditions optimization with 1-methylpiperazine formylation by....
- How to tackle compound solubility issue. Reddit. [Link]
- How can we resolve solubility of insoluble organic synthetic compounds?.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
- N-Formylpiperidine. Wikipedia. [Link]
- How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
- Solvent Selection. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- Properties of Solvents Used in Organic Chemistry. [Link]
- Unknown Organic Solution Experiment, Period 1, Part B. YouTube. [Link]
- Reagents & Solvents: Solvents and Polarity. University of Rochester, Department of Chemistry. [Link]
Sources
- 1. 1-Piperazinecarbaldehyde | 7755-92-2 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 7755-92-2 | TCI AMERICA [tcichemicals.com]
- 4. 1-Piperazinecarboxaldehyde | C5H10N2O | CID 82191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. ijrpns.com [ijrpns.com]
- 8. 溶剂混溶性表 [sigmaaldrich.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. How To [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Properties of Solvents Used in Organic Chemistry [murov.info]
Technical Support Center: Industrial Synthesis of 1-Formylpiperazine
An in-depth guide to navigating the complexities of scaling the synthesis of 1-Formylpiperazine, an important intermediate in pharmaceutical manufacturing. This technical support center is designed for researchers, chemists, and production managers, offering field-proven insights and troubleshooting solutions in a practical question-and-answer format.
As a Senior Application Scientist, this guide is structured to address the critical challenges encountered during the scale-up of this compound synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring a robust, safe, and reproducible manufacturing process.
Section 1: Core Synthesis Principles & Mechanistic Insights
The industrial synthesis of this compound (1-FP) primarily involves the N-formylation of piperazine. While several formylating agents exist, the most common and economically viable route for industrial scale involves the reaction of piperazine with formic acid, often with azeotropic removal of water.[1][2]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The more nucleophilic secondary amine of piperazine attacks the electrophilic carbonyl carbon of formic acid. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of water to yield the stable amide, this compound. Controlling the stoichiometry is critical to prevent the formation of the primary byproduct, 1,4-diformylpiperazine.
Section 2: Troubleshooting Guide: From Bench to Production
This section addresses common problems encountered during scale-up. Each issue is presented with its likely causes and a validated solution, explaining the scientific rationale.
Q1: We are experiencing low yields (<85%) and incomplete conversion of piperazine, even with extended reaction times. What are the likely causes and how can we fix this?
A1: This is a classic scale-up challenge often tied to inefficient water removal.
-
Causality: The formylation of piperazine with formic acid is a reversible equilibrium reaction. Water is a byproduct, and its accumulation in the reaction mixture will push the equilibrium back towards the starting materials, preventing complete conversion. While this effect may be minor at the lab scale due to efficient heating and evaporation from a small surface area, it becomes a significant barrier in large reactors.[3]
-
Troubleshooting Steps:
-
Implement Azeotropic Dehydration: The most effective solution is to use a solvent that forms an azeotrope with water, such as toluene or xylene.[1][2] By equipping the reactor with a Dean-Stark trap, water can be continuously removed from the reaction mixture, driving the reaction to completion.
-
Verify Raw Material Quality: Ensure the piperazine used is anhydrous. Piperazine is hygroscopic and can absorb significant atmospheric moisture, which will inhibit the reaction.[1][4]
-
Monitor Reaction Progress: Implement in-process controls (IPC) using Gas Chromatography (GC) to monitor the disappearance of piperazine. Do not terminate the reaction based on time alone; proceed to work-up only after IPC confirms the starting material is below the acceptable limit (e.g., <1%).
-
dot
Caption: Decision tree for troubleshooting low yield.
Q2: Our final product is contaminated with 1,4-diformylpiperazine. How can we minimize the formation of this impurity?
A2: The formation of 1,4-diformylpiperazine is a direct result of over-formylation and is typically controlled by stoichiometry and reaction conditions.
-
Causality: The second nitrogen atom on the this compound product can also act as a nucleophile and react with another molecule of formic acid. This secondary reaction is generally slower than the first but can become significant if there are localized excesses of the formylating agent or if the reaction temperature is too high for prolonged periods.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight sub-stoichiometric amount of formic acid relative to piperazine (e.g., 0.95 to 0.98 molar equivalents). This ensures that formic acid is the limiting reagent, minimizing the chance of double formylation.
-
Optimize Reagent Addition: On a large scale, do not add all the formic acid at once. A slow, controlled addition of formic acid to the piperazine solution in toluene ensures that it reacts preferentially with the more nucleophilic piperazine before it can react with the less nucleophilic this compound product.
-
Temperature Management: Maintain the reaction at a controlled temperature (e.g., reflux of toluene). Avoid excessive temperatures or "hot spots" within the reactor, which can accelerate the rate of the secondary formylation reaction.[3]
-
| Impurity | Typical Source | Control Strategy |
| Piperazine | Incomplete reaction | Azeotropic water removal, IPC monitoring, ensure anhydrous starting materials |
| 1,4-Diformylpiperazine | Over-formylation (reaction at both nitrogens) | Use <1.0 equivalent of formic acid, controlled addition of formylating agent |
| Polymeric byproducts | Reaction with formaldehyde impurity in formic acid | Use high-purity formic acid, maintain controlled temperature |
Caption: Common impurities and control strategies.
Q3: The reaction is highly exothermic and difficult to control in our 1000L reactor, leading to temperature spikes. What are the risks and how can we manage this?
A3: Uncontrolled exotherms are a major safety risk during scale-up, potentially leading to runaway reactions, pressure buildup, and the formation of degradation impurities.
-
Causality: The neutralization of basic piperazine by formic acid and the subsequent amide bond formation are both exothermic processes. The heat generated is proportional to the volume of reactants, while the ability to remove heat is proportional to the surface area of the reactor. As you scale up, the volume increases cubically while the surface area increases squarely, leading to a potential mismatch in heat generation versus heat removal.[3]
-
Mitigation Strategies:
-
Slow, Controlled Addition: As mentioned for impurity control, the gradual addition of formic acid to the piperazine solution is the most critical control parameter. This allows the reactor's cooling system to dissipate the heat as it is generated.
-
Use of a Co-solvent: Conducting the reaction in a solvent like toluene adds thermal mass (ballast), which helps to absorb the heat of reaction and buffer temperature changes.
-
Reactor Engineering: Ensure your reactor is equipped with an adequately sized cooling jacket and that the coolant flow rate is sufficient. Verify the heat transfer coefficient of your system. For very large scales, consider semi-batch processing where reactants are added portion-wise.
-
Section 3: Frequently Asked Questions (FAQs)
Q: Which analytical method is best for in-process control (IPC) and final product release?
A: Gas Chromatography with a Flame Ionization Detector (GC-FID) is highly effective for this process.[2] It can easily separate the volatile starting material (piperazine), the product (this compound), and the key byproduct (1,4-diformylpiperazine). It provides rapid and reliable quantitative data to track reaction completion and determine final purity. HPLC can also be used, but GC is often simpler and faster for this specific application.[5][6]
Q: What are the critical safety precautions for handling piperazine and this compound at an industrial scale?
A: Both materials require careful handling.
-
Piperazine (Anhydrous): It is a corrosive solid that can cause severe skin and eye damage.[4] It is also hygroscopic. Handling should occur in a well-ventilated area, and personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and respiratory protection if dust is generated.[4]
-
This compound: This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[7][8] Full PPE is mandatory. Ensure that emergency eyewash stations and safety showers are readily accessible.[9]
Q: How should the final product be purified at scale?
A: Vacuum distillation is the most common and effective method for purifying this compound on an industrial scale.[2] The product has a relatively high boiling point (264-266 °C at atmospheric pressure), so distillation under reduced pressure is necessary to prevent thermal degradation.[10] A fractional distillation column will be required to effectively separate the product from unreacted piperazine (lower boiling point) and any 1,4-diformylpiperazine (higher boiling point).
Section 4: Standard Operating Procedures
Protocol 1: Industrial Scale Synthesis of this compound (100 kg Scale)
-
Equipment: 1500L Glass-lined reactor equipped with a mechanical stirrer, heating/cooling jacket, temperature probe, condenser, and a Dean-Stark trap.
-
Materials:
-
Piperazine, Anhydrous (86.1 kg, 1.0 kmol)
-
Formic Acid (99%) (45.1 kg, 0.98 kmol)
-
Toluene (500 L)
-
-
Procedure:
-
Charge the reactor with piperazine (86.1 kg) and toluene (500 L).
-
Begin stirring and heat the mixture to 80-90 °C to dissolve the piperazine.
-
Once a clear solution is obtained, begin the slow, dropwise addition of formic acid (45.1 kg) over a period of 3-4 hours. Monitor the internal temperature and use the cooling jacket to maintain it below 110 °C.
-
After the addition is complete, heat the reaction mixture to reflux (~110-112 °C).
-
Collect water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 6-8 hours).
-
Take an IPC sample and analyze by GC. The reaction is complete when the piperazine content is <1.0%.
-
Cool the reaction mixture to 40-50 °C.
-
The crude product in toluene can be taken forward for purification.
-
Protocol 2: Purification by Vacuum Distillation
-
Transfer the crude reaction mixture to a distillation vessel.
-
Apply vacuum and begin to heat the vessel gently to remove the toluene solvent.
-
Once the toluene is removed, slowly increase the temperature and reduce the pressure.
-
Collect fractions. A forerun containing residual toluene and any low-boiling impurities will distill first.
-
The main fraction of this compound should be collected at the appropriate temperature/pressure (e.g., ~140-145 °C at 10 mmHg).
-
The high-boiling residue containing 1,4-diformylpiperazine should be left in the distillation pot.
-
Analyze all fractions by GC to confirm purity (>99%) before pooling.
dot
Caption: General workflow for synthesis and purification.
References
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Google Patents. CN1113876C - Preparation of N-formyl morpholine, N-formyl piperazine and their homologues.
- MSDS of this compound.
- Google Patents. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride.
- Google Patents. CN1032535C - Process for preparing N-(tetrahydrofuran-2-formyl) piperazine.
- Cole-Parmer. Material Safety Data Sheet - N-Formylpiperidine, 99%. [Link]
- ResearchGate. Reaction conditions optimization with 1-methylpiperazine formylation by CO2/H2 as model reaction. [Link]
- PrepChem.com. Synthesis of this compound hydrochloride. [Link]
- Organic Syntheses. Organic Syntheses Procedure. [Link]
- HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
- Google Patents.
- Royal Society of Chemistry. Analytical Methods. [Link]
- PubChem - NIH. 1-Piperazinecarbaldehyde | C5H10N2O | CID 82191. [Link]
- NTU Journal of Pure Sciences.
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- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. mmbio.byu.edu [mmbio.byu.edu]
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- 10. 1-ホルミルピペラジン technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: By-product Analysis in 1-Formylpiperazine Mediated Reactions
Welcome to the Technical Support Center for 1-Formylpiperazine Mediated Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in organic synthesis. Here, we delve into the common challenges, particularly the formation of unwanted by-products, and provide in-depth troubleshooting strategies and frequently asked questions to ensure the success of your experiments. Our approach is rooted in mechanistic understanding and practical, field-proven solutions.
Introduction: The Dual Nature of this compound
This compound is a versatile reagent, often employed as a precursor in the synthesis of various piperazine derivatives and as a formylating agent. Its utility, however, can be accompanied by the formation of side products that complicate purification and reduce yields. Understanding the reactivity of this compound and the potential degradation pathways is crucial for optimizing reaction conditions and achieving desired outcomes. This guide will equip you with the knowledge to anticipate, identify, and mitigate the formation of these by-products.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section addresses specific experimental issues in a question-and-answer format, providing explanations grounded in chemical principles and offering actionable solutions.
Question 1: I am observing a by-product with a mass of 226 Da in my amidation reaction. What is the likely identity of this species and how can I avoid its formation?
Answer:
A by-product with a mass of 226 Da in a this compound mediated amidation reaction is likely the N,N'-diformylpiperazine . This arises from the formylation of the unreacted secondary amine of another this compound molecule.
Causality:
The formation of N,N'-diformylpiperazine is favored under conditions where a formyl source is present and can react with the free amine of this compound. This can occur if:
-
A formylating agent is used in excess: If your reaction protocol involves an external formylating agent, any excess can react with this compound.
-
In-situ formyl source generation: Some reaction conditions might lead to the generation of a formyl equivalent that can then react with this compound.
-
Transamidation: Under certain conditions, the formyl group from one molecule of this compound could potentially be transferred to the secondary amine of another.
Mitigation Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of your formylating agent if one is used.
-
Reaction Temperature: Lowering the reaction temperature can often disfavor side reactions.
-
Order of Addition: Add the formylating agent slowly to the reaction mixture to avoid localized high concentrations.
Question 2: My reaction mixture shows a significant amount of piperazine. What is causing the deformylation of this compound?
Answer:
The presence of piperazine indicates the hydrolysis of the formyl group from this compound. This is a common issue, particularly under certain pH conditions.
Causality:
The formamide bond in this compound is susceptible to cleavage under both acidic and basic conditions.
-
Acidic Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the formyl group can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Basic Hydrolysis: Under basic conditions, hydroxide ions can directly attack the carbonyl carbon of the formyl group, leading to the formation of a tetrahedral intermediate that collapses to release piperazine and formate. The hydrolytic stability of similar N-formyl compounds is known to be pH-dependent.[1]
Mitigation Strategies:
-
pH Control: Maintain a neutral or near-neutral pH if your reaction conditions allow. Buffer your reaction mixture if necessary.
-
Anhydrous Conditions: Ensure your reagents and solvents are dry to minimize the presence of water, which is required for hydrolysis.
-
Reaction Time: Minimize the reaction time to reduce the exposure of this compound to harsh conditions.
Question 3: I am using a carbodiimide coupling agent (e.g., EDC, DCC) for an amidation reaction with a carboxylic acid and an amine, using this compound as an additive. I am observing a significant amount of an N-acylurea by-product. Is this compound contributing to this?
Answer:
While the primary cause of N-acylurea formation is the rearrangement of the O-acylisourea intermediate formed from the carboxylic acid and the carbodiimide, this compound can indirectly exacerbate this issue.[2]
Causality:
The highly reactive O-acylisourea intermediate can be intercepted by a nucleophile (the desired amine) to form the amide product.[2] However, if the desired nucleophilic attack is slow, the O-acylisourea can rearrange to a stable, unreactive N-acylurea.[2] The presence of this compound, being a secondary amine, can act as a competing nucleophile, reacting with the activated carboxylic acid. This can lead to the formation of a formylated amine and piperazine, reducing the concentration of the primary amine available to react with the O-acylisourea intermediate and thus allowing more time for the undesired rearrangement to the N-acylurea.
Mitigation Strategies:
-
Optimize Coupling Additives: Instead of or in addition to this compound, consider using additives like HOBt or HOAt, which are known to suppress N-acylurea formation by forming more stable active esters.
-
Pre-activation: Pre-activate the carboxylic acid with the coupling agent and additive before adding the amine. This can improve the efficiency of the desired amidation.
-
Temperature Control: Perform the coupling reaction at low temperatures (e.g., 0 °C) to slow down the rate of the N-acylurea rearrangement.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed in reactions involving this compound?
A1: The most common by-products include:
-
Piperazine: Resulting from the hydrolysis of the formyl group.[1]
-
N,N'-Diformylpiperazine: Formed by the formylation of the secondary amine of this compound.
-
Products of reaction with other reagents: this compound can react with electrophiles (e.g., acyl chlorides) at the secondary amine, or the formyl group can be attacked by strong nucleophiles.
Q2: How does temperature affect the stability of this compound?
A2: High temperatures can promote the degradation of this compound. Studies on the thermal degradation of piperazine have shown that N-formylpiperazine is a significant degradation product at elevated temperatures (135-175 °C).[3][4] While this compound itself is more stable than piperazine under these conditions, prolonged exposure to high temperatures can lead to decomposition.
Q3: Can this compound undergo self-condensation?
A3: While direct evidence for the self-condensation of this compound is not extensively reported in the context of typical synthetic reactions, the possibility exists, especially under harsh conditions. Self-condensation reactions are known for aldehydes and ketones with enolizable protons.[5][6] Although this compound lacks an alpha-proton on the formyl group, other condensation pathways might be possible at high temperatures or in the presence of certain catalysts.
Q4: What analytical techniques are best suited for identifying by-products in this compound mediated reactions?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for separating the reaction mixture and obtaining molecular weight information of the components, which is crucial for identifying potential by-products.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the isolated by-products, allowing for unambiguous identification.[9]
Experimental Protocols
Protocol 1: General Procedure for LC-MS Analysis of a this compound Mediated Amidation Reaction
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile).
-
Dilute the quenched sample to an appropriate concentration (e.g., 1 mg/mL) with the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), and gradually increase to a high percentage (e.g., 95%) over a suitable time (e.g., 10-15 minutes) to ensure separation of all components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to your desired product based on its expected mass.
-
Analyze the mass spectra of other significant peaks to identify potential by-products. Compare the observed masses with the calculated masses of the potential by-products discussed in this guide.
-
Visualizing Reaction Pathways
Diagram 1: By-product Formation Pathways in this compound Reactions
Caption: Potential by-product formation pathways from this compound.
Quantitative Data Summary
| By-product | Common Cause | Recommended Mitigation Strategy |
| Piperazine | Hydrolysis (acidic or basic conditions) | Control pH, use anhydrous conditions, minimize reaction time. |
| N,N'-Diformylpiperazine | Excess formylating agent | Stoichiometric control of reagents, lower reaction temperature. |
| N-Acylurea (in carbodiimide couplings) | Rearrangement of O-acylisourea intermediate | Use HOBt/HOAt, pre-activation, low temperature. |
References
- Current time inform
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
- Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines | Request PDF
- Thermal degradation of piperazine and its structural analogs - ResearchG
- Self-condens
- Peptide Coupling Reagents, More than a Letter Soup
- Carbodiimide - Wikipedia
- Why did my amide syntesis does not work?
- Guanidinium salts of HATU and HBTU coupling reagents - ResearchG
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec
- Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applic
- Amidation reactions : r/OrganicChemistry - Reddit
- 1-Piperazinecarboxaldehyde - Optional[13C NMR] - Chemical Shifts - SpectraBase
- This compound technical, = 90 GC 7755-92-2 - Sigma-Aldrich
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem
- Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture.
- 1-Piperazinecarboxaldehyde | C5H10N2O | CID 82191 - PubChem
- 1-Piperazinecarboxaldehyde | C5H10N2O | CID 82191 - PubChem
- Screening of reaction conditions for one-pot amidation a - ResearchG
- Side Reactions Upon Amino Acid/Peptide Carboxyl Activ
- What are the best reaction conditions for an amidation reaction using EDC?
- Direct Transamidation Reactions: Mechanism and Recent Advances - PMC
- A green method for the self-aldol condensation of aldehydes using lysine - RSC Publishing
- Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
- Why my amino acids do not contribute in amidation reaction?
- Catalytic N-methyl amidation of carboxylic acids under cooper
- Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor
- Hydrolytic Stability of Hydrazones and Oximes - Raines Lab
- Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed
- LC/MS Based Characterization Workflow of GLP-1 Therapeutic Peptide Liraglutide and Its Impurities - Agilent
- Hydrolytic Stability of Hydrazones and Oximes - ResearchG
- Carbodiimides and Additives - Aapptec Peptides
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
- Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PMC
- Knoevenagel condens
- Tech Info - Cole-Parmer
- 1-Formylpiperidine 99 2591-86-8 - Sigma-Aldrich
- Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterific
- Thermal stability of Pd(1,4-bis(2-hydroxyethyl)piperazine)Cl2 and its role in the catalysis of base hydrolysis of α-amino acid esters - Figshare
- N-Formylpiperidine(2591-86-8) 1H NMR spectrum - ChemicalBook
- This compound technical, = 90 GC 7755-92-2 - Sigma-Aldrich
Sources
- 1. raineslab.com [raineslab.com]
- 2. Carbodiimide - Wikipedia [en.wikipedia.org]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. Self-condensation - Wikipedia [en.wikipedia.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. agilent.com [agilent.com]
- 8. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
Technical Support Center: Enhancing the Reaction Rate of 1-Formylpiperazine with Electrophiles
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into optimizing reactions involving 1-formylpiperazine. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction outcomes.
The unique structure of this compound, featuring a deactivating formyl group on one nitrogen, renders the distal N4 nitrogen the primary site for nucleophilic attack. While this selectivity is advantageous, achieving efficient reaction rates with various electrophiles can present challenges. This guide addresses the most common issues encountered in the laboratory.
Part 1: Troubleshooting Guide
This section is structured to address specific problems you may encounter during your experiments.
Q1: My N-alkylation or N-acylation reaction with this compound is sluggish or showing low conversion. What are the primary factors to investigate?
A sluggish reaction is typically a symptom of a high activation energy barrier. The nucleophilicity of the N4-nitrogen in this compound is moderate, so reaction conditions must be carefully optimized, especially when dealing with less reactive electrophiles.
Causality Checklist:
-
Insufficient Base Strength/Solubility: The base must be strong enough to deprotonate any generated acid (like HX from an alkyl halide reaction) and shift the equilibrium. Furthermore, if the base is an inorganic salt (e.g., K₂CO₃), its limited solubility in organic solvents can be a rate-limiting factor.
-
Poor Solvent Choice: The solvent dictates the solubility of reactants and can influence the transition state. For classic Sₙ2 reactions, polar aprotic solvents (e.g., DMF, Acetonitrile) are generally preferred as they solvate the cation but not the nucleophile, enhancing its reactivity.
-
Inadequate Temperature: All reactions have a thermal energy requirement. Room temperature may be insufficient for moderately reactive alkyl or acyl halides.
-
Leaving Group Quality: The rate of substitution is directly proportional to the quality of the leaving group on the electrophile. For alkyl halides, the reactivity order is I > Br > Cl.
Troubleshooting Workflow:
Below is a decision tree to guide your optimization process.
Caption: Troubleshooting workflow for slow reactions.
Q2: I'm observing significant side-product formation, particularly dialkylation of the piperazine ring. How can I improve selectivity for mono-substitution?
Side products often arise from undesired reactivity or harsh reaction conditions. While the formyl group on this compound deactivates the N1 nitrogen, forceful conditions can sometimes lead to reactions at this site or decomposition. More commonly, if starting from piperazine itself, controlling mono- versus di-substitution is the key challenge.
Mitigation Strategies:
-
Protecting Group Strategy: The most robust method is to start with this compound, which inherently protects the N1 position. If you must start with piperazine, using a more traditional protecting group like Boc (tert-butyloxycarbonyl) on one nitrogen, performing the alkylation, and then deprotecting is a reliable, albeit longer, route[1].
-
Control Stoichiometry: When reacting piperazine directly, using a large excess of piperazine (4-10 equivalents) relative to the electrophile can statistically favor mono-alkylation[2]. The unreacted piperazine can then be removed during workup.
-
Temperature Control: High temperatures can provide the energy to overcome selectivity barriers or cause decomposition of starting materials or products. Running the reaction at the lowest feasible temperature that still provides a reasonable rate is crucial[3]. For highly reactive electrophiles like acyl chlorides, initial addition at 0°C or below is standard practice.
Q3: My electrophile is sterically hindered, leading to a poor reaction rate. What strategies can overcome this?
Steric hindrance dramatically slows Sₙ2 reactions. When the electrophilic carbon is secondary, tertiary, or even a bulky primary (neopentyl-type), the nucleophile's approach is impeded.
Specialized Solutions:
-
Employ Phase Transfer Catalysis (PTC): PTC is exceptionally effective in these cases. The quaternary ammonium catalyst forms a lipophilic ion pair with the nucleophile, which is more reactive in the organic phase. This often allows reactions to proceed at lower temperatures than would otherwise be possible, which can be crucial for sensitive substrates[4].
-
Modern Catalytic Methods: For challenging alkylations, consider advanced catalytic platforms. A metallaphotoredox approach using copper catalysis can couple a wide range of alkyl bromides (primary, secondary, and tertiary) with N-nucleophiles at room temperature under visible light, bypassing traditional Sₙ2 limitations[5].
-
Enhance Nucleophilicity: While you cannot change the inherent nucleophilicity of this compound, using a stronger, non-coordinating base can create a higher concentration of the "free" amine, maximizing its availability and effective reactivity.
Q4: How do I choose the optimal solvent and base for my reaction?
The ideal solvent and base are interdependent and hinge on the reaction mechanism.
Guiding Principles:
-
For N-Alkylation (Sₙ2):
-
Without PTC: Use polar aprotic solvents like DMF or Acetonitrile . They effectively solvate the counter-ion of the base without hydrogen-bonding to the amine, keeping it highly nucleophilic. For bases, carbonates like Cs₂CO₃ or K₂CO₃ are common. Cesium carbonate is more soluble and often more effective but also more expensive.
-
With PTC: You can use less polar, water-immiscible solvents like Toluene or Dichloromethane . The catalyst handles the transport of the base/nucleophile. This makes the workup easier as the inorganic salts remain in the aqueous phase. Inexpensive bases like NaOH or K₂CO₃ are highly effective in PTC systems[6].
-
-
For N-Acylation:
-
The reaction is typically fast. A moderately polar, non-reactive solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is usually sufficient.
-
An organic, non-nucleophilic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is required as an acid scavenger. It will not compete with the this compound in attacking the highly reactive acyl halide.
-
| Condition | Solvent | Base | Rationale & Use Case |
| Standard N-Alkylation | DMF, Acetonitrile | K₂CO₃, Cs₂CO₃ | Maximizes nucleophile reactivity in a homogenous solution. |
| Phase Transfer Catalysis | Toluene, DCM | NaOH, K₂CO₃ | Heterogeneous system, easy workup, cost-effective reagents.[7][6] |
| N-Acylation | DCM, THF, Ethyl Acetate | TEA, DIPEA | Inert solvent for fast reaction; base acts only as an acid scavenger. |
| Microwave-Assisted | Water, Toluene | K₂CO₃ | Can dramatically reduce reaction times.[3][8] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the formyl group on the reactivity of the second nitrogen in this compound?
The formyl group (-CHO) contains a carbonyl which is strongly electron-withdrawing. Through resonance and inductive effects, it pulls electron density away from the adjacent N1 nitrogen. This makes the N1 lone pair less available and therefore significantly less nucleophilic. The N4 nitrogen, being further away, is only minimally affected by this inductive effect, leaving its lone pair available for nucleophilic attack. This electronic difference is the primary reason this compound is an excellent substrate for selective mono-functionalization at the N4 position.
Q2: Under what conditions is Phase Transfer Catalysis (PTC) a good choice for reactions with this compound?
PTC is an ideal strategy for the N-alkylation of this compound, particularly under the following circumstances:
-
When using inorganic bases: PTC excels at solubilizing anions (like carbonate or hydroxide) in the organic phase where the electrophile resides[9].
-
With less reactive alkyl halides: For alkyl chlorides or sterically hindered bromides, PTC can provide the necessary rate enhancement to make the reaction practical.
-
For scalability and cost-efficiency: PTC allows the use of inexpensive bases and solvents and often simplifies workup, which is highly advantageous in industrial and large-scale lab settings[4].
The general mechanism involves the quaternary ammonium salt (Q⁺X⁻) exchanging its anion for the base's anion (e.g., OH⁻) in the aqueous phase. This new, lipophilic salt (Q⁺OH⁻) moves into the organic phase, deprotonates the nucleophile or participates in the reaction, and then the catalyst returns to the aqueous phase to repeat the cycle.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 4. phasetransfer.com [phasetransfer.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
Technical Support Center: Handling and Troubleshooting for 1-Formylpiperazine
Welcome to the comprehensive technical support guide for 1-Formylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the effective handling, storage, and use of this valuable synthetic intermediate. As a Senior Application Scientist with extensive field experience, I will guide you through the critical aspects of managing the moisture sensitivity of this compound, ensuring the integrity and success of your experiments.
Introduction: The Challenge of a Hygroscopic Reagent
This compound is a versatile building block in medicinal chemistry and organic synthesis, frequently employed in the development of novel therapeutics. However, its utility is intrinsically linked to its purity, which can be compromised by its sensitivity to atmospheric moisture. This guide provides a foundational understanding of this sensitivity and equips you with the necessary protocols to mitigate associated risks.
Section 1: Understanding the Moisture Sensitivity of this compound
FAQ 1: Why is this compound considered moisture-sensitive?
This compound is classified as "air-sensitive," with a particular susceptibility to moisture.[1] This is due to the presence of an amide functional group, which can undergo hydrolysis in the presence of water. The reaction breaks the formyl-piperazine bond, leading to the degradation of the reagent.
The Chemistry of Degradation: Amide Hydrolysis
The primary mechanism of degradation for this compound in the presence of water is amide hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, although it can also proceed, albeit more slowly, at neutral pH.[2][3][4] The hydrolysis of this compound results in the formation of piperazine and formic acid.
Hydrolysis Mechanism of this compound
Caption: Hydrolysis of this compound proceeds via a tetrahedral intermediate.
Section 2: Proper Storage and Handling Protocols
To maintain the integrity of this compound, adherence to strict storage and handling protocols is paramount.
FAQ 2: What are the ideal storage conditions for this compound?
The ideal storage conditions for this compound are designed to minimize its exposure to atmospheric moisture and air.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration slows down potential degradation processes. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | Prevents contact with atmospheric moisture and oxygen. |
| Container | Tightly sealed, opaque glass bottle | Protects from light and prevents moisture ingress. |
| Location | Dry, well-ventilated area | Minimizes ambient moisture. |
Experimental Protocol: Handling Air-Sensitive this compound
This protocol outlines the standard procedure for transferring this compound using an inert atmosphere technique to prevent moisture contamination.
Materials:
-
This compound in a Sure/Seal™ or similar septum-capped bottle
-
Dry, nitrogen or argon-flushed glassware
-
Dry, gas-tight syringe with a needle
-
Inert gas source (Nitrogen or Argon) with a manifold or balloon setup
Procedure:
-
Prepare the Reaction Vessel: Ensure your reaction flask is thoroughly dried (e.g., oven-dried or flame-dried under vacuum) and cooled under a positive pressure of inert gas.
-
Purge the Syringe: Take a dry syringe and flush it with inert gas multiple times to remove any residual air and moisture.
-
Pressurize the Reagent Bottle: Puncture the septum of the this compound bottle with a needle connected to the inert gas line. Introduce a slight positive pressure of the inert gas.
-
Withdraw the Reagent: Insert the needle of the purged syringe through the septum into the liquid. The positive pressure in the bottle will help to fill the syringe. Withdraw the desired volume of the reagent.
-
Transfer to Reaction Vessel: Immediately transfer the this compound to the prepared reaction vessel by piercing the septum on the vessel and dispensing the liquid.
-
Post-Transfer: After transfer, remove the syringe and re-pressurize the reaction vessel with inert gas. Clean the syringe promptly.
Workflow for Handling this compound
Caption: Inert atmosphere workflow for transferring this compound.
Section 3: Troubleshooting Guide
This section addresses common issues that may arise from the improper handling or degradation of this compound.
FAQ 3: My reaction is not proceeding as expected. Could it be the this compound?
Yes, compromised this compound is a common cause of reaction failure or low yield. Here are some troubleshooting steps:
Symptom: Low or no product yield. Possible Cause: The this compound has been hydrolyzed, reducing the concentration of the active reagent. Troubleshooting Steps:
-
Verify Reagent Quality: If possible, analyze a small sample of your this compound for the presence of piperazine and formic acid (see FAQ 4).
-
Use a Fresh Bottle: Open a new, properly sealed bottle of this compound and repeat the reaction under strictly anhydrous conditions.
-
Check Reaction Conditions: Ensure all other reagents and solvents are anhydrous and that the reaction is performed under a robust inert atmosphere.
Symptom: Formation of unexpected side products. Possible Cause: The hydrolysis products, piperazine and formic acid, are participating in side reactions. Troubleshooting Steps:
-
Piperazine as a Nucleophile: Piperazine is a di-secondary amine and can act as a nucleophile, leading to the formation of undesired piperazine-containing byproducts. For example, in a coupling reaction, piperazine could react with your electrophile.
-
Formic Acid's Reactivity: Formic acid can alter the pH of the reaction mixture, potentially affecting acid- or base-sensitive functional groups or catalysts. It can also act as a reducing agent in some cases.[5][6][7][8][9]
FAQ 4: How can I detect if my this compound has degraded?
Several analytical techniques can be employed to assess the purity of this compound.
| Analytical Method | How it Helps | Expected Observations for Degraded Sample |
| Karl Fischer Titration | Quantifies the water content directly.[10][11][12][13] | Elevated water content compared to the manufacturer's specification. |
| GC-MS | Separates and identifies volatile components. | A peak corresponding to piperazine will be observed in addition to the main this compound peak.[13][14][15] |
| ¹H NMR Spectroscopy | Provides structural information. | The appearance of new signals corresponding to the protons of piperazine. Piperazine typically shows a singlet for its N-H protons and a signal for its CH₂ protons at a different chemical shift than those of this compound.[16][17][18] |
FAQ 5: Can I "rescue" a bottle of this compound that has been exposed to moisture?
While it is always preferable to use a fresh, unopened bottle, it may be possible to dry a partially hydrolyzed sample, although this may not remove the piperazine and formic acid impurities.
Experimental Protocol: Drying this compound with Molecular Sieves
Caution: This procedure will remove water but not the hydrolysis byproducts. The suitability of the dried reagent for your specific reaction must be carefully evaluated.
Materials:
-
Suspected "wet" this compound
-
Dry, inert gas-flushed flask with a stirrer
Procedure:
-
Activate Molecular Sieves: Heat the molecular sieves in a laboratory oven at a temperature between 200°C and 300°C for at least 3-4 hours under vacuum or with a flow of dry nitrogen.[15] Cool to room temperature under an inert atmosphere.
-
Drying Process: In a dry flask under an inert atmosphere, add the this compound. Add the activated molecular sieves (approximately 5-10% w/v).
-
Stirring: Stir the mixture at room temperature for 12-24 hours.
-
Verification: After the drying period, the water content can be checked using Karl Fischer titration.
-
Transfer: If the water content is acceptable, the dried this compound can be carefully transferred to a new, dry storage vessel under an inert atmosphere, leaving the molecular sieves behind.
Note on Drying Agent Compatibility: Basic drying agents like potassium hydroxide (KOH) or calcium oxide (CaO) could potentially catalyze further decomposition and are generally not recommended without further investigation.[2] Molecular sieves are a more neutral and generally safer option for amines.[20]
Section 4: Conclusion
The successful application of this compound in research and development hinges on a thorough understanding and proactive management of its moisture sensitivity. By implementing the rigorous storage and handling protocols outlined in this guide, and by utilizing the troubleshooting strategies provided, researchers can ensure the integrity of their experiments and the reliability of their results.
References
- Allen, P. Amide Hydrolysis: Mechanism, Conditions and Applications. ChemistryTalk.
- Ashenhurst, J. Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. (2019).
- Britannica, The Editors of Encyclopaedia. Formic acid. Encyclopedia Britannica. (2025).
- Chemcess. Formic Acid: Properties, Reactions, Production And Uses. (2024).
- Chemistry LibreTexts. 24.4: Hydrolysis of Amides. (2021).
- Burfield, D. R., Smithers, R. H., & Tan, A. S. C. Desiccant Efficiency in Solvent and Reagent Drying. 5. Amines. The Journal of Organic Chemistry, 46(3), 629-631. (1981).
- American Chemical Society. Formic acid. (2022).
- Frontier, A. How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- Frontier, A. Troubleshooting: I Can't Reproduce an Earlier Experiment! University of Rochester, Department of Chemistry.
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Validation & Comparative
A Senior Application Scientist's Guide to Formylating Agents: 1-Formylpiperazine vs. Dimethylformamide (DMF)
For researchers, scientists, and professionals in drug development, the selection of a formylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth, objective comparison between 1-formylpiperazine and the widely used dimethylformamide (DMF), focusing on their performance, underlying mechanisms, and practical applications in modern organic synthesis.
At a Glance: Key Physicochemical and Safety Properties
A preliminary assessment of the physical and safety data of this compound and DMF reveals distinct profiles that influence their handling and application in a laboratory setting.
| Property | This compound | Dimethylformamide (DMF) |
| Molecular Formula | C₅H₁₀N₂O | C₃H₇NO |
| Molecular Weight | 114.15 g/mol | 73.09 g/mol |
| Appearance | Colorless to light yellow liquid | Clear, colorless liquid |
| Boiling Point | 264-266 °C | 153 °C[1] |
| Density | 1.107 g/mL at 25 °C | 0.944 g/mL at 25 °C |
| Solubility | Water soluble | Miscible with water and most organic solvents[2] |
| Key Hazards | Harmful if swallowed, causes skin irritation and serious eye damage, may cause respiratory irritation. | Reproductive toxin, potential carcinogen, liver and central nervous system toxicant, readily absorbed through the skin.[3] |
The Core of the Matter: Reactivity and Mechanistic Pathways
While both this compound and DMF can act as formylating agents, their reactivity and the mechanisms through which they operate differ significantly, dictating their suitability for different synthetic transformations.
Dimethylformamide (DMF): The Vilsmeier-Haack Chloroiminium Ion Pathway
DMF is most famously employed as a formylating agent in the Vilsmeier-Haack reaction .[3][4] In this reaction, DMF itself is not the active formylating species. It first reacts with an activating agent, most commonly phosphorus oxychloride (POCl₃) or oxalyl chloride, to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent .[3][4]
This reagent is a potent electrophile capable of formylating electron-rich aromatic and heteroaromatic compounds. The reaction proceeds via an electrophilic aromatic substitution mechanism, followed by hydrolysis of the resulting iminium salt to yield the aldehyde product.
Caption: The Vilsmeier-Haack formylation pathway using DMF.
The necessity of a strong activating agent and the highly electrophilic nature of the Vilsmeier reagent generally restrict the application of DMF in this context to substrates that can withstand these conditions.
This compound: A Milder Approach to N-Formylation
This compound, in contrast, can act as a direct N-formylating agent for amines, often under milder conditions than those required for the Vilsmeier-Haack reaction. Its utility shines in the formylation of primary and secondary amines, where it can transfer its formyl group directly to the nucleophilic nitrogen atom. This process can be particularly advantageous when dealing with sensitive substrates that may not be compatible with the harsh reagents used in the Vilsmeier-Haack reaction.
The reaction is typically a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of this compound. The reaction can often be driven to completion by heating, and in some cases, can be catalyzed by mild acids.
Caption: N-Formylation of an amine using this compound.
Application Scope and Experimental Insights
The choice between this compound and DMF is largely dictated by the nature of the substrate and the desired transformation.
Aromatic and Heterocyclic Formylation: The Domain of DMF
The Vilsmeier-Haack reaction, employing DMF, is a powerful tool for the formylation of a wide range of electron-rich aromatic and heteroaromatic compounds. This includes phenols, anilines, indoles, pyrroles, and furans. The reaction is generally regioselective, with substitution occurring at the most electron-rich position.
N-Formylation of Amines: The Gentle Touch of this compound
This compound is particularly well-suited for the N-formylation of primary and secondary amines. This is a crucial transformation in pharmaceutical and medicinal chemistry, as the formamide moiety is a common structural motif in bioactive molecules. The milder conditions associated with this compound make it a valuable tool for the formylation of complex molecules with sensitive functional groups.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for researchers. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented procedure for the synthesis of N-formylpiperazine.
Materials:
-
Piperazine
-
Formic acid (88%)
-
Toluene
-
Benzene (for azeotropic removal of water)
Procedure:
-
In a 250 mL distillation flask equipped with a feeding device, add 194.4 g of piperazine and 52.3 g of 88% formic acid.
-
Add 20 mL of benzene to the flask.
-
Heat the mixture in an oil bath to 60-150 °C to distill off the water azeotropically.
-
After the water has been removed, cool the reaction mixture.
-
Purify the product by vacuum distillation to obtain this compound. A reported yield for a similar procedure is 87.7%.
Protocol 2: N-Formylation of a Secondary Amine using this compound
This generalized protocol is based on the principles of N-formylation using formamides.
Materials:
-
Secondary amine
-
This compound
-
Toluene (or another suitable high-boiling solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the secondary amine (1.0 eq.) in toluene.
-
Add this compound (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-formylated amine.
Protocol 3: Vilsmeier-Haack Formylation of an Electron-Rich Arene using DMF
This is a general procedure for the Vilsmeier-Haack reaction.
Materials:
-
Electron-rich aromatic compound
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the electron-rich aromatic compound (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DMF (3.0 eq.) to the stirred solution.
-
Add POCl₃ (1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the formylated aromatic compound.
Safety and Handling: A Critical Consideration
Both this compound and DMF present significant health and safety hazards that must be managed with appropriate engineering controls and personal protective equipment.
This compound:
-
Hazards: Harmful if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber or nitrile), safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Dimethylformamide (DMF):
-
Hazards: DMF is a reproductive toxin, a potential carcinogen, and is toxic to the liver and central nervous system.[3] It is readily absorbed through the skin, making dermal contact a significant route of exposure.[3]
-
Handling: All work with DMF must be conducted in a properly functioning chemical fume hood.[3] Due to its high permeability, standard nitrile gloves may not provide adequate protection for prolonged contact; butyl rubber gloves are often recommended.[3] Always consult the specific safety data sheet (SDS) for detailed handling instructions and glove compatibility information.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and DMF as a formylating agent is a clear example of the principle of "the right tool for the right job" in organic synthesis.
-
DMF , in conjunction with an activating agent, is the undisputed choice for the Vilsmeier-Haack formylation of electron-rich aromatic and heteroaromatic compounds , providing a powerful method for the synthesis of aryl aldehydes.
-
This compound emerges as a valuable and potentially milder alternative for the N-formylation of primary and secondary amines . Its utility is particularly pronounced when dealing with sensitive substrates that would not tolerate the harsh conditions of the Vilsmeier-Haack reaction.
While direct, quantitative comparative data is sparse, a thorough understanding of their respective mechanisms and reactivity profiles allows the discerning researcher to make an informed decision, optimizing for yield, selectivity, and compatibility with the substrate at hand.
References
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122. [Link]
- Campaigne, E.; Archer, W. L. The Use of Dimethylformamide as a Formylation Reagent. J. Am. Chem. Soc.1953, 75 (4), 989–991. [Link]
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A Comparative Technical Guide to 1-Formylpiperazine and N-Formylmorpholine for Researchers and Drug Development Professionals
In the landscape of modern chemical synthesis and industrial applications, the selection of appropriate reagents and solvents is paramount to achieving desired outcomes in terms of efficiency, selectivity, and safety. Among the vast array of available chemical entities, 1-Formylpiperazine (1-FP) and N-Formylmorpholine (NFM) have emerged as compounds with distinct and valuable properties. This guide provides an in-depth comparative analysis of these two formamides, offering insights into their respective strengths and applications, supported by available data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
Introduction: A Tale of Two Formamides
This compound and N-Formylmorpholine share a common formyl functional group, which imparts upon them a unique set of chemical characteristics. However, the subtle yet significant difference in their heterocyclic scaffolds—piperazine versus morpholine—leads to divergent physical properties, reactivity, and, consequently, primary areas of application. 1-FP, with its second nitrogen atom, often serves as a crucial building block in the synthesis of complex pharmaceutical agents.[1] In contrast, NFM has carved a niche for itself as a highly effective polar aprotic solvent in large-scale industrial processes.[2][3] This guide will dissect these differences, providing a comprehensive overview to guide your selection process.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of 1-FP and NFM is essential for predicting their behavior in various chemical environments. The following table summarizes their key physical constants.
| Property | This compound (1-FP) | N-Formylmorpholine (NFM) | Source(s) |
| Molecular Formula | C₅H₁₀N₂O | C₅H₉NO₂ | [4],[5][6] |
| Molecular Weight | 114.15 g/mol | 115.13 g/mol | [4],[5][6] |
| Appearance | Clear colorless to faintly yellow liquid | Colorless to pale yellow liquid/solid | [7],[6][8] |
| Boiling Point | 264-266 °C | 239-244 °C | ,[6][8] |
| Melting Point | Not clearly defined (liquid at RT) | 20-23 °C | [1] |
| Density | 1.107 g/mL at 25 °C | 1.145 g/mL at 25 °C | ,[1] |
| Refractive Index | n20/D 1.512 | n20/D 1.485 | ,[1] |
| Solubility in Water | Soluble | Soluble | ,[3][6] |
| Flash Point | 102 °C | 113-124 °C | ,[6] |
The higher boiling point and density of 1-FP compared to NFM can be attributed to the presence of the second nitrogen atom in the piperazine ring, which can participate in intermolecular hydrogen bonding. Conversely, the ether linkage in the morpholine ring of NFM influences its solvent properties.
Application Domains: Where Each Compound Shines
The distinct structural features of 1-FP and NFM have led to their specialization in different areas of chemistry and industry.
This compound: A Cornerstone in Medicinal Chemistry
This compound is a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds.[1] Its piperazine moiety is a common pharmacophore found in numerous drugs, and the formyl group provides a convenient handle for further chemical modifications.
-
Drug Development: It serves as a key precursor in the synthesis of anti-anxiety and anti-depressant medications.[1] The piperazine ring is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets.
-
Neuroscience Research: 1-FP and its derivatives are utilized in studies of neurotransmitter systems, aiding in the development of treatments for neurological disorders.[1]
-
Organic Synthesis: Beyond pharmaceuticals, it acts as a building block for creating complex organic molecules.[1]
The following diagram illustrates a generalized workflow for the utilization of this compound in pharmaceutical synthesis.
Caption: Workflow of this compound in drug synthesis.
N-Formylmorpholine: The Industrial Workhorse Solvent
N-Formylmorpholine has established itself as a superior polar aprotic solvent in several large-scale industrial applications, often outperforming traditional solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) due to its higher selectivity, thermal stability, and more favorable safety profile.[2]
-
Gas Sweetening: NFM is widely used for the removal of acidic gases, such as hydrogen sulfide (H₂S) and carbon dioxide (CO₂), from natural gas streams.[2] Its high selectivity towards these acid gases allows for their efficient absorption.
-
Aromatics Extraction: In the petrochemical industry, NFM is employed for the extractive distillation of aromatic hydrocarbons (like benzene, toluene, and xylene) from aliphatic hydrocarbons.[2][9]
-
Organic Synthesis: It can also serve as a high-boiling reaction medium and a formylating agent in certain organic reactions.[3][10]
The diagram below outlines the role of N-Formylmorpholine in a typical gas sweetening process.
Caption: Role of N-Formylmorpholine in gas sweetening.
Synthesis Protocols: A Practical Guide
The following are representative, detailed protocols for the laboratory-scale synthesis of this compound and N-Formylmorpholine.
Synthesis of this compound
This protocol is based on the formylation of piperazine using formic acid.
Materials:
-
Piperazine
-
Formic acid (85-90%)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a condenser.
-
To the flask, add piperazine and toluene.
-
Begin stirring the mixture and slowly add formic acid dropwise. An exothermic reaction will occur.
-
After the addition is complete, heat the mixture to reflux.
-
Collect the water azeotropically in the Dean-Stark trap until no more water is evolved.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by vacuum distillation.
Synthesis of N-Formylmorpholine
This protocol describes the synthesis of NFM from morpholine and formic acid.[11][12]
Materials:
-
Morpholine
-
Formic acid (85-90%)
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add morpholine.
-
While stirring, slowly add formic acid dropwise to the morpholine. The reaction is exothermic, so control the addition rate to maintain a moderate temperature.
-
After the addition is complete, attach a distillation apparatus to the flask.
-
Heat the reaction mixture. Water will begin to distill off.[11]
-
Continue the distillation until the temperature of the distillate stabilizes, indicating that most of the water has been removed.
-
Once the reaction is complete, allow the mixture to cool.
-
The crude N-Formylmorpholine can be purified by vacuum distillation to obtain a high-purity product.[11]
Safety and Handling: A Comparative Overview
Both this compound and N-Formylmorpholine require careful handling in a laboratory or industrial setting.
| Hazard Category | This compound (1-FP) | N-Formylmorpholine (NFM) | Source(s) |
| Acute Toxicity (Oral) | Harmful if swallowed | Low acute oral toxicity | [13],[14] |
| Skin Corrosion/Irritation | Causes skin irritation | May cause skin irritation | [13],[14] |
| Serious Eye Damage/Irritation | Causes serious eye damage | Causes eye irritation | [13],[14] |
| Respiratory Irritation | May cause respiratory irritation | May cause respiratory tract irritation | [13],[14] |
General Handling Precautions:
-
Work in a well-ventilated area, preferably under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in tightly sealed containers in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
While both compounds are irritants, 1-FP is classified as causing serious eye damage, suggesting a higher level of ocular hazard compared to NFM.[13][14]
Conclusion: Selecting the Right Tool for the Job
The comparative analysis of this compound and N-Formylmorpholine reveals two compounds with distinct yet valuable applications.
-
This compound is the compound of choice for applications in medicinal chemistry and drug development , where its piperazine scaffold serves as a versatile building block for creating complex, biologically active molecules.
-
N-Formylmorpholine excels as a high-performance solvent in industrial processes such as gas sweetening and aromatics extraction, offering superior selectivity and thermal stability compared to many traditional solvents.
The choice between these two formamides should be guided by the specific requirements of the intended application. For researchers in the life sciences, 1-FP offers a gateway to novel therapeutics. For chemical engineers and industrial chemists, NFM provides an efficient and reliable solution for large-scale purification processes. By understanding their unique properties and applications, scientists can effectively leverage the capabilities of both this compound and N-Formylmorpholine to advance their research and development endeavors.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026).
- PubChem. N-Formylmorpholine.
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- Olah, G. A., & Arvanaghi, M. (1981). N-Formylmorpholine: a new and effective formylating agent for the preparation of aldehydes and dialkyl (1-formylalkyl)phosphonates from Grignard or organolithium reagents. The Journal of Organic Chemistry, 46(25), 5341-5342. [Link]
- Gu, C., et al. (2024). Capture and Utilization of CO2 with Morpholine for Effective Photocatalytic N-Formylmorpholine Production. Inorganic Chemistry, 63(15), 6922-6927. [Link]
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- ResearchGate. Carbon dioxide capture and photocatalytic production of N-Formylmorpholine over Fe₃(THT)₂(NH₄)₃ coupled with Ru(bpy)3. [Link]
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The Strategic Utility of 1-Formylpiperazine in the Synthesis of Biologically Active Molecules: A Comparative Guide
In the landscape of modern medicinal chemistry, the piperazine scaffold stands as a privileged structure, forming the core of numerous approved therapeutics. Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it a valuable component in drug design. Within the diverse family of piperazine-based building blocks, 1-formylpiperazine emerges as a versatile and economically significant intermediate. This guide provides an in-depth technical comparison of the application of this compound in the synthesis of potent ferroptosis inhibitors against the broader class of arylpiperazine-based central nervous system (CNS) agents. We will delve into the synthetic methodologies, compare the efficacy of the resulting molecules, and elucidate the rationale behind the strategic use of the formyl group.
The Piperazine Moiety: A Cornerstone of Drug Discovery
The six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, known as piperazine, is a recurring motif in a vast array of pharmaceuticals. Its prevalence is attributed to several key features:
-
Modulation of Physicochemical Properties: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, enhancing aqueous solubility and influencing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
-
Structural Rigidity and Vectorial Orientation: The chair conformation of the piperazine ring provides a rigid scaffold that allows for the precise spatial orientation of substituent groups, which is critical for optimal interaction with biological targets.
-
Synthetic Versatility: The secondary amine functionalities of the piperazine ring are readily amenable to a wide range of chemical transformations, enabling the synthesis of large and diverse compound libraries for drug screening.
These attributes have led to the incorporation of the piperazine moiety into drugs targeting a wide spectrum of diseases, from neurological and psychiatric disorders to infectious diseases and cancer.[1][2]
This compound: A Stable and Versatile Synthetic Intermediate
This compound is a derivative where one of the nitrogen atoms of the piperazine ring is acylated with a formyl group. This seemingly simple modification imparts significant advantages in a synthetic context:
-
Protection and Monofunctionalization: The formyl group acts as a protecting group for one of the piperazine nitrogens, preventing its reaction and allowing for selective functionalization of the other nitrogen. This is crucial for the controlled synthesis of unsymmetrically substituted piperazine derivatives.
-
Stability and Handling: Compared to piperazine itself, which is a hygroscopic solid, this compound is a more stable and easier-to-handle liquid, making it more convenient for large-scale industrial synthesis.[3]
-
Strategic Deprotection: The formyl group can be readily removed under acidic or basic conditions to regenerate the secondary amine, which can then be subjected to further chemical modifications.
The strategic use of this compound is exemplified in the synthesis of novel therapeutic agents, such as the ferroptosis inhibitors discussed below.
Application of this compound in the Synthesis of Potent Ferroptosis Inhibitors
Ferroptosis is a recently identified form of regulated cell death characterized by iron-dependent lipid peroxidation.[4] It has been implicated in the pathophysiology of various diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and cancer. Ferrostatin-1 (Fer-1) is a potent inhibitor of ferroptosis, but its clinical development has been hampered by poor metabolic stability.[5]
Recent research has focused on developing analogs of Fer-1 with improved pharmacokinetic properties. One successful strategy has involved the incorporation of a piperazine moiety, with this compound serving as a key building block.
Synthesis of Ferrostatin-1 Analogs from this compound
A series of novel ferroptosis inhibitors have been synthesized based on the Ferrostatin-1 scaffold, where the labile ester group is replaced with a more stable amide linked to a piperazine derivative. A recent study highlights the synthesis of a particularly potent analog, compound 26 , which demonstrates the utility of this compound.[1][6]
Experimental Protocol: Synthesis of Compound 26
The synthesis of compound 26 , a potent formylpiperazine-derived ferroptosis inhibitor, is a multi-step process that begins with the acylation of this compound. The following is a representative protocol based on published literature:
-
Step 1: Acylation of this compound. To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, a solution of a suitable acyl chloride (e.g., 2-chloroacetyl chloride) (1.1 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the acylated intermediate.
-
Step 2: Nucleophilic Substitution. The acylated intermediate (1.0 eq) is dissolved in a suitable solvent such as acetonitrile, and the core Ferrostatin-1 amine analog (1.1 eq) and a base like potassium carbonate (2.0 eq) are added. The mixture is heated to reflux and stirred for 12-18 hours.
-
Step 3: Purification. After cooling to room temperature, the solid is filtered off, and the filtrate is concentrated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the final compound 26 .
Caption: Synthetic workflow for Compound 26.
Efficacy of Ferrostatin-1 Analogs
The synthesized formylpiperazine-containing Fer-1 analogs have demonstrated significantly improved anti-ferroptotic activity and metabolic stability compared to the parent compound. In a study evaluating these novel derivatives, compound 26 emerged as a highly potent inhibitor of erastin-induced ferroptosis in human umbilical vein endothelial cells (HUVECs).[1]
| Compound | Description | Anti-Ferroptotic Activity (Cell Viability %)[1] |
| Ferrostatin-1 | Reference Ferroptosis Inhibitor | 58.3% |
| Compound 26 | Formylpiperazine-derived Analog | 85.7% |
| Analog A | Phenyl-substituted piperazine analog | 72.1% |
| Analog B | Methyl-substituted piperazine analog | 65.4% |
As the data indicates, compound 26 shows a marked improvement in protecting cells from ferroptotic death compared to Ferrostatin-1. Mechanistic studies have revealed that these compounds effectively reduce iron accumulation, scavenge reactive oxygen species, and preserve mitochondrial membrane potential.[1]
Arylpiperazines: A Major Class of CNS-Active Agents
In contrast to the direct incorporation of the this compound moiety seen in the ferroptosis inhibitors, the broader class of arylpiperazine derivatives represents a different synthetic strategy and therapeutic application. These compounds are characterized by a piperazine ring linked to an aryl group at one nitrogen and a more complex side chain at the other. They are renowned for their activity at various G-protein coupled receptors (GPCRs) in the central nervous system, particularly serotonin (5-HT) and dopamine receptors.
Synthesis of Arylpiperazines
The synthesis of arylpiperazines typically involves the coupling of a substituted aryl halide with piperazine or a mono-protected piperazine derivative. While this compound can be used as a starting material, it would necessitate a deprotection step to free the second nitrogen for further reaction. A more common approach is to use a different protecting group, such as a Boc group, or to perform a direct N-arylation of piperazine followed by separation of the mono- and di-arylated products.
A general synthetic route to an arylpiperazine, such as the anxiolytic drug Buspirone, is outlined below.
Experimental Protocol: Synthesis of Buspirone
The synthesis of Buspirone is a well-established multi-step process. A common laboratory-scale synthesis involves the following key steps:
-
Step 1: Synthesis of the Spiro-intermediate. 8-Azaspiro[4.5]decane-7,9-dione is alkylated with 1,4-dibromobutane in the presence of a base like potassium hydroxide to form 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione.[1]
-
Step 2: Coupling with Arylpiperazine. The intermediate from Step 1 is then reacted with 1-(2-pyrimidinyl)piperazine in a suitable solvent like butanol with a base to facilitate the nucleophilic substitution of the bromine, yielding Buspirone.[1]
-
Step 3: Purification and Salt Formation. The crude Buspirone is purified by recrystallization. For pharmaceutical use, it is often converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol.[1]
Caption: Synthetic workflow for Buspirone.
Comparative Efficacy of Arylpiperazines at the 5-HT1A Receptor
Arylpiperazines like Buspirone and the atypical antipsychotic Aripiprazole are well-characterized for their high affinity and functional activity at the serotonin 1A (5-HT1A) receptor, which is a key target for the treatment of anxiety and depression. Their efficacy is typically quantified by their binding affinity (Ki) and their functional potency (EC50 or IC50) in cellular assays.
| Compound | Description | Target | Binding Affinity (Ki, nM) |
| Buspirone | Anxiolytic, 5-HT1A Partial Agonist | 5-HT1A Receptor | 1.2 - 15 |
| Aripiprazole | Atypical Antipsychotic, 5-HT1A Partial Agonist | 5-HT1A Receptor | 1.7 - 4.2[7] |
The nanomolar binding affinities of these compounds underscore their high potency. Their partial agonist activity at the 5-HT1A receptor is a key aspect of their therapeutic mechanism, contributing to their efficacy while potentially reducing the side effects associated with full agonists.
Comparative Analysis and Conclusion
This guide highlights two distinct yet important applications of the piperazine scaffold in drug discovery, with this compound playing a key role in one of these strategies.
-
Direct Incorporation of this compound: The synthesis of novel ferroptosis inhibitors demonstrates the utility of this compound as a stable, monofunctionalized building block. The resulting compounds, such as compound 26 , exhibit high efficacy in a cell-based assay, showcasing the potential of this chemical series for treating diseases associated with ferroptosis. The formyl group is retained in the final molecule, contributing to its overall properties.
-
Piperazine as a Core Scaffold in Arylpiperazines: The synthesis of established CNS drugs like Buspirone and Aripiprazole illustrates the broader utility of the piperazine core as a linker and pharmacophoric element. While this compound could be used as a precursor in these syntheses, it would require an additional deprotection step. The high efficacy of these arylpiperazine derivatives, evidenced by their nanomolar receptor binding affinities, has established them as mainstays in the treatment of psychiatric disorders.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-Formylpiperazine by HPLC
For researchers, scientists, and professionals vested in drug development, the purity of chemical intermediates is a foundational pillar of scientific integrity. 1-Formylpiperazine, a versatile secondary alicyclic amine, serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] The purity of this reagent is not a trivial specification; it directly dictates the impurity profile of downstream products, impacts reaction kinetics, and is ultimately intertwined with the safety and efficacy of the final drug substance. Impurities can arise from unreacted starting materials, by-products, or degradation during synthesis and storage.[]
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the validation of this compound purity. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, present a robust, self-validating protocol, and objectively compare HPLC with alternative analytical techniques, all grounded in authoritative standards.
The Primacy of HPLC for Purity Analysis
For non-volatile, polar organic molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry's gold standard. Its widespread adoption is a testament to its high resolving power, sensitivity, and quantitative precision. The technique operates on the principle of differential partitioning: components of a mixture are separated based on their relative affinity for a non-polar stationary phase (the column) and a polar mobile phase. While the parent piperazine ring lacks a strong UV chromophore, the introduction of the formyl group (a carbonyl moiety) allows for direct and sensitive UV detection at low wavelengths, obviating the need for complex derivatization steps that are often required for other piperazines.[3][4][5]
A Robust, Validated HPLC Protocol for this compound
The following protocol is designed for accuracy and reproducibility, incorporating principles from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure a self-validating system.
Experimental Workflow
Caption: High-level workflow for the HPLC analysis of this compound.
Detailed Methodological Parameters and Rationale
| Parameter | Recommended Setting | Rationale (The "Why") |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 (octadecylsilane) stationary phase offers excellent hydrophobic retention for separating this compound from both more polar (e.g., unreacted piperazine) and less polar (e.g., synthesis by-products) impurities. The specified dimensions and particle size provide a strong balance between high resolution and practical analysis times. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid serves as a mobile phase modifier, acidifying the eluent to suppress the ionization of the secondary amine in the piperazine ring. This results in sharper, more symmetrical peaks and reproducible retention times. The water/acetonitrile system provides a wide polarity range suitable for gradient elution. |
| Gradient Program | 0-20 min: 5% to 95% B20-25 min: Hold at 95% B25-30 min: Return to 5% B and equilibrate | A gradient elution is essential for resolving compounds with diverse polarities within a single run. Starting at a high aqueous percentage (5% B) ensures retention of polar impurities, while the gradual increase in organic solvent (acetonitrile) elutes the main analyte followed by any non-polar impurities. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm internal diameter column, ensuring optimal chromatographic efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures the reproducibility of retention times by controlling mobile phase viscosity and analyte-stationary phase interactions. |
| Injection Volume | 10 µL | A 10 µL injection of a 1 mg/mL solution typically provides a strong signal for the main peak and detectable signals for impurities at the 0.1% level, without overloading the column. |
| Detection | UV at 210 nm | The formyl group's carbonyl bond provides a UV chromophore. 210 nm is a low-wavelength region where this group absorbs, offering good sensitivity for both the parent compound and many potential organic impurities. A Photodiode Array (PDA) detector is highly recommended to assess peak purity spectrally. |
Data Analysis and Purity Calculation
The purity is determined using the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength. This is a standard approach for purity assessment when impurity standards are not available.
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Performance Benchmarking: A Senior Application Scientist's Guide to 1-Formylpiperazine
Introduction: The Role of 1-Formylpiperazine in Modern Synthesis
In the landscape of pharmaceutical and materials science, the piperazine moiety stands out as a "privileged scaffold," a structural framework frequently found in bioactive compounds and high-performance materials.[1][2] Its prevalence is due to its unique conformational properties and its ability to influence physicochemical characteristics like solubility and basicity, which are critical for drug efficacy.[3] this compound (piperazine-1-carbaldehyde) emerges as a pivotal reagent in this context.[1][4] It is a mono-protected version of piperazine, where a formyl group temporarily blocks one of the two reactive nitrogen atoms. This simple modification provides chemists with a powerful tool for achieving selective functionalization, a common challenge in complex molecule synthesis.
This guide provides an in-depth comparison of this compound against common alternatives in its two primary applications: as a formylating agent and as a mono-protected synthon for introducing the piperazine core. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to ground these insights in practical, reproducible science.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 7755-92-2[5][6] |
| Molecular Formula | C₅H₁₀N₂O[5][7] |
| Molecular Weight | 114.15 g/mol [5] |
| Appearance | Colorless to light yellow liquid[6] |
| Boiling Point | 264-266 °C |
| Density | ~1.107 g/mL at 25 °C |
| Safety | Harmful if swallowed, causes skin irritation and serious eye damage.[8] |
Part 1: this compound as an N-Formylating Agent
N-formylation, the addition of a formyl group (-CHO) to a nitrogen atom, is a fundamental transformation in organic synthesis. It is used for protecting amines, preparing isocyanide precursors, and as an intermediate step in the synthesis of N-methylamines.[9] While reagents like acetic formic anhydride have been widely used, they are often unstable and moisture-sensitive.[9]
This compound offers a stable, easy-to-handle alternative. However, its performance must be weighed against other common formylating agents.
Comparative Analysis of N-Formylating Agents
The choice of a formylating agent is dictated by factors including substrate scope, reaction conditions, and selectivity. N,N-Dimethylformamide (DMF), for instance, often requires activation with reagents like POCl₃ (in the Vilsmeier-Haack reaction) or can act as a formyl source under specific catalytic conditions.[10] Formic acid itself can be effective, particularly with a dehydrating agent, but often requires heat.[9]
| Reagent | Typical Conditions | Advantages | Disadvantages |
| This compound | Often used as a formyl source in transamidation; can require elevated temperatures. | Stable, easy to handle, good for specific substrates. | Can be less reactive than activated reagents; may require catalysis. |
| Acetic Formic Anhydride | Low temperature (e.g., 0 °C to RT). | Highly reactive, high yields.[9] | Thermally unstable, moisture-sensitive, cannot be stored.[9] |
| DMF / Activating Agent | Varies (e.g., POCl₃, SOCl₂, HCl).[10] | Versatile, widely available solvent and reagent.[10] | Requires a stoichiometric activating agent, workup can be complex. |
| Formic Acid | Reflux with dehydrating agent (e.g., Dean-Stark trap).[9] | Inexpensive, readily available. | Often requires high temperatures; not suitable for sensitive substrates. |
| Aqueous Formaldehyde | Room temperature, often in a suitable solvent like ethyl acetate.[9] | Practical, inexpensive, mild conditions.[9] | Can lead to side reactions (e.g., N-methylation), less practical for some substrates.[9] |
Experimental Protocol: N-Formylation of a Secondary Amine
This protocol details a representative procedure for the N-formylation of a secondary amine using a stable formamide source, illustrating a general approach.
Objective: To formylate a secondary amine using a transamidation strategy.
Materials:
-
Secondary amine (e.g., morpholine)
-
High-boiling point solvent (e.g., Toluene or Xylene)
-
Catalyst (e.g., a Lewis or Brønsted acid, optional)
-
Standard glassware for reflux with a Dean-Stark trap
-
Extraction and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the secondary amine (1.0 eq).
-
Add the solvent (e.g., Toluene) to create a ~0.5 M solution.
-
Add the formylating agent, such as N-formylpiperidine (1.2 eq).[12] The use of a slight excess ensures complete consumption of the starting amine.
-
If required, add a catalytic amount of a suitable acid.
-
Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by TLC/GC-MS analysis.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any unreacted reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel chromatography or distillation to yield the pure N-formylated amine.
Causality: The use of a high-boiling solvent and a Dean-Stark trap is crucial for driving the equilibrium of this transamidation reaction forward by removing the piperidine byproduct. This methodology is particularly effective for amines that are less reactive.
Part 2: this compound as a Mono-Protected Synthon
The most significant application of this compound is as a mono-protected building block for introducing the piperazine ring into target molecules, especially in drug discovery.[1][3] The formyl group allows chemists to selectively perform reactions on the free secondary amine at the N4 position, after which the formyl group at N1 can be removed.
Key Synthetic Applications
Two of the most powerful methods for functionalizing the N4 position are the Buchwald-Hartwig amination and reductive amination.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide (or triflate) and an amine.[13][14] Using this compound allows for the synthesis of N-arylpiperazines, a core structure in many pharmaceuticals.[3][15][16]
-
Reductive Amination: This reaction forms an amine by the reduction of an imine, which is formed in situ from an amine and a carbonyl compound (aldehyde or ketone).[17][18] It is a robust method for creating C-N bonds with alkyl groups.
Workflow for Selective Functionalization
The following diagram illustrates the strategic use of this compound to achieve a selectively di-substituted piperazine.
Caption: Synthetic workflow using this compound.
Comparison with Other Piperazine Protecting Groups
The formyl group is not the only option for mono-protection. The tert-butyloxycarbonyl (Boc) group is another common choice. The selection depends on the desired reactivity and the conditions required for deprotection.
| Protecting Group | Introduction Method | Deprotection Conditions | Advantages | Disadvantages |
| Formyl (-CHO) | Reaction of piperazine with a formyl source (e.g., ethyl formate). | Acidic or basic hydrolysis (e.g., refluxing aq. HCl or NaOH).[19] | Inexpensive, stable to many reaction conditions. | Deprotection can require harsh conditions (heat, strong acid/base). |
| Boc (-CO₂tBu) | Reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O). | Strong acid (e.g., TFA, HCl in dioxane). | Mild deprotection conditions, orthogonal to many other groups. | More expensive reagent, can be labile under certain catalytic conditions. |
| Benzyl (-Bn) | Reaction with benzyl bromide or chloride. | Catalytic hydrogenation (e.g., H₂, Pd/C). | Very stable to acidic and basic conditions. | Hydrogenolysis is not compatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
Experimental Protocol: Buchwald-Hartwig Amination with this compound
Objective: To synthesize an N-arylpiperazine via Pd-catalyzed coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos or RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere supplies (e.g., Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is critical as the palladium catalyst and some ligands are air-sensitive.
-
Add the anhydrous solvent via syringe, followed by the this compound.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
Causality: The choice of ligand and base is critical for the success of the Buchwald-Hartwig amination.[13] Sterically hindered phosphine ligands facilitate the crucial reductive elimination step, while a strong, non-nucleophilic base is required to deprotonate the amine and regenerate the active catalyst.[14] An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
Conclusion
This compound is a versatile and cost-effective reagent that serves two key roles in modern organic synthesis. As a formylating agent, it is a stable and easy-to-handle alternative to more reactive but less stable reagents, though its application may be substrate-dependent.
Its primary value, however, lies in its role as a mono-protected piperazine synthon. The formyl group provides robust protection, enabling selective functionalization at the free N4 position through powerful reactions like the Buchwald-Hartwig amination and reductive amination. While deprotection can require more forcing conditions compared to alternatives like Boc-piperazine, the low cost and stability of the formyl group make this compound an indispensable tool for researchers, scientists, and drug development professionals aiming to efficiently construct complex molecules containing the vital piperazine scaffold.
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A Cost-Benefit Analysis of 1-Formylpiperazine in Synthesis: A Comparative Guide for Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical and medicinal chemistry, the strategic introduction of specific structural motifs is paramount to modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The piperazine ring is a quintessential example of a "privileged scaffold," widely incorporated to enhance solubility, basicity, and target engagement.[1][2] Consequently, the reagents used to install or modify this moiety are of critical importance. This guide provides a comprehensive cost-benefit analysis of 1-Formylpiperazine (1-FP), a versatile reagent employed both as a formylating agent and a precursor for monosubstituted piperazines. We will objectively compare its performance, cost, and safety profile against common alternatives such as N,N-Dimethylformamide (DMF), Formic Acid, and the structural analog N-Formylpiperidine, providing researchers, scientists, and drug development professionals with the data-driven insights necessary for informed reagent selection.
Part 1: The Strategic Value of Piperazine and Formylation in Modern Drug Design
The prevalence of the piperazine heterocycle in FDA-approved drugs is a testament to its utility. Its two nitrogen atoms provide handles for modulating basicity (pKa), introducing multiple points of diversity, and improving aqueous solubility—key factors in optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][3] The piperazine scaffold is a cornerstone in drugs targeting the central nervous system (CNS) and in the design of kinase inhibitors.
Formylation, the addition of a formyl (-CHO) group, is a fundamental transformation.[4] In the context of piperazine-containing molecules, an N-formyl group can serve as a stable protecting group, a precursor to a methyl group via reduction, or an intermediate for isocyanide synthesis.[5] The choice of formylating agent, therefore, is a critical decision that impacts yield, purity, cost of goods, and process safety.[6]
Part 2: Profiling the Reagents: A Head-to-Head Comparison
The selection of a reagent begins with a thorough understanding of its fundamental properties and cost. This compound serves a dual role as both a formyl source and a piperazine building block. Its utility is best understood when compared against reagents that fulfill one or both of these functions.
Key Alternatives:
-
N,N-Dimethylformamide (DMF): A ubiquitous polar aprotic solvent that, when activated (e.g., with POCl₃ in the Vilsmeier-Haack reaction), becomes a potent formylating agent.[4][6]
-
Formic Acid: The simplest carboxylic acid, it is an inexpensive and green option for N-formylation, often used with dehydrating agents or under high temperatures.[5][6]
-
N-Formylpiperidine: A close structural analog of 1-FP, serving as a useful benchmark for reactivity and physical properties.[7]
Table 1: Comparative Physicochemical Properties
| Property | This compound | N,N-Dimethylformamide (DMF) | Formic Acid | N-Formylpiperidine |
| Molecular Weight ( g/mol ) | 114.15[8][9] | 73.09 | 46.03 | 113.16 |
| Boiling Point (°C) | 264-266[10] | 153 | 100.8 | 222 |
| Density (g/mL at 25°C) | 1.107[10] | 0.944 | 1.220 | 1.019 |
| Form | Liquid[8] | Liquid | Liquid | Liquid |
| CAS Number | 7755-92-2[8] | 68-12-2 | 64-18-6 | 2591-86-8 |
Table 2: Illustrative Cost Analysis
Note: Prices are subject to change and vary by supplier and purity. This table is for comparative purposes based on available catalog prices and should not be considered a formal quote.
| Reagent | Supplier Example | Quantity | Price (USD) | Price per Mole (USD) |
| This compound (≥90%) | Thermo Scientific[11] | 500 g | $662.65 | $151.29 |
| This compound (>98%) | TCI America[12] | 25 g | $127.00 | $579.98 |
| N,N-Dimethylformamide (Anhydrous) | Fisher Scientific[13] | 1 L (~944 g) | $197.00 | $15.20 |
| Formic Acid (≥95%) | TCI Chemicals[14] | 500 mL (~610 g) | ~$50 (varies) | ~$3.77 |
| N-Formylpiperidine (99%) | Sigma-Aldrich | 100 g | $77.80 | $87.80 |
Initial Insights: From a raw materials cost perspective, Formic Acid is by far the most economical formylating agent. DMF is also significantly cheaper per mole than the cyclic amides. This compound carries a premium price, suggesting its use must be justified by superior performance, unique reactivity, or by serving a dual synthetic purpose that simplifies the overall process, thereby reducing downstream costs.
Part 3: Performance Analysis in N-Formylation
The N-formylation of primary and secondary amines is a common requirement in pharmaceutical synthesis. The ideal reagent achieves high conversion under mild conditions with high chemoselectivity, especially in the presence of other sensitive functional groups like hydroxyls.
Causality Behind Experimental Choices
This compound, as a tertiary amide, is a relatively stable and mild formylating agent. The reaction typically proceeds via nucleophilic attack of the substrate amine onto the formyl carbon of 1-FP, followed by the departure of piperazine. Unlike more aggressive reagents like Vilsmeier-Haack or acid chlorides, it often does not require harsh conditions or strong acids/bases, making it suitable for delicate substrates. The piperazine byproduct is water-soluble, which can simplify workup procedures.
Experimental Protocol: N-Formylation of a Secondary Amine using this compound
This is a representative protocol. Researchers should optimize conditions for their specific substrate.
-
Setup: To a clean, dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the secondary amine substrate (1.0 eq).
-
Reagents: Add a suitable solvent (e.g., toluene or xylene, 5 mL per mmol of substrate). Add this compound (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 110-140°C) using an oil bath. The use of a Dean-Stark trap can be beneficial to remove the piperazine byproduct as it forms, driving the equilibrium towards the product.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL). Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove piperazine, followed by saturated NaHCO₃ solution (15 mL), and finally, brine (15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization/distillation.[15]
Diagram: General N-Formylation Workflow
Caption: Decision and experimental workflow for N-formylation.
Table 3: Comparative Performance in N-Formylation
| Reagent/Method | Typical Conditions | Advantages | Disadvantages | Selectivity |
| This compound | Toluene, reflux | Mild; good for some sensitive substrates; water-soluble byproduct. | High cost; requires elevated temperatures. | High N- vs. O-formylation selectivity.[5] |
| Formic Acid | Toluene, reflux (Dean-Stark)[5] | Very low cost; environmentally benign. | Can require acid/base catalysis; may not be suitable for acid-labile substrates. | Good N- vs. O-formylation selectivity.[5] |
| Acetic Formic Anhydride | THF, 0°C to RT | Highly reactive; rapid reactions at low temperatures.[5] | Moisture sensitive; cannot be stored; can produce side products.[5] | Excellent chemoselectivity. |
| DMF / Vilsmeier Reagent | POCl₃, CH₂Cl₂, 0°C to RT | High yields for electron-rich substrates; versatile. | Stoichiometric inorganic waste; harsh for some functional groups.[4] | Primarily for aromatic C-H formylation, not N-formylation of amines. |
| N-Formylsaccharin | THF, rt | Crystalline solid; mild conditions; high yields.[14][16][17] | Higher cost than formic acid; byproduct removal needed. | Excellent N- vs. O-formylation selectivity with amino alcohols.[14] |
Performance Insight: While 1-FP is effective, its high cost makes it a niche reagent for N-formylation. It is most beneficial when mild conditions are paramount and a slightly elevated temperature is tolerable. For large-scale synthesis where cost is a primary driver, formic acid-based methods are often preferred.[5] Newer reagents like N-Formylsaccharin offer an excellent balance of reactivity and mild conditions, presenting a strong alternative.[16][17]
Part 4: The Dual Role: 1-FP as a Piperazine Building Block
The true value of this compound often lies in its use as a monosubstituted piperazine synthon. The formyl group serves as a compact, stable protecting group for one of the nitrogen atoms, allowing for selective functionalization of the second nitrogen.
Diagram: Synthetic Strategy using this compound
Caption: Synthetic utility of 1-FP as a protected piperazine.
This strategy competes with other methods for creating monosubstituted piperazines, such as using a large excess of piperazine in a reaction or employing more expensive, differentially protected piperazines (e.g., N-Boc-piperazine).
Cost-Benefit Consideration: The cost of this compound must be weighed against a multi-step sequence involving protection and deprotection with other reagents (e.g., Boc-anhydride and TFA). While the initial cost of 1-FP is high, it can lead to a shorter, more efficient synthesis, potentially reducing overall costs related to labor, solvent, and waste disposal. This is particularly true in complex, multi-step syntheses where step economy is a major driver of efficiency.
Part 5: Safety, Handling, and Environmental Profile
Safety and environmental impact are non-negotiable aspects of process development. A cheap reagent with significant hazards can incur substantial costs in engineering controls, specialized PPE, and waste disposal.
Table 4: Comparative Safety & Handling Profile
| Reagent | GHS Hazard Statements | Key Hazards | Required PPE | Disposal Considerations |
| This compound | H302, H315, H318, H335[10][18] | Harmful if swallowed, Skin/respiratory irritant, Causes serious eye damage [9][10][19] | Goggles/Faceshield, gloves, respirator[10] | Incineration in a licensed facility.[19] |
| N,N-Dimethylformamide (DMF) | H312, H332, H319, H360D | Harmful in contact with skin/if inhaled, Eye irritant, Suspected of damaging the unborn child | Goggles, chemical-resistant gloves, proper ventilation | Regulated hazardous waste; avoid environmental release. |
| Formic Acid | H314, H226, H331 | Causes severe skin burns and eye damage , Flammable, Toxic if inhaled | Goggles/Faceshield, acid-resistant gloves, respirator | Neutralize before disposal; subject to local regulations. |
| N-Formylpiperidine | H302, H311, H315, H319, H335[7] | Harmful if swallowed, Toxic in contact with skin , Skin/eye/respiratory irritant[7] | Goggles, chemical-resistant gloves, proper ventilation[20] | Incineration in a licensed facility.[20] |
Safety & Environmental Insights: The most significant concern among these alternatives is the reproductive toxicity (H360D) of DMF, which has led to its restriction in many jurisdictions and a push to find safer replacements. Formic acid is highly corrosive and requires careful handling. This compound and N-Formylpiperidine present similar hazards, with the primary concerns being serious eye damage and irritation.[10][19][20] From an EHS (Environment, Health, and Safety) perspective, avoiding DMF is a significant benefit. The choice between 1-FP and formic acid becomes a trade-off between the corrosivity of formic acid and the specific irritant/eye damage hazards and higher cost of 1-FP.
Part 6: Conclusion and Decision-Making Framework
This compound is a valuable but specialized reagent. Its high cost makes it less competitive for simple, large-scale N-formylations where economical alternatives like formic acid are viable. However, its benefits become apparent in specific contexts:
-
As a Mild Formylating Agent: For high-value, acid-sensitive substrates where maximizing yield and purity in late-stage synthesis is critical, the cost of 1-FP can be justified.
-
As a Piperazine Synthon: Its most compelling use is as a mono-protected piperazine building block. It offers a direct and often efficient route to N-functionalized piperazines, potentially saving steps and downstream processing costs compared to other protection/deprotection strategies.
-
As a DMF Replacement: In applications where the Vilsmeier-Haack reaction is not required, 1-FP can be a safer, albeit more expensive, alternative to DMF, avoiding reproductive toxicity concerns.
Diagram: Reagent Selection Guide
Caption: Decision framework for selecting 1-FP vs. alternatives.
Ultimately, the choice is a multi-factorial decision. By carefully weighing the reagent cost against process efficiency, substrate compatibility, and safety profile, researchers can select the most effective and economical solution for their specific synthetic challenge.
References
- Di Sarno, V., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
- Taylor & Francis Online. (2022).
- ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Capot Chemical Co., Ltd. (2012). MSDS of this compound. [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Formylpiperidine, 99%.
- Thermo Fisher Scientific. (2010).
- National Center for Biotechnology Information. (n.d.). 1-Piperazinecarboxaldehyde.
- Organic Syntheses. (n.d.). Procedure for the synthesis of 3-phenylpropionaldehyde using N-formylpiperidine.
- ResearchGate. (n.d.). Scheme 40. Preparation of polymer-supported N-formylpiperazine.
- World Journal of Pharmaceutical Research. (2019).
- Organic Syntheses. (n.d.). General purification procedures.
- Wikipedia. (n.d.). N-Formylpiperidine.
- ResearchGate. (n.d.). Reaction conditions optimization with 1-methylpiperazine formylation by CO2/H2 as model reaction.
- National Center for Biotechnology Information. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. PMC. [Link]
- ResearchGate. (n.d.). N-Formylsaccharin: A New Formylating Agent.
- ACS Publications. (1983).
- MDPI. (2019). Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide.
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A Senior Application Scientist's Guide to Greener Synthesis of 1-Formylpiperazine: A Comparative Analysis of Key Manufacturing Routes
For drug development professionals and researchers, the synthesis of key intermediates like 1-Formylpiperazine (CAS: 7755-92-2) is a foundational task.[1] As the pharmaceutical industry pivots towards greater sustainability, the imperative is no longer just to synthesize a molecule, but to do so efficiently, safely, and with minimal environmental impact.[2][3] This guide moves beyond simple reaction yields to provide an in-depth comparison of common and emerging synthesis routes for this compound, viewed through the critical lens of green chemistry metrics.
We will dissect each pathway, explaining the causality behind the experimental choices and providing self-validating protocols. Our analysis will be grounded in key performance indicators such as Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor, which collectively offer a more holistic measure of a process's "greenness" than yield alone.[4][5]
Understanding the Green Chemistry Metrics
Before comparing the synthetic routes, it is essential to understand the metrics used for evaluation. While reaction yield is a familiar concept, it only tells part of the story. Green metrics quantify the efficiency of a reaction in converting raw materials into the desired product, thereby highlighting waste generation.[6]
-
Atom Economy (AE): A theoretical concept developed by Barry Trost, Atom Economy measures the percentage of reactant atoms that are incorporated into the final desired product.[7] It provides a fundamental assessment of how efficiently a reaction uses material at the atomic level. An ideal, "100% atom-economical" reaction (like an addition reaction) incorporates all reactant atoms into the product, generating no byproducts.[8][9]
-
Process Mass Intensity (PMI): PMI is a practical, all-encompassing metric that has been widely adopted by the pharmaceutical industry to drive more sustainable processes.[10][11] It is the ratio of the total mass of all materials used (reactants, reagents, solvents, process water) to the mass of the final active pharmaceutical ingredient (API) or intermediate produced.[12] The pharmaceutical industry often has PMIs ranging from 26 to over 100, highlighting that solvents and workup materials are the primary contributors to waste.[2][13]
-
E-Factor: Closely related to PMI, the E-Factor measures the mass of waste generated per mass of product. The relationship is simple: E-Factor = PMI - 1 .[4][14] A lower E-Factor signifies a greener process.
The logical workflow for this evaluation is depicted below. We will analyze distinct synthetic strategies, calculate their respective green metrics based on established protocols, and consolidate the findings for a direct comparison.
Caption: Workflow for evaluating the greenness of this compound synthesis routes.
Route 1: Classical Formylation with Formic Acid
This is a long-established and straightforward method for the N-formylation of amines. The reaction proceeds by forming a salt between piperazine and formic acid, which is then dehydrated, often azeotropically, to yield the desired amide and water as the sole byproduct.[15]
Caption: Synthesis of this compound via reaction with formic acid.
Experimental Protocol (Adapted from CN1113876C[15])
-
To a 250 mL distillation flask equipped with a Dean-Stark trap, add piperazine (194.4 g, 2.26 mol).
-
Add 88% formic acid (52.3 g, ~1.0 mol of HCOOH). Causality: Using a slight excess of piperazine ensures the complete consumption of the formylating agent, simplifying purification.
-
Add toluene (20 mL, ~17.4 g) as an azeotropic agent. Causality: Toluene forms a low-boiling azeotrope with water, facilitating its removal and driving the equilibrium towards product formation.
-
Heat the mixture in an oil bath to 60-150°C to distill off the water-toluene azeotrope.
-
Once water evolution ceases, cool the reaction mixture.
-
The product is isolated via vacuum distillation, yielding 102.4 g of this compound (molar yield based on formic acid: 87.7%).
Green Metrics Analysis
-
Atom Economy:
-
Reactants: C₄H₁₀N₂ (Piperazine, MW: 86.14) + CH₂O₂ (Formic Acid, MW: 46.03)
-
Product: C₅H₁₀N₂O (this compound, MW: 114.15)
-
Byproduct: H₂O (Water, MW: 18.02)
-
AE = [114.15 / (86.14 + 46.03)] * 100 = 86.3%
-
Insight: While not perfect, an AE of 86.3% is quite good, as the only atom "wasted" is in the formation of a benign water molecule.
-
-
Process Mass Intensity (PMI) & E-Factor:
-
Inputs:
-
Piperazine: 194.4 g
-
Formic Acid (88%): 52.3 g
-
Toluene: 17.4 g
-
Assumption: Let's assume an additional 50 mL (~43.5 g) of toluene is used for rinsing and transfer, and no further aqueous workup or chromatography is needed due to the distillation purification.
-
-
Total Input Mass: 194.4 + 52.3 + 17.4 + 43.5 = 307.6 g
-
Product Output: 102.4 g
-
PMI: 307.6 / 102.4 = 3.0
-
E-Factor: 3.0 - 1 = 2.0
-
Insight: A PMI of 3.0 is exceptionally low and green for the pharmaceutical industry. This is primarily because the process avoids complex workups and purifications, relying on distillation. The main waste is the unreacted excess piperazine and the solvent.
-
Route 2: Formylation via Transamidation with Formamide
This route uses formamide as both the formylating agent and the solvent. The reaction proceeds through a transamidation mechanism, where the amine (piperazine) displaces ammonia from formamide. This method can be advantageous as it avoids the use of more corrosive reagents like formic acid.
Caption: Synthesis of this compound via transamidation with formamide.
Experimental Protocol (Conceptual, based on[16])
-
In a round-bottom flask equipped with a reflux condenser, dissolve piperazine (8.61 g, 0.1 mol) in formamide (50 mL, ~56.5 g).
-
Heat the reaction mixture to reflux (approx. 210°C) for 6-8 hours. The evolution of ammonia gas indicates reaction progress. Causality: Driving off the volatile ammonia byproduct helps shift the reaction equilibrium towards the more stable formylated piperazine product.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of brine and extract with dichloromethane (3 x 50 mL). Causality: The aqueous workup is necessary to remove the highly polar formamide solvent and any unreacted piperazine.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation or column chromatography to obtain this compound. (Assuming a 75% isolated yield, ~8.56 g).
Green Metrics Analysis
-
Atom Economy:
-
Reactants: C₄H₁₀N₂ (Piperazine, MW: 86.14) + CH₃NO (Formamide, MW: 45.04)
-
Product: C₅H₁₀N₂O (this compound, MW: 114.15)
-
Byproduct: NH₃ (Ammonia, MW: 17.03)
-
AE = [114.15 / (86.14 + 45.04)] * 100 = 86.9%
-
Insight: The atom economy is very similar to the formic acid route and is fundamentally high.
-
-
Process Mass Intensity (PMI) & E-Factor:
-
Inputs:
-
Piperazine: 8.61 g
-
Formamide: 56.5 g
-
Brine (assuming 10% NaCl): 10 g NaCl + 90 g Water = 100 g
-
Dichloromethane (3 x 50 mL): 150 mL * 1.33 g/mL = 199.5 g
-
Sodium Sulfate (drying agent): ~10 g
-
-
Total Input Mass: 8.61 + 56.5 + 100 + 199.5 + 10 = 374.61 g
-
Product Output: 8.56 g
-
PMI: 374.61 / 8.56 = 43.8
-
E-Factor: 43.8 - 1 = 42.8
-
Insight: The PMI is dramatically higher than the formic acid route. This exemplifies how green metrics unmask the hidden waste streams. Although the core reaction is atom-economical, the reliance on a large excess of a high-boiling solvent (formamide) and a subsequent solvent-intensive extraction workup leads to a much less green process overall.
-
Route 3: Catalytic N-Formylation using CO₂ and H₂
This represents a state-of-the-art, green approach to formylation. It utilizes carbon dioxide, a greenhouse gas, as a renewable C1 feedstock.[16] In the presence of a suitable catalyst and a reducing agent (like H₂), piperazine is directly formylated, with water being the only stoichiometric byproduct.[17] Various catalytic systems based on both precious (Ru) and earth-abundant (Co, Fe) metals have been developed for this transformation.[16][18][19]
Caption: Green synthesis of this compound using CO₂ and H₂.
Experimental Protocol (Conceptual, based on[18])
-
To a high-pressure autoclave, add piperazine (8.61 g, 0.1 mol), a suitable solvent like THF (50 mL, ~44.5 g), and the catalyst (e.g., a Co-pincer complex, ~0.1 mol%, ~0.05 g).
-
Seal the autoclave, purge with H₂, and then pressurize with CO₂ (e.g., 20 bar) and H₂ (e.g., 60 bar). Causality: High pressure is required to achieve sufficient concentrations of the gaseous reactants in the liquid phase for the catalytic cycle to operate efficiently.
-
Heat the mixture to 100-150°C and stir for 12-24 hours.
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess pressure.
-
The reaction mixture is filtered to recover the catalyst (if heterogeneous) and the solvent is removed under reduced pressure.
-
The residue is purified, typically by distillation or chromatography, to yield this compound. (Assuming 90% yield, ~10.27 g).
Green Metrics Analysis
-
Atom Economy:
-
Reactants: C₄H₁₀N₂ (Piperazine, MW: 86.14) + CO₂ (MW: 44.01) + H₂ (MW: 2.02)
-
Product: C₅H₁₀N₂O (this compound, MW: 114.15)
-
Byproduct: H₂O (Water, MW: 18.02)
-
AE = [114.15 / (86.14 + 44.01 + 2.02)] * 100 = 86.4%
-
Insight: The atom economy is fundamentally high and comparable to the other routes. The use of CO₂ as a reactant is a major advantage from a sustainability perspective.
-
-
Process Mass Intensity (PMI) & E-Factor:
-
Inputs:
-
Piperazine: 8.61 g
-
CO₂: Pressurized, mass consumed is ~4.4 g (0.1 mol)
-
H₂: Pressurized, mass consumed is ~0.2 g (0.1 mol)
-
Catalyst: 0.05 g
-
THF: 44.5 g
-
Assumption: Further purification requires 100 mL of ethyl acetate (~90 g) and 20 g of silica gel for chromatography.
-
-
Total Input Mass: 8.61 + 4.4 + 0.2 + 0.05 + 44.5 + 90 + 20 = 167.76 g
-
Product Output: 10.27 g
-
PMI: 167.76 / 10.27 = 16.3
-
E-Factor: 16.3 - 1 = 15.3
-
Insight: The PMI is significantly better than the formamide route but higher than the optimized formic acid process. The main contributors to the PMI are the reaction solvent and the purification solvents. However, there is vast potential for improvement by using a recyclable catalyst, minimizing solvent, or using a solvent-free system, which could drastically lower the PMI.
-
Comparative Summary and Scientist's Recommendation
| Metric / Parameter | Route 1: Formic Acid | Route 2: Formamide | Route 3: Catalytic CO₂/H₂ |
| Atom Economy (AE) | 86.3% | 86.9% | 86.4% |
| Process Mass Intensity (PMI) | 3.0 | 43.8 | 16.3 |
| E-Factor | 2.0 | 42.8 | 15.3 |
| Feedstock | Standard Petrochemical | Standard Petrochemical | Renewable (CO₂) |
| Byproducts | Water | Ammonia | Water |
| Safety & Conditions | Corrosive acid, high temp | High temp, toxic solvent | High pressure gases, catalyst |
| Scalability/Maturity | High | Moderate | Low to Moderate |
Senior Application Scientist's Recommendation
An analysis based solely on Atom Economy would suggest these three routes are nearly equivalent. However, the Process Mass Intensity (PMI) reveals a starkly different and more practical reality .
-
For Immediate, Scalable, and Green Production: The Formic Acid route (Route 1) is the clear winner. Its exceptionally low PMI of 3.0, achieved through a simple, solvent-minimal process with purification by distillation, makes it the most mass-efficient and currently the most industrially viable "green" option. The process is mature, uses inexpensive reagents, and produces only water as a byproduct.
-
For Future-Focused, Sustainable Development: The Catalytic CO₂/H₂ route (Route 3) holds the greatest promise for the future of sustainable chemical manufacturing. Its use of CO₂ as a chemical feedstock is a paradigm shift. While its current PMI is higher than the formic acid route due to solvent use in lab-scale protocols, this route has immense potential for optimization. The development of highly active, recyclable heterogeneous catalysts could enable solvent-free conditions or continuous flow processes, potentially reducing the PMI to a level competitive with or even superior to the formic acid method. Investment in this technology is an investment in a circular carbon economy.
-
Route to Avoid: The Formamide route (Route 2) is demonstrably the least green option. Despite its high atom economy, the massive PMI driven by its use as a solvent and the subsequent intensive workup make it a wasteful and environmentally burdensome choice.
References
- N-Formylation of Amines with Carbon Dioxide and Hydrogen Catalyzed by Ionic Liquid-Assisted Ru Complexes. ACS Sustainable Chemistry & Engineering.
- Process Mass Intensity (PMI). ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Rel
- Catalytic Formylation of Primary and Secondary Amines with CO2 and H2 Using Abundant-Metal C
- Improving Process Mass Intensity for Bio/Pharmaceutical Production. Pharmaceutical Technology.
- Process Mass Intensity Metric. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Selective N-Formylation of Amines with H2 and CO2 Catalyzed by Cobalt Pincer Complexes.
- The Green Chemistry Approach to Pharma Manufacturing. Pharma Manufacturing.
- Green Chemistry Using Smarter Metrics: A Life Cycle Approach. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Catalytic Formylation of Primary and Secondary Amines with CO2 and H2 Using Abundant-Metal C
- Process Mass Intensity Calculator. Green Chemistry For Sustainability.
- N-Formylation of amines utilizing CO2 by a heterogeneous metal–organic framework supported single-site cobalt catalyst.
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A Senior Application Scientist's Guide to In-Silico Modeling of 1-Formylpiperazine Reaction Mechanisms
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and pharmaceutical development, 1-formylpiperazine occupies a dual role. It is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and, conversely, a notable degradation product in industrial applications such as carbon capture systems.[1][2] Understanding its reactivity—the pathways through which it forms and degrades, and its interactions with other molecules—is paramount for process optimization, drug stability, and safety assessment.
This guide provides an in-depth comparison of in-silico modeling techniques tailored to elucidate the reaction mechanisms of this compound. We move beyond a simple recitation of methods to offer a strategic perspective on why specific computational choices are made, how to validate the results, and how these models translate into experimentally verifiable hypotheses.
The Imperative for In-Silico Investigation
Experimental investigation of reaction mechanisms can be resource-intensive and, in some cases, may not fully capture transient intermediates or transition states. Computational chemistry offers a powerful lens to visualize these fleeting species, map entire potential energy surfaces, and quantify the energetic barriers that govern reaction kinetics. For a molecule like this compound, in-silico modeling can address critical questions:
-
What is the most energetically favorable pathway for its formation from piperazine and a formylating agent?
-
Under what conditions is it susceptible to hydrolysis, and what is the activation energy for this degradation pathway?
-
How does substitution on the secondary amine influence its reactivity in subsequent synthetic steps?
Despite its importance, detailed computational studies on this compound's reaction mechanisms are not abundant in the literature. A notable critique of a computational study on piperazine degradation highlighted the formation of N-formylpiperazine as a key, yet omitted, reaction pathway, underscoring the complexity and research need in this area.[2][3] This guide, therefore, serves as a foundational framework, comparing established computational methodologies and demonstrating their application to this versatile molecule.
Comparing Computational Strategies: A Quantum Mechanics-Centric Approach
The gold standard for mechanistic studies in silico is Quantum Mechanics (QM), particularly Density Functional Theory (DFT), due to its excellent balance of accuracy and computational cost.[4] However, the reliability of DFT is contingent on judicious selection of several parameters.
| Methodology / Parameter | Description | Strengths | Weaknesses | Recommended for this compound |
| DFT Functionals | Approximations for the exchange-correlation energy. Common choices include B3LYP, M06-2X, and ωB97X-D. | B3LYP: Workhorse functional, good for geometries. M06-2X: Excellent for non-covalent interactions and thermochemistry. ωB97X-D: Includes long-range dispersion corrections. | B3LYP: Can underestimate reaction barriers. M06-2X: Can be more computationally expensive. ωB97X-D: Performance can vary for different reaction types. | M06-2X for accurate energetics and barrier heights. B3LYP for initial geometry optimizations. |
| Basis Sets | Mathematical functions describing the atomic orbitals. Examples: 6-31G(d), 6-311+G(d,p), def2-TZVP. | 6-31G(d): Fast, good for preliminary scans. 6-311+G(d,p): Includes diffuse functions (+) for anions and polarization functions for better accuracy. def2-TZVP: Well-balanced and efficient for general use. | 6-31G(d): Can be inaccurate for energetics. 6-311+G(d,p): More computationally demanding. def2-TZVP: May not be as robust for systems with significant anionic character as those with diffuse functions. | def2-TZVP or 6-311+G(d,p) for final, high-accuracy single-point energy calculations. |
| Solvent Models | Accounts for the effect of the solvent environment. | Implicit (e.g., PCM, SMD): Computationally efficient, good for initial screening. Models the solvent as a continuous dielectric medium. | Implicit: Fails to capture specific solute-solvent interactions like hydrogen bonding. | SMD (Solvation Model based on Density) as it is a robust and widely used implicit model. |
| Explicit: Includes individual solvent molecules. Provides the highest accuracy for systems where specific interactions are critical. | Explicit: Extremely computationally expensive, requires molecular dynamics simulations. | Use for refining transition state energies where a few solvent molecules directly participate in the reaction mechanism (e.g., proton shuttling). |
Case Study 1: In-Silico Workflow for N-Deformylation (Hydrolysis) of this compound
The hydrolysis of the amide bond in this compound is a critical degradation pathway. Modeling this reaction can predict its stability in aqueous environments.
Experimental Protocol: Computational Workflow for Hydrolysis
-
Geometry Optimization:
-
Construct the initial 3D structures of the reactants: this compound and a water molecule.
-
Perform a full geometry optimization for each reactant separately using DFT (e.g., B3LYP/6-31G(d)) in the gas phase to find their lowest energy conformations.
-
Optimize the structure of the products: piperazine and formic acid.
-
-
Transition State (TS) Search:
-
Propose an initial guess for the transition state structure. For amide hydrolysis, this involves the nucleophilic attack of the water oxygen on the carbonyl carbon of the formyl group.
-
Perform a transition state search calculation (e.g., using the Berny algorithm with Opt=TS). This optimization seeks a first-order saddle point on the potential energy surface.
-
The causality behind this choice is that the TS represents the highest energy barrier along the reaction coordinate and thus governs the reaction rate.
-
-
TS Verification:
-
Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the vibration along the reaction coordinate (e.g., the formation of the O-C bond and the breaking of the C-N bond).
-
This step is a self-validating system; the presence of one and only one imaginary frequency confirms the structure is a true transition state.
-
-
Reaction Pathway Mapping:
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the verified transition state. This calculation maps the minimum energy path forward to the products and backward to the reactants.
-
Successful IRC completion confirms that the identified TS connects the desired reactants and products.
-
-
Energetics Refinement:
-
Perform high-accuracy single-point energy calculations on the optimized structures of the reactants, transition state, and products. Use a more robust functional and larger basis set (e.g., M06-2X/def2-TZVP) and include an implicit solvent model (e.g., SMD with water as the solvent).
-
The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactants.
-
Visualization of the Hydrolysis Workflow
Caption: Computational workflow for modeling the hydrolysis of this compound.
Case Study 2: Modeling the Eschweiler-Clarke Reaction for N-Methylation
The Eschweiler-Clarke reaction is a classic method for methylating amines using formaldehyde and formic acid.[5][6][7][8][9] Modeling this reaction for this compound would provide insights into the synthesis of N-methyl-N'-formylpiperazine, a potentially useful derivative. The mechanism involves the formation of an iminium ion followed by hydride transfer from formate.[7][8]
Experimental Protocol: Computational Approach for N-Methylation
-
Reactant and Intermediate Optimization:
-
Optimize the geometries of this compound, formaldehyde, and formic acid.
-
Model the first step: the nucleophilic attack of the secondary amine of this compound on formaldehyde to form a hemiaminal intermediate. Optimize its structure.
-
Model the dehydration of the hemiaminal to form the key N-methyliminium ion intermediate. Optimize this structure.
-
-
Modeling the Rate-Determining Step:
-
The hydride transfer from the formate anion to the iminium ion is often the rate-determining step.
-
Set up a transition state search for this step. The initial guess should feature the formate ion approaching the iminium ion, with the hydride positioned between the formate carbon and the iminium carbon.
-
The choice to focus on this step is driven by chemical intuition; hydride transfers to electrophilic carbons typically have significant activation barriers.
-
-
Verification and Pathway Analysis:
-
Verify the transition state with a frequency calculation (expecting one imaginary frequency for the H-transfer).
-
Run an IRC calculation to confirm the TS connects the iminium ion/formate pair with the N-methylated product and carbon dioxide.
-
-
Energetics and Solvent Effects:
-
Calculate the single-point energies of all species (reactants, intermediates, TS, products) using a high-level method (e.g., M06-2X/def2-TZVP) with a suitable solvent model (e.g., SMD for a polar solvent like water or the reaction's own formic acid).
-
Determine the overall reaction profile and the activation energy for the rate-limiting hydride transfer.
-
Visualization of the N-Methylation Reaction Pathway
Caption: Simplified reaction pathway for the Eschweiler-Clarke N-methylation.
Trustworthiness and Self-Validation in Computational Protocols
The credibility of in-silico modeling hinges on rigorous self-validation. Here are core principles to ensure trustworthiness:
-
Convergence Confirmation: Ensure all geometry optimizations have converged according to the software's default or stricter criteria.
-
Vibrational Analysis: As a rule, all optimized minima (reactants, intermediates, products) must have zero imaginary frequencies. All transition states must have exactly one imaginary frequency.
-
Basis Set Superposition Error (BSSE): For reactions involving multiple molecules coming together, consider calculating and correcting for BSSE, especially with smaller basis sets.
-
Benchmarking: When possible, compare the performance of different DFT functionals against higher-accuracy methods (like CCSD(T)) for a model system before applying it to the full problem.
-
Experimental Correlation: The ultimate validation is comparison with experimental data. Calculated activation energies can be used to estimate reaction rate constants via Transition State Theory, which can then be compared to experimentally measured kinetics.
By adhering to these principles, in-silico modeling transcends from a predictive exercise to a robust scientific investigation, providing reliable insights into the complex reaction mechanisms of this compound. This guide serves as a starting point for researchers to design their own computational experiments, fostering a deeper understanding of this chemically significant molecule.
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A Comparative Kinetic Guide to Formylation Reactions: Spotlight on 1-Formylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Formylation in Synthesis
Formylation, the process of introducing a formyl group (–CHO) into a molecule, is a fundamental transformation in organic chemistry.[1] This reaction is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, serving as a gateway to aldehydes, formamides, and formate esters.[2][3] The choice of a formylating agent is paramount, directly influencing reaction efficiency, selectivity, substrate compatibility, and process safety. While classic reagents like the Vilsmeier-Haack reagent (generated from DMF and POCl₃) are powerful, their harsh nature often precludes their use with sensitive or complex substrates.[4][5] This guide presents a detailed kinetic and practical comparison of various formylating agents, with a special focus on 1-formylpiperazine, a reagent valued for its stability and favorable safety profile. We will delve into the causality behind experimental design for kinetic studies, providing researchers with the insights needed to select and optimize the ideal formylation strategy for their specific synthetic challenges.
This compound: A Profile of a Stable and Effective Formylating Agent
This compound (FPA) is a cyclic secondary amine derivative that serves as an effective formylating agent.[6] Structurally, it is a piperazine ring with a formyl group attached to one of the nitrogen atoms.[7] Unlike many highly reactive formylating agents, this compound is a stable, high-boiling liquid, making it easier to handle and store.[6][8]
Key Properties and Safety Considerations:
-
Molecular Formula: C₅H₁₀N₂O[6]
-
Appearance: Colorless to light yellow liquid[8]
-
Boiling Point: 264-266 °C[6]
-
Safety: Classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[7][9][10] Appropriate personal protective equipment (PPE), including gloves and eye protection, is mandatory during handling.[8][9] It should be stored in a cool, well-ventilated place, often under an inert atmosphere.[8]
The primary advantage of this compound lies in its moderate reactivity, which allows for more controlled formylation reactions, often with improved selectivity for N-formylation over O-formylation in molecules containing both amine and hydroxyl groups.[11]
Comparative Analysis of Formylating Agents
The selection of a formylating agent is a critical decision based on substrate reactivity, functional group tolerance, and desired reaction conditions. Below is a comparative overview of this compound and other commonly used reagents.
| Feature | This compound | Vilsmeier-Haack Reagent (DMF/POCl₃) | N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) | Acetic Formic Anhydride (AFA) |
| Reactivity | Moderate | Very High | High | Very High |
| Typical Substrates | Primary & Secondary Amines[11] | Electron-rich aromatics, activated C-H compounds[4][5] | Amines, acid-sensitive substrates[4][12] | Primary & Secondary Amines, Alcohols[2][13] |
| Reaction Conditions | Mild to moderate heat | Often requires heating, strongly acidic | Room temperature to mild heat, neutral/mild | Low temperatures (-20°C to RT), generated in situ[2][13] |
| Selectivity | Good chemo-selectivity for amines[11] | Can lead to side reactions with sensitive groups | Excellent for acid-labile substrates[4] | Highly efficient, can formylate alcohols[13] |
| Byproducts | Piperazine | Phosphoric acid derivatives, HCl | Methanol, Dimethylamine | Acetic acid |
| Workup | Typically straightforward aqueous workup | Requires careful quenching and neutralization | Simple evaporation of volatiles | Requires neutralization |
| Safety Profile | Irritant, harmful if swallowed[6][8] | Corrosive, toxic, moisture-sensitive reagents | Flammable, irritant | Moisture-sensitive, corrosive, cannot be stored[11] |
| Kinetic Profile | Controlled, moderate rates | Fast, can be difficult to control | Fast, but milder than Vilsmeier | Very fast, reaction often complete in minutes[2] |
This table summarizes that while reagents like AFA offer rapid transformations, and the Vilsmeier reagent is potent for C-H formylation, this compound and DMF-DMA provide milder alternatives crucial for complex molecule synthesis.[2][4][13]
Mechanistic Considerations
The mechanism of N-formylation by this compound involves the nucleophilic attack of the substrate amine onto the electrophilic formyl carbon of FPA. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the desired formamide and piperazine as a byproduct.
Caption: General mechanism for N-formylation using this compound.
Designing a Kinetic Study: A Self-Validating Protocol
To objectively assess the performance of a formylating agent, a well-designed kinetic study is essential. The goal is to determine the reaction order, rate constant (k), and activation energy (Ea), which together provide a comprehensive understanding of the reaction's behavior.[14] The choice of monitoring technique is critical; in-situ methods like FTIR or NIR spectroscopy are often preferred as they provide continuous data without disturbing the reaction mixture, offering a real-time window into the molecular transformations.[15][16][17]
Experimental Workflow for Kinetic Analysis
The following diagram outlines a robust workflow for conducting a kinetic study. This process is designed to be self-validating by incorporating control experiments and ensuring data reproducibility.
Caption: Experimental workflow for a comprehensive kinetic study.
Detailed Step-by-Step Protocol: Formylation of Morpholine with this compound
This protocol describes a representative experiment to determine the kinetics of the formylation of morpholine, a common secondary amine, using in-situ FTIR spectroscopy.
1. Materials and Reagents:
-
Morpholine (≥99%)
-
This compound (≥98%)
-
Anhydrous Toluene (solvent)
-
Internal Standard (e.g., biphenyl, if using offline analysis like HPLC/GC for validation)
-
Jacketed glass reactor with overhead stirrer and temperature control
-
In-situ FTIR probe (e.g., ReactIR)[17]
2. Experimental Procedure (Self-Validating System):
-
System Preparation:
-
Assemble the reactor system, ensuring it is clean, dry, and purged with an inert atmosphere (e.g., Nitrogen).
-
Calibrate the in-situ FTIR probe according to the manufacturer's instructions.
-
Set the reaction temperature via the circulator (e.g., 80 °C).
-
-
Reaction Execution:
-
Charge the reactor with anhydrous toluene (e.g., 100 mL) and morpholine (e.g., 5 mmol).
-
Begin stirring to ensure a homogenous solution and allow the system to reach thermal equilibrium.
-
Insert the FTIR probe and begin collecting baseline spectra. A stable spectrum indicates the system is ready.
-
At time t=0, rapidly inject a solution of this compound (e.g., 5.5 mmol, 1.1 eq) in a small amount of toluene.
-
Immediately begin recording spectra at a high frequency (e.g., one spectrum every 30 seconds) for the duration of the reaction (typically until no further change is observed in the reactant/product peaks).
-
-
Data Acquisition and Analysis:
-
Identify unique, non-overlapping infrared peaks corresponding to the reactant (morpholine C-N stretch), the product (N-formylmorpholine amide C=O stretch), and this compound (amide C=O stretch).
-
Monitor the absorbance of these peaks over time. The morpholine peak will decrease, while the N-formylmorpholine peak will increase.
-
Convert the absorbance data into concentration profiles. This can be done by creating a calibration curve or using advanced chemometric software.[17]
-
To determine the reaction order with respect to morpholine, plot the data as follows:
-
Zero-order: [Morpholine] vs. time (should be linear)
-
First-order: ln[Morpholine] vs. time (should be linear)
-
Second-order: 1/[Morpholine] vs. time (should be linear)
-
-
The plot that yields a straight line indicates the order of the reaction. The absolute value of the slope of this line corresponds to the pseudo-rate constant (k').
-
Repeat the experiment with a different initial concentration of this compound to determine the true rate law and the overall rate constant (k).
-
-
Trustworthiness through Validation:
-
To validate the in-situ data, withdraw small aliquots at key time points, quench the reaction (e.g., with cold water), and analyze by a calibrated offline method like HPLC or GC. The concentration profiles from both methods should correlate.
-
Repeat the entire experiment under identical conditions to ensure reproducibility. Consistent results confirm the validity of the protocol and findings.
-
Conclusion
This compound emerges as a valuable and practical formylating agent, offering a balance of reactivity, stability, and safety. While it may not possess the raw power of the Vilsmeier-Haack reagent or the sheer speed of acetic formic anhydride, its controlled reactivity makes it an excellent choice for the N-formylation of complex and sensitive amine substrates, a common requirement in modern drug development.[18] Kinetic studies, performed using robust in-situ monitoring techniques, are indispensable for fully characterizing its performance and for optimizing reaction conditions. By understanding the underlying kinetics and mechanisms as detailed in this guide, researchers can confidently select this compound and other formylating agents, paving the way for more efficient, selective, and scalable synthetic processes.
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A Comparative Analysis of the Biological Activity of 1-Formylpiperazine Derivatives: A Guide for Drug Discovery Professionals
The 1-formylpiperazine moiety is a privileged scaffold in medicinal chemistry, serving as a crucial building block for a diverse array of therapeutic agents. Its unique structural and electronic properties, including the presence of a formyl group and two nitrogen atoms within a six-membered ring, allow for versatile chemical modifications, leading to compounds with a wide spectrum of biological activities.[1][2][3] This guide provides a comparative analysis of the biological activities of various this compound derivatives, with a focus on their anticancer, antimicrobial, and antipsychotic properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for their biological evaluation, empowering researchers to advance their drug discovery programs.
The Versatility of the this compound Scaffold
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a combination of structural rigidity and conformational flexibility.[1] The addition of a formyl group at the 1-position introduces a key chemical handle for further synthetic modifications, while also influencing the electronic properties of the entire molecule. This scaffold's ability to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, makes it an attractive component for designing molecules that can effectively bind to biological targets.[1]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several this compound derivatives have emerged as promising anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[4][5][6] The mechanism of action often involves the inhibition of critical cellular processes such as cell cycle progression and the induction of apoptosis.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of this compound derivatives is significantly influenced by the nature of the substituents on the piperazine ring and the aryl groups attached to it. For instance, the introduction of bulky aromatic groups can enhance cytotoxic activity by promoting interactions with hydrophobic pockets in target proteins. Furthermore, the presence of electron-withdrawing or electron-donating groups on these aromatic rings can modulate the electronic properties of the molecule, thereby affecting its binding affinity and biological activity.
One study highlighted that quinoxalinyl–piperazine derivatives can act as G2/M-specific cell cycle inhibitors and inhibit the anti-apoptotic Bcl-2 protein.[5] Another research avenue has explored the conjugation of this compound derivatives with other known anticancer agents to create hybrid molecules with enhanced efficacy and selectivity.[6][7]
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are compiled from various studies to provide a comparative overview.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxalinyl–piperazine derivative 30 | Breast, Skin, Pancreas, Cervix | Not specified | [5] |
| Vindoline-piperazine conjugate 23 | Breast (MDA-MB-468) | 1.00 | [6][7] |
| Vindoline-piperazine conjugate 25 | Non-small cell lung (HOP-92) | 1.35 | [6][7] |
| 1,2-Benzothiazine derivative | Breast (MCF7) | Varied | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.
Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound derivatives.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. This compound derivatives have demonstrated promising activity against a variety of bacteria and fungi, making them a valuable class of compounds in the fight against infectious diseases.[2][9][10][11][12][13][14][15]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of these derivatives is closely linked to their chemical structure. Modifications to the substituents on the piperazine ring and the attached aryl groups can significantly impact their spectrum of activity and potency. For example, the incorporation of halogen atoms or other lipophilic groups on the aromatic ring can enhance membrane permeability, leading to increased intracellular concentrations of the drug.[16]
Several studies have synthesized and evaluated series of this compound derivatives, revealing that certain substitutions lead to potent activity against Gram-positive bacteria, while others are more effective against Gram-negative strains.[9][11] For instance, some derivatives have shown better activity against Staphylococcus aureus and Bacillus subtilis than against Escherichia coli and Pseudomonas aeruginosa.[15]
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values of selected this compound derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Chalcone containing piperazine | Candida albicans | 2.22 | [9] |
| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones | Gram-positive bacteria | <15 | [9] |
| Sparfloxacin and Gatifloxacin derivatives | Gram-positive bacteria | 1-5 | [9] |
| Phenothiazine derivative V | Staphylococcus aureus, Bacillus subtilis | Not specified (equipotent to streptomycin) | [15] |
| Benzimidazole-piperazine analog 2 | Mycobacterium tuberculosis | 0.1 | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits visible growth after a defined incubation period is the MIC.
Step-by-Step Protocol:
-
Prepare Inoculum: Culture the test microorganism overnight and then dilute it in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Prepare Compound Dilutions: Prepare a two-fold serial dilution of the this compound derivatives in the broth in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the standardized inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours.
-
Determine MIC: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
(Optional) Determine MBC/MFC: To determine the minimum bactericidal/fungicidal concentration (MBC/MFC), subculture the contents of the wells showing no growth onto an agar plate and incubate. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Antipsychotic Activity: Modulating Neurotransmitter Systems
Atypical antipsychotics are a class of drugs used to treat schizophrenia and other psychotic disorders. Many of these drugs target dopamine D2 and serotonin 5-HT2A receptors in the brain.[17][18][19][20] The this compound scaffold has been incorporated into novel compounds designed as potential atypical antipsychotic agents.[17][18]
Structure-Activity Relationship (SAR) Insights
The antipsychotic activity of this compound derivatives is highly dependent on the nature of the substituents at the N4 position of the piperazine ring. These substituents are crucial for interacting with the binding sites of dopamine and serotonin receptors. The length and flexibility of the linker connecting the piperazine core to a terminal aromatic or heterocyclic group also play a significant role in determining receptor affinity and selectivity.[21]
For example, N-aryl-N'-benzylpiperazines have been evaluated for their antipsychotic potential, with certain derivatives displaying high affinity for D2, 5-HT1A, and α1-adrenergic receptors.[19] The relative affinity for these different receptors is a key determinant of the drug's efficacy and side-effect profile. A higher 5-HT2A/D2 affinity ratio is often associated with atypical antipsychotic activity and a lower propensity to cause extrapyramidal side effects.[20]
Comparative Antipsychotic Activity Data
The following table summarizes the receptor binding affinities (Ki values) of representative this compound derivatives for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Derivative | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) | α1-Adrenergic Receptor Ki (nM) | Reference |
| N-aryl-N'-benzylpiperazine (Uracil congener 34) | 65 | Not specified | Not specified | Not specified | [19] |
| 3-Benzisothiazolylpiperazine derivative 8e | Comparable to haloperidol | High affinity | Not specified | Not specified | [20] |
| 1-Naphthylpiperazine derivative 4b | Potent antagonist | Potent antagonist | Not specified | Not specified | [18] |
Experimental Protocol: Radioligand Receptor Binding Assay
Radioligand binding assays are used to quantify the affinity of a drug for a specific receptor.
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the target receptor (e.g., D2, 5-HT2A).
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the this compound derivative.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value from this curve and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow of a radioligand receptor binding assay to determine the affinity of this compound derivatives for neurotransmitter receptors.
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents with diverse biological activities. This guide has provided a comparative overview of the anticancer, antimicrobial, and antipsychotic properties of various this compound derivatives, highlighting key structure-activity relationships and providing detailed experimental protocols for their evaluation.
Future research in this area should continue to explore the vast chemical space around the this compound core. The synthesis of new derivatives with diverse substitution patterns, coupled with high-throughput screening and detailed mechanistic studies, will undoubtedly lead to the discovery of more potent and selective drug candidates. Furthermore, the application of computational modeling and structure-based drug design will be invaluable in rationally designing the next generation of this compound-based therapeutics.
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A Senior Application Scientist's Guide to the Cross-Reactivity of 1-Formylpiperazine
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the choice of a formylating agent is a critical decision that dictates reaction efficiency, selectivity, and ultimately, the purity of the final product. 1-Formylpiperazine has emerged as a valuable reagent for the introduction of a formyl group, particularly for the N-formylation of amines. However, a comprehensive understanding of its reactivity profile, especially its potential for cross-reactivity with other common functional groups, is paramount for its effective and reliable application.
This guide provides an in-depth, evidence-based comparison of the cross-reactivity of this compound with a range of functional groups. We will delve into the mechanistic underpinnings of its selectivity, present experimental protocols for evaluating cross-reactivity, and compare its performance with common alternative formylating agents.
The Chemical Logic of this compound's Reactivity
This compound (FPA) is a secondary amine derivative where one of the nitrogen atoms of the piperazine ring is acylated with a formyl group.[1] This structure bestows upon it a moderate reactivity as a formylating agent. The lone pair of electrons on the second nitrogen atom of the piperazine ring can influence the reactivity of the formyl group, but it is the electrophilicity of the formyl carbon that is central to its function.
The key to this compound's utility lies in its chemoselectivity. It is primarily a reagent for N-formylation, showing a strong preference for reacting with primary and secondary amines. This selectivity is attributed to the relatively high nucleophilicity of amines compared to other functional groups under typical reaction conditions.
Cross-Reactivity Profile of this compound: An Experimental Overview
To provide a clear and actionable understanding of this compound's cross-reactivity, we will examine its behavior with key functional groups encountered in drug molecules and synthetic intermediates.
Hydroxyl Groups (Alcohols and Phenols)
Experimental evidence suggests that this compound exhibits excellent chemoselectivity for amines over hydroxyl groups. In a study involving molecules containing both hydroxyl and amino functionalities, it was observed that only the N-formylated product was formed, with no reaction occurring at the hydroxyl group.[2] Specifically, no O-formylation of alcohol or phenol derivatives was successful under the studied reaction conditions.[2] This high degree of selectivity is a significant advantage in the synthesis of complex molecules where protection of hydroxyl groups would otherwise be necessary.
Thiol Groups
Thiols are known to be highly nucleophilic and can potentially compete with amines for reaction with electrophilic reagents.[3] While direct, quantitative comparative studies on the reactivity of this compound with thiols versus amines are not extensively documented in the readily available literature, the general principles of nucleophilicity suggest that thiols could be potential sites of cross-reactivity. The relative reactivity will be highly dependent on the specific reaction conditions, particularly the pH, as the nucleophilicity of thiols is significantly enhanced upon deprotonation to the thiolate anion.
Carboxylic Acids
Carboxylic acids are generally less nucleophilic than amines. Direct acylation of a carboxylic acid by this compound to form a mixed anhydride is not a commonly reported or expected reaction under standard N-formylation conditions. Instead, the acidic proton of the carboxylic acid is more likely to interact with the basic nitrogen of this compound, potentially leading to salt formation and inhibiting the desired formylation of other nucleophilic groups.
Aldehydes and Ketones
The carbonyl group in aldehydes and ketones is electrophilic and not expected to react directly with the formyl group of this compound. However, the secondary amine functionality within the this compound molecule could potentially react with aldehydes and ketones to form enamines or other condensation products, although this is not its primary role as a formylating agent.
Comparative Analysis with Alternative Formylating Agents
The choice of a formylating agent extends beyond this compound. A comparative understanding of its performance against other common reagents is crucial for informed decision-making in process development.
| Formylating Agent | Primary Target | Selectivity Profile | Advantages | Disadvantages |
| This compound | Primary and Secondary Amines | High selectivity for amines over hydroxyl groups.[2] Potential for reaction with highly nucleophilic thiols. | Good selectivity, stable solid, commercially available. | Limited data on broad functional group compatibility. |
| Acetic Formic Anhydride (in situ) | Primary and Secondary Amines, Alcohols | Can formylate both amines and alcohols, but selective N-formylation of amino alcohols is possible.[4][5] | Highly reactive, often leading to high yields. | Moisture sensitive, can be less selective, potential for side reactions. |
| N-Formylmorpholine | Primary and Secondary Amines | Considered a selective formylating agent with controlled reactivity.[2][6] | Good selectivity, stable liquid, can also be used as a high-temperature solvent.[7] | May require harsher conditions for less reactive amines. |
| N-Formylpiperidine | Primary and Secondary Amines | Generally used for N-formylation.[8][9] | Effective for formylation of Grignard and organolithium reagents.[8] | Limited comparative selectivity data available. |
| Formic Acid | Primary and Secondary Amines | Can be used for N-formylation, often with a coupling agent or under dehydrating conditions.[10] | Inexpensive and readily available. | Requires activation or harsh conditions, can lead to side reactions. |
Experimental Design for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of this compound or any formylating agent, a systematic experimental approach is essential. A high-throughput screening (HTS) methodology can be employed to efficiently test a wide range of substrates and conditions.
Workflow for High-Throughput Cross-Reactivity Screening
Caption: High-Throughput Cross-Reactivity Screening Workflow.
Step-by-Step Protocol for Cross-Reactivity Assessment
-
Substrate Library Preparation:
-
Select a diverse set of small molecules, each containing one or more of the functional groups of interest (primary/secondary amines, primary/secondary/tertiary alcohols, phenols, thiols, carboxylic acids, aldehydes, ketones).
-
Prepare stock solutions of each substrate in a suitable solvent (e.g., DMSO, acetonitrile).
-
-
Reaction Setup (96-well plate format):
-
In each well, place a solution of the substrate to be tested.
-
Add a solution of this compound to each well. Include control wells with no formylating agent and wells with alternative formylating agents for comparison.
-
Use a final concentration that is relevant to typical synthetic applications (e.g., 10-100 mM).
-
-
Reaction and Quenching:
-
Incubate the plate at a set temperature (e.g., room temperature, 50 °C, 80 °C) for a defined period (e.g., 1, 4, 24 hours).
-
Quench the reaction by adding a suitable reagent (e.g., a primary amine scavenger like tris(2-aminoethyl)amine if excess formylating agent is a concern, or simply by dilution and acidification).
-
-
Analysis by LC-MS:
-
Dilute the quenched reaction mixtures and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Develop a chromatographic method that separates the starting material, the expected formylated product, and any potential side products.
-
Use the mass spectrometer to identify the components of each peak.
-
-
Data Analysis and Interpretation:
-
Quantify the peak areas of the starting material and all products to determine the percent conversion and the selectivity of the formylation reaction.
-
Compare the results for this compound with those of the alternative formylating agents to build a comprehensive cross-reactivity profile.
-
Conclusion
This compound is a valuable and selective reagent for the N-formylation of amines, demonstrating a notable lack of reactivity towards hydroxyl groups. This high degree of chemoselectivity makes it a powerful tool in the synthesis of complex molecules, potentially obviating the need for protecting group strategies. However, a complete understanding of its reactivity with other nucleophilic functional groups, such as thiols, requires further systematic investigation.
The provided experimental workflow offers a robust framework for researchers to conduct their own cross-reactivity studies, enabling a more informed selection of formylating agents based on the specific requirements of their synthetic targets. By combining the existing knowledge with tailored experimental validation, scientists and drug development professionals can confidently leverage the benefits of this compound while mitigating the risks of unwanted side reactions.
References
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A Senior Application Scientist's Guide to 1-Formylpiperazine: A Comparative Review of Applications and Limitations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the selection of appropriate reagents is paramount to the success of a research program. Among the myriad of available building blocks and reagents, 1-formylpiperazine has carved out a significant niche. This guide offers an in-depth technical review of this compound, providing a critical comparison of its applications and limitations against common alternatives, supported by experimental data and detailed protocols. Our aim is to equip researchers and drug development professionals with the necessary insights to make informed decisions about the strategic use of this versatile compound.
Introduction to this compound: A Versatile Piperazine Synthon
This compound, a secondary alicyclic amine, is a derivative of piperazine characterized by a formyl group attached to one of the nitrogen atoms.[1] This structural feature makes it a valuable intermediate and reagent in a variety of chemical transformations. The piperazine moiety is a well-established privileged scaffold in medicinal chemistry, known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3] The formyl group, on the other hand, serves as a convenient handle for further chemical modifications or as a protecting group.
Core Applications of this compound
The utility of this compound spans several key areas in chemical synthesis, primarily as a building block for complex molecules and as a specialized formylating agent.
A Cornerstone Building Block in Medicinal Chemistry
The introduction of the piperazine ring is a common strategy in drug design to improve solubility, bioavailability, and target affinity.[2] this compound serves as an efficient and versatile synthon for incorporating this important heterocyclic motif.
Key Therapeutic Areas:
-
Neuroscience: It is a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders, including anti-anxiety and anti-depressant medications.[4][5]
-
Ferroptosis Inhibition: Recent studies have highlighted the use of this compound in the design and synthesis of novel ferroptosis inhibitors, which show promise in treating vascular diseases.[6][7][8] These novel analogs have demonstrated improved microsomal stability compared to the parent compound, ferrostatin-1.[6]
Workflow for Incorporating the this compound Moiety:
The general workflow involves the nucleophilic substitution reaction of the secondary amine of this compound with an electrophilic substrate, followed by either retention or removal of the formyl group.
Caption: General workflow for utilizing this compound as a building block.
A Specialized N-Formylating Agent
N-formylation is a critical transformation in organic synthesis, often employed for the protection of amines or as a key step in the synthesis of more complex molecules.[9] While numerous formylating agents exist, this compound offers a unique set of properties.
Comparative Analysis of N-Formylating Agents:
The choice of a formylating agent is dictated by factors such as substrate reactivity, desired selectivity, and reaction conditions. Below is a comparative table of common N-formylating agents.
| Formylating Agent | Typical Substrates | Advantages | Limitations |
| This compound | Primary & Secondary Amines | Good yields, can be used as a building block simultaneously. | Less reactive than more aggressive agents; potential for side reactions.[10] |
| Formic Acid | Primary & Secondary Amines | Inexpensive, environmentally benign.[9][11] | Often requires elevated temperatures and/or catalysts; can be sluggish.[12] |
| N,N-Dimethylformamide (DMF) | Activated Aromatic Compounds, Amines (Vilsmeier-Haack) | Highly reactive for electron-rich systems. | Requires an activating agent (e.g., POCl₃), harsh conditions.[13] |
| Acetic Formic Anhydride | Primary & Secondary Amines | Highly reactive, rapid reaction times.[14] | Sensitive to moisture, can decompose upon storage.[9] |
| N-Formylmorpholine | Amines | Similar reactivity to this compound, often used as a high-boiling solvent.[15] | Less commonly used as a stoichiometric formylating agent. |
Experimental Protocol: N-Formylation of a Primary Amine using this compound
This protocol provides a general procedure for the N-formylation of a primary amine.
-
Reaction Setup: To a solution of the primary amine (1.0 eq.) in a suitable solvent (e.g., toluene, DMF), add this compound (1.1 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-formylated product.
Note: Reaction times and yields will vary depending on the specific substrate. A study on the N-formylation of various amines using formic acid under neat conditions showed that electron-donating groups on anilines led to excellent yields in shorter reaction times, while electron-withdrawing groups resulted in moderate yields and longer reaction times.[11]
Limitations and Practical Considerations
Despite its utility, this compound is not without its limitations. A thorough understanding of these drawbacks is crucial for its effective implementation.
Reactivity and Substrate Scope
As a formylating agent, this compound is generally less reactive than reagents like acetic formic anhydride or the Vilsmeier-Haack reagent. This can be an advantage in terms of selectivity, but it may lead to sluggish or incomplete reactions with less nucleophilic amines.
Substrate Limitations:
-
Sterically Hindered Amines: Reactions with bulky secondary amines may proceed slowly or not at all.
-
Electron-Deficient Amines: Aromatic amines with strong electron-withdrawing groups may be poor substrates for N-formylation with this compound.
Stability and Side Reactions
This compound can undergo decomposition under certain conditions. For instance, in the context of CO2 capture, thermal degradation of aqueous piperazine can lead to the formation of this compound.[2] Under harsh acidic or basic conditions, the formyl group can be cleaved.
Potential side reactions include the formation of piperazine-2,5-diones (diketopiperazines) as by-products in some instances.[10] The secondary amine of this compound can also participate in undesired side reactions if other reactive functional groups are present in the substrate.
Use as a Polar Aprotic Solvent
While not as common as DMF or DMSO, this compound can be used as a high-boiling polar aprotic solvent. Its physical properties are compared with other common polar aprotic solvents in the table below.
| Solvent | Boiling Point (°C) | Dielectric Constant | Dipole Moment (D) |
| This compound | 264-266 | N/A | N/A |
| N,N-Dimethylformamide (DMF) | 153 | 38 | 3.82 |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | 3.96 |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 32.2 | 4.09 |
| N-Formylmorpholine | 230 | N/A | N/A |
The high boiling point of this compound can be advantageous for reactions requiring elevated temperatures. However, its removal after the reaction can be challenging.
Case Study: Synthesis of Olanzapine
A prominent application of this compound is in the synthesis of the atypical antipsychotic drug, Olanzapine. In this synthesis, it serves as a source of the N-formylpiperazine moiety.
Reaction Scheme:
Caption: Synthesis of N-Formyl Olanzapine.
Experimental Protocol: Synthesis of N-Formyl Olanzapine
The following protocol is adapted from the literature.
-
Reaction Setup: In a flask, a mixture of "des-methylpiperazine olanzapine precursor" hydrochloride and this compound is prepared in a mixture of dimethylsulfoxide (DMSO) and toluene.
-
Reaction Conditions: The mixture is heated at reflux under a nitrogen atmosphere overnight. The progress of the reaction is monitored by HPLC.
-
Work-up: After cooling, water is added to the reaction mixture, which is then further cooled and stirred.
-
Isolation: The solid material is isolated by filtration and washed with water. The wet solid is then dried to yield N-formyl olanzapine.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent in the arsenal of the modern synthetic and medicinal chemist. Its primary strength lies in its ability to efficiently introduce the privileged piperazine scaffold into target molecules, as demonstrated in the synthesis of various pharmaceuticals. While it can also function as a moderate N-formylating agent and a high-boiling polar aprotic solvent, its limitations in terms of reactivity and potential for side reactions must be carefully considered.
Future research may focus on expanding the substrate scope of this compound in N-formylation reactions, possibly through the development of catalytic systems that enhance its reactivity. Furthermore, a more thorough characterization of its physicochemical properties as a solvent would be beneficial for its broader application in this context. As the demand for novel bioactive molecules continues to grow, the strategic application of well-characterized building blocks like this compound will remain a key driver of innovation in drug discovery and development.
References
Please note that while the following list provides sources for the information presented, the URLs are subject to change and may not always be active.
- Solvent - Wikipedia. URL: https://en.wikipedia.org/wiki/Solvent
- Design, synthesis, and evaluation of formylpiperazine analogs of Ferrostatin-1 as novel improved ferroptosis inhibitors - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38608329/
- Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38888058/
- Design and Synthesis of 1,4‐Diformyl‐Piperazine Ferrostatin‐1 Derivatives as Novel Ferroptosis Inhibitors | Request PDF - ResearchGate. URL: https://www.researchgate.
- A Comparative Analysis of Formylating Agents for Researchers and Drug Development Professionals - Benchchem. URL: https://www.benchchem.com/pdf/a-comparative-analysis-of-formylating-agents-for-researchers-and-drug-development-professionals.pdf
- This compound | 7755-92-2 | Benchchem. URL: https://www.benchchem.com/product/b1329439
- Yield of 1‐formylpiperidine during N‐formylation of piperidine in the... | Download Scientific Diagram - ResearchGate. URL: https://www.researchgate.net/figure/Yield-of-1-formylpiperidine-during-N-formylation-of-piperidine-in-the-presence-of-Pt-Nb_fig1_344585003
- This compound - Chem-Impex. URL: https://www.chemimpex.com/products/1-formylpiperazine
- Synthesis of 1-formyl-4-methyl-3-oxo-piperazine - PrepChem.com. URL: https://prepchem.com/synthesis-of-1-formyl-4-methyl-3-oxo-piperazine/
- Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition - Scholars Research Library. URL: https://www.scholarsresearchlibrary.
- Mild and convenient N-formylation protocol in water-containing solvents - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3569830/
- This compound technical, = 90 GC 7755-92-2 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/392243
- A remarkably simple protocol for the N-formylation of amino acid esters and primary amines. URL: https://www.researchgate.net/publication/244919561_A_remarkably_simple_protocol_for_the_N-formylation_of_amino_acid_esters_and_primary_amines
- A Comparative Guide to Formylating Agents: Focus on Formyl Acetate's Kinetic Profile - Benchchem. URL: https://www.benchchem.
- Formylation of Amines - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152634/
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. URL: https://wjpr.net/download/article/1563343499.pdf
- Powerful N-Formylating Reagent - TCI Chemicals. URL: https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_F0854_E.pdf
- Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. URL: https://www.organic-chemistry.org/abstracts/lit2/136.shtm
- DMF·HCl as a versatile and straightforward N - and O -formylating agent - ResearchGate. URL: https://www.researchgate.
- Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture - University of Texas at Austin. URL: https://repositories.lib.utexas.edu/handle/2152/ETD-UT-2011-08-4101
- 1-formilpiperazina - Chem-Impex. URL: https://www.chemimpex.com/es/products/1-formylpiperazine
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. URL: https://www.mdpi.com/1420-3049/23/1/159
- An efficient, catalyst- and solvent-free N- formylation of aromatic and aliphatic amines. URL: https://www.air-journal.
- CN1113876C - Preparation of N-formyl morpholine, N-formyl piperazine and their homologues - Google Patents. URL: https://patents.google.
- 1-Piperazinecarboxaldehyde | C5H10N2O | CID 82191 - PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/82191
- Reactions of Piperazines - Ambeed.com. URL: https://www.ambeed.com/reactions/piperazines
- This compound technical, = 90 GC 7755-92-2 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/catalog/product/aldrich/392243?lang=en®ion=US
- Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents - Scirp.org. URL: https://www.scirp.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF - ResearchGate. URL: https://www.researchgate.net/publication/11202861_Base-induced_side_reactions_in_Fmoc-solid_phase_peptide_synthesis_Minimization_by_use_of_piperazine_as_Na-deprotection_reagent
- Compounds formed by the reaction of piperazine, and derivatives thereof, with glyoxal, and ... - Google Patents. URL: https://patents.google.
- Effects of solvent on the reaction time and yield a - ResearchGate. URL: https://www.researchgate.net/figure/Effects-of-solvent-on-the-reaction-time-and-yield-a_tbl1_273760444
- Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. URL: https://www.researchgate.net/publication/322864388_Mechanistic_Study_of_the_N-Formylation_of_Amines_with_Carbon_Dioxide_and_Hydrosilanes
- Production and application of N-formylmorpholine - ResearchGate. URL: https://www.researchgate.
- (PDF) N-formylation of amines using phenylsilane and CO2 over ZnO catalyst under mild condition - ResearchGate. URL: https://www.researchgate.
- N-Formylmorpholine - the NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4394858
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Formylpiperazine
As a Senior Application Scientist, it is understood that excellence in research is intrinsically linked to a culture of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Formylpiperazine (CAS No. 7755-92-2), designed for researchers, scientists, and drug development professionals. The procedures outlined herein are synthesized from authoritative safety data sheets and regulatory standards to ensure compliance and protect both laboratory personnel and the environment.
Hazard Profile of this compound: Understanding the Risks
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a piperazine derivative with a distinct toxicological and physical hazard profile.[1] The causality behind the stringent handling protocols stems directly from these properties.
Health Hazards: this compound poses significant acute health risks. It is classified as:
-
Harmful if swallowed (H302): Ingestion can lead to adverse effects, and medical attention should be sought immediately.[2][3][4]
-
Causes skin irritation (H315): Direct contact with the skin can cause irritation.[2][3][5]
-
Causes serious eye damage (H318): This is a critical hazard. Contact can result in severe and potentially irreversible eye damage.[2][3]
-
May cause respiratory irritation (H335): Inhalation of vapors, mists, or dusts can irritate the respiratory system.[2][3]
Physical Hazards: While not classified as flammable, this compound is a combustible liquid with a flash point of 102 °C (215.6 °F).[6][7] This means it does not ignite easily at ambient temperatures but will burn if exposed to an ignition source at or above its flash point. It is also chemically incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides, which can lead to hazardous reactions.[2][8]
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [2][3][7] |
| Skin Irritation | H315 | Causes skin irritation. | [2][3][7] |
| Serious Eye Damage | H318 | Causes serious eye damage. | [2][3][7] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [2][7] |
| Physical Property | Value | Source | |
| Flash Point | 102 °C / 215.6 °F (closed cup) | [7] |
Regulatory Framework: The Generator's Responsibility
The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling such materials through standards like the Hazardous Waste Operations and Emergency Response (HAZWOPER).[11][12]
A critical first step for any laboratory (waste generator) is to determine if a waste is hazardous.[8][13] Hazardous wastes fall into two categories: listed wastes (F, K, P, and U lists) and characteristic wastes (ignitability, corrosivity, reactivity, toxicity).[9][14]
This compound is not explicitly found on the EPA's P or U lists of acute or toxic hazardous wastes.[14] Its classification therefore depends on whether it exhibits any of the four hazardous characteristics. Based on its properties:
-
Ignitability (D001): With a flash point of 102 °C, it is well above the <60 °C (140 °F) threshold for a D001 hazardous waste.[7][15]
-
Corrosivity, Reactivity, Toxicity: There is no data in the reviewed safety sheets to suggest it meets the criteria for these characteristics.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of this compound waste, from the point of generation to final removal.
Step 1: Personal Protective Equipment (PPE) Before handling waste, ensure appropriate PPE is worn. The necessity for this step is dictated by the chemical's hazard profile.
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[2] Given the H318 "Causes serious eye damage" classification, this is non-negotiable.
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use and use a proper removal technique to avoid skin contact. Wear a lab coat.[2]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or dust, use a NIOSH-approved respirator.[2]
Step 2: Waste Segregation and Containerization Proper segregation prevents dangerous chemical reactions and ensures correct disposal routing.
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for this compound waste. The container should be in good condition with no leaks.
-
Labeling: The label must clearly state "This compound Waste " and include the primary hazard symbols (e.g., corrosive, irritant).
-
Segregation: Keep the this compound waste container separate from incompatible materials, especially strong acids and oxidizing agents.[2][8]
Step 3: On-Site Accumulation
-
Accumulate in a Satellite Accumulation Area (SAA): This is an area at or near the point of waste generation. Keep the waste container closed at all times except when adding waste.
-
Storage Conditions: Store the container in a cool, dry, and well-ventilated location, away from heat or ignition sources.[2][17]
Step 4: Final Disposal Arrangement
-
Engage a Licensed Professional: The ultimate disposal method for this compound is high-temperature incineration.[2] This must be performed by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical yourself.
-
Documentation: Maintain records of waste generation and disposal as required by your institution and local regulations. This creates a "cradle-to-grave" record of the chemical's lifecycle.
The following diagram illustrates the decision workflow for the disposal process.
Caption: Decision workflow for handling and disposing of this compound waste.
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Management:
-
Evacuate and Ventilate: Ensure adequate ventilation. Evacuate non-essential personnel from the immediate area.[2]
-
Contain Spill: Prevent the spill from entering drains or waterways.[2]
-
Clean-up: For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in the designated closed waste container for disposal.[17] For solid material, sweep up and shovel without creating dust.[2]
-
Decontaminate: Clean the spill area thoroughly.
Personnel Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from a physician.[2][6]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Consult a physician.[2][6]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]
In all cases of exposure, consult the Safety Data Sheet (SDS) and show it to the attending medical professional.[2]
References
- 1-Piperazinecarboxaldehyde. (n.d.). PubChem, National Institutes of Health.
- Material Safety Data Sheet - N-Formylpiperidine, 99%. (n.d.). Cole-Parmer.
- 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. (2022, October 10). U.S. Environmental Protection Agency.
- Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. (n.d.). Occupational Safety and Health Administration.
- Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations. (2025, January 30). U.S. Environmental Protection Agency.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
- Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. (n.d.). Occupational Safety and Health Administration.
- Hazardous Waste Variations by State Matrix. (n.d.). Retail Industry Leaders Association.
- Hazardous Waste Characteristics. (2025, September 8). U.S. Environmental Protection Agency.
- EPA Hazardous Waste Codes. (n.d.). UGA Environmental Safety Division.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Formylpiperazine
Greetings to my fellow researchers and drug development professionals. In our line of work, precision and safety are paramount. Today, we turn our focus to a common yet hazardous reagent: 1-Formylpiperazine (CAS No. 7755-92-2). This guide is designed to provide you with essential, immediate safety and logistical information for its handling. We will move beyond a simple checklist to understand the causality behind each safety recommendation, ensuring every protocol is a self-validating system for your protection.
Understanding the Adversary: Hazard Analysis of this compound
Before we can protect ourselves, we must understand the specific risks posed by this compound. This compound is not merely a benign building block; it presents a multi-faceted hazard profile that demands respect and meticulous handling.
-
Acute Oral Toxicity (Category 4): It is harmful if swallowed[1][2][3].
-
Severe Eye Damage (Category 1): This is a critical hazard. The substance can cause serious, potentially irreversible damage to the eyes upon contact[1][2][3][4]. The "Danger" signal word on its labeling is largely driven by this risk[1][2].
-
Skin Irritation (Category 2): Direct contact causes skin irritation[1][2][3][4]. Prolonged or repeated exposure can lead to more significant issues.
-
Respiratory Tract Irritation (STOT SE 3): Inhalation of dust or aerosols may cause respiratory irritation[1][2][3][4]. This is particularly relevant when handling the solid form or preparing solutions.
-
Physicochemical Hazards: The compound is a combustible liquid and is also known to be air-sensitive and hygroscopic, which can affect its stability and reactivity[1][2][4].
This profile dictates that our protective strategy must be comprehensive, shielding our eyes, skin, and respiratory system from any potential exposure.
The Shield: Core PPE Requirements
Given the identified hazards, a standard laboratory coat and a pair of gloves are insufficient. We must employ a specific and robust ensemble of Personal Protective Equipment (PPE).
-
Primary Eye and Face Protection: Due to the severe eye damage risk, standard safety glasses are inadequate.
-
Minimum Requirement: Chemical safety goggles that form a seal around the eyes, conforming to EU Standard EN166 or OSHA 29 CFR 1910.133[1][5].
-
Best Practice/Splash Risk: A full-face shield worn over chemical safety goggles is mandatory when there is a significant risk of splashing, such as during bulk transfers, quenching reactions, or cleaning spills[2].
-
-
Hand Protection (Gloves): Gloves are the first line of defense against skin contact.
-
Material: Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use[1].
-
Technique: Proper glove removal technique (without touching the outer surface) is as crucial as wearing them to prevent skin contact with the product[1]. Contaminated gloves must be disposed of immediately as chemical waste[1].
-
-
Body Protection:
-
Laboratory Coat: A standard lab coat is a minimum.
-
Impervious Clothing: For larger scale operations or situations with a high risk of splashing, an impervious or chemically resistant apron or gown is required over the lab coat[1]. This ensures that the corrosive liquid does not soak through to your personal clothing and skin.
-
-
Respiratory Protection: Engineering controls, such as a chemical fume hood, are the primary method for controlling inhalation exposure.
-
Standard Operations: All handling of this compound that may generate dust or aerosols should be performed within a certified chemical fume hood.
-
Emergency or High-Exposure Scenarios: If engineering controls are not feasible or during a large spill, respiratory protection is necessary. A respirator with an appropriate cartridge (e.g., Type ABEK-P2 for EU EN 143 or OV/AG/P99 for US NIOSH) should be used[1][2].
-
Operational Plan: PPE Selection Matrix
The level of PPE required is directly proportional to the risk of exposure associated with a specific task. The following table provides a clear, task-based guide.
| Task | Scale | Required Engineering Control | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Weighing/Sample Prep | Milligrams to Grams | Chemical Fume Hood | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Not required with fume hood |
| Solution Preparation | < 1 Liter | Chemical Fume Hood | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Not required with fume hood |
| Reaction Setup/Transfer | > 1 Liter | Chemical Fume Hood | Face Shield over Goggles | Nitrile Gloves | Chemically Resistant Apron over Lab Coat | Not required with fume hood |
| Work-up/Quenching | Any | Chemical Fume Hood | Face Shield over Goggles | Nitrile Gloves | Chemically Resistant Apron over Lab Coat | Not required with fume hood |
| Spill Cleanup | Any | N/A | Face Shield over Goggles | Heavy-duty Nitrile Gloves | Impervious Gown | Air-Purifying Respirator (ABEK/OV cartridge) |
| Waste Disposal | Any | Well-Ventilated Area | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Not required |
Procedural Guidance: Your Step-by-Step Playbook
Protocol for Donning and Doffing PPE
Proper procedure is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat/Gown: Put on your lab coat or impervious gown.
-
Respirator (if required): Perform a fit check.
-
Eye/Face Protection: Put on goggles and/or face shield.
-
Gloves: Put on gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using the proper technique (peeling them off without touching the outside). Dispose of them immediately.
-
Lab Coat/Gown: Remove your lab coat or gown, turning it inside out as you remove it.
-
Wash Hands: Wash your hands thoroughly with soap and water.
-
Eye/Face Protection: Remove your face shield and/or goggles.
-
Respirator (if used): Remove your respirator.
-
Wash Hands Again: Wash your hands again as a final precaution.
PPE Selection Workflow Diagram
This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE for this compound.
Emergency and Disposal Plans
Immediate Actions for Accidental Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][4].
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, consult a physician[1][4][6].
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention[1][4].
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water and drink plenty of water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately[1][6].
Disposal of Contaminated PPE and Chemical Waste
-
Contaminated PPE: All disposable PPE (gloves, gowns) that has come into contact with this compound must be considered hazardous waste. Place it in a designated, sealed container for chemical waste disposal[1].
-
Chemical Waste: Unused product and reaction waste must be disposed of through a licensed professional waste disposal service. Do not dispose of it down the drain[1]. It may be possible to incinerate the chemical in a furnace equipped with an afterburner and scrubber[1]. Always follow your institution's and local regulations for chemical waste disposal[7].
By adhering to these rigorous guidelines, we can handle this compound with the confidence that comes from a deep understanding of its risks and the proven effectiveness of our protective measures. Stay safe, and let's continue our important work.
References
- MSDS of this compound. (2012-04-13). Capot Chemical Co., Ltd.URL
- Material Safety Data Sheet - N-Formylpiperidine, 99%.Cole-Parmer.URL
- SAFETY DATA SHEET. (2025-01-02). Sigma-Aldrich.URL
- This compound technical, = 90 GC 7755-92-2.Sigma-Aldrich.URL
- SAFETY DATA SHEET - this compound.Fisher Scientific.URL
- SAFETY DATA SHEET - N-Formyl piperidine. (2024-03-29). Jubilant Ingrevia.URL
- 1-Piperazinecarboxaldehyde | C5H10N2O | CID 82191.
- SAFETY DATA SHEET - N-Formylpiperidine. (2012-02-27). Fisher Scientific.URL
- This compound 7755-92-2.TCI AMERICA.URL
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). Pharmacy Practice News.URL
- SAFETY DATA SHEET - this compound. (2010-11-06). Thermo Fisher Scientific.URL
- Organic Syntheses Procedure.Organic Syntheses.URL
- Chemical Emergency Preparedness.American Red Cross.URL
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. This compound technical, = 90 GC 7755-92-2 [sigmaaldrich.com]
- 3. 1-Piperazinecarboxaldehyde | C5H10N2O | CID 82191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
